Fmoc-L-Photo-Leucine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyldiazirin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-20(22-23-20)10-17(18(24)25)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,26)(H,24,25)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWMJFRPAHGSDU-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-L-photo-leucine: A Technical Guide for Probing Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-photo-leucine is a synthetically modified amino acid that has become an indispensable tool in chemical biology and drug discovery. As a photo-reactive analog of the natural amino acid L-leucine, it enables researchers to elucidate protein-protein interactions and identify the binding partners of bioactive molecules through a technique known as photoaffinity labeling. This in-depth guide provides a comprehensive overview of this compound, its chemical properties, and detailed protocols for its application.
Core Concepts: Unveiling Molecular Interactions
At the heart of this compound's utility is its unique chemical structure. It incorporates a diazirine ring, a small, photo-activatable functional group, into the side chain of leucine. This modification is subtle enough to be recognized by the cellular machinery responsible for protein synthesis, allowing for its incorporation into peptides and proteins. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a standard protecting group in solid-phase peptide synthesis, facilitating its use as a building block in the construction of peptide-based probes.
Upon exposure to ultraviolet (UV) light, typically around 350-360 nm, the diazirine ring loses a molecule of nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, effectively "capturing" the interaction partners of the peptide or protein into which the photo-leucine has been incorporated. These crosslinked complexes can then be isolated and analyzed, most commonly by mass spectrometry, to identify the interacting proteins.
Chemical Structure and Properties
This compound is characterized by the presence of both the Fmoc protecting group and the diazirine-containing side chain.
Chemical Structure:
A more detailed 2D representation can be visualized as:
(A 2D chemical structure image would be placed here in a real document)
The key quantitative and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₂₀H₁₉N₃O₄ |
| Molecular Weight | 365.38 g/mol |
| CAS Number | 1360651-24-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMF and DMSO |
| Storage | -20°C, protected from light |
Experimental Protocols
The successful application of this compound in research hinges on robust experimental design and execution. The following sections provide detailed methodologies for the key experimental stages.
Incorporation of this compound into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound using standard Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or equivalent coupling additive
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To couple this compound, follow the same procedure, ensuring the vial is protected from light.
-
-
Monitoring the Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion. A negative test (beads remain yellow) indicates a successful coupling.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DMF and DCM, and then dry it under vacuum. Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage cocktail using cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Photoaffinity Labeling Protocol
This protocol describes the general procedure for using a photo-leucine-containing peptide to crosslink to its binding partners in a cellular lysate.
Materials:
-
Peptide containing L-photo-leucine
-
Cell lysate or purified protein sample
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
SDS-PAGE gels and reagents
-
Western blotting apparatus and antibodies (if applicable)
Procedure:
-
Incubation: Incubate the photo-leucine-containing peptide with the cell lysate or protein sample in PBS for a predetermined time (e.g., 30-60 minutes) at 4°C to allow for binding. Protect the sample from light.
-
UV Irradiation: Place the sample on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The optimal irradiation time should be determined empirically.
-
Analysis of Crosslinking:
-
Add SDS-PAGE loading buffer to the irradiated sample.
-
Separate the proteins by SDS-PAGE.
-
Visualize the crosslinked products by Coomassie staining, silver staining, or Western blotting (if an antibody is available for the bait peptide or a tagged version is used). Crosslinked complexes will appear as higher molecular weight bands.
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Identification of Crosslinked Proteins by Mass Spectrometry
This protocol provides a general workflow for identifying the unknown protein that has been crosslinked to the photo-leucine-containing peptide.
Materials:
-
Excised gel band containing the crosslinked complex
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate
-
Acetonitrile (ACN)
-
Formic acid
-
C18 ZipTips (or equivalent) for desalting
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
In-Gel Digestion:
-
Excise the gel band corresponding to the crosslinked complex.
-
Destain the gel piece with a solution of ammonium bicarbonate and ACN.
-
Reduce and alkylate the proteins within the gel piece (e.g., with DTT and iodoacetamide).
-
Digest the proteins overnight with trypsin at 37°C.
-
-
Peptide Extraction and Desalting:
-
Extract the tryptic peptides from the gel piece using a series of ACN and formic acid washes.
-
Pool the extracts and desalt the peptides using a C18 ZipTip.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequences.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the proteins present in the sample by matching the experimental fragmentation spectra to a protein sequence database. The identification of a protein other than the bait peptide indicates a successful crosslinking event.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Signaling Pathway of Photo-Activation
The Core Principles of Photo-Leucine Crosslinking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data analysis workflows for photo-leucine crosslinking, a powerful technique for identifying and characterizing protein-protein interactions (PPIs) in their native cellular environment.
Introduction to Photo-Leucine Crosslinking
Photo-leucine crosslinking is a cutting-edge chemical biology tool used to covalently capture transient and stable protein-protein interactions directly within living cells or in vitro. This technique utilizes a photo-activatable analog of the natural amino acid L-leucine, known as L-photo-leucine. Structurally similar to its natural counterpart, photo-leucine can be incorporated into proteins during synthesis by the cell's own translational machinery.[1][2] Upon activation with ultraviolet (UV) light, a highly reactive species is generated, which forms a covalent bond with interacting molecules in close proximity, effectively "trapping" the protein interaction for subsequent analysis.[3] This method offers significant advantages over traditional chemical crosslinking, including high specificity and the formation of zero-length crosslinks, providing a snapshot of protein interactions with high spatial resolution.[4]
The Chemistry Behind the Crosslink
The key to photo-leucine's functionality lies in its diazirine ring, a small, three-membered ring containing two nitrogen atoms. This moiety is relatively stable in the dark, allowing for its incorporation into proteins without premature reactions.
The process of photo-crosslinking can be broken down into three main steps:
-
Photo-activation: When exposed to long-wave UV light (typically between 320-370 nm, with an ideal wavelength of 345 nm), the diazirine ring absorbs energy and undergoes irreversible decomposition.
-
Carbene Formation: The photo-activated diazirine ring expels a molecule of nitrogen gas (N₂), generating a highly reactive and short-lived intermediate known as a carbene.
-
Covalent Bond Formation: This carbene intermediate can then react non-specifically with any amino acid side chain or the polypeptide backbone of a nearby interacting protein, forming a stable covalent bond. The extremely short lifetime of the carbene ensures that crosslinking is highly specific to immediate interaction partners.
Caption: Mechanism of photo-leucine crosslinking.
Quantitative Data Summary
The efficiency of photo-leucine crosslinking is dependent on several factors, including the rate of incorporation of the photo-amino acid and the conditions of UV irradiation. Below are tables summarizing key quantitative data gathered from various studies.
| Parameter | Organism/System | Value | Reference |
| Incorporation Rate | Mammalian Cells | 10-20% | |
| E. coli (High-density culture) | Up to 34% | ||
| Crosslinking Yield | Cyclodepsipeptide inhibitor to Sec61α | ~23% | |
| UV Wavelength | Optimal | 345 nm | |
| Range | 320-370 nm | ||
| UV Irradiation Time | In vivo (Mammalian Cells) | ≤ 15 minutes |
| Parameter | Value | Reference |
| L-Photo-Leucine Concentration (in media) | 4 mM | |
| L-Photo-Methionine Concentration (in media) | 2 mM | |
| UV Lamp Power (Stratalinker) | 5 x 15 W bulbs (365 nm) | |
| Distance from UV Lamp to Cells | 3-5 cm |
Detailed Experimental Protocols
This section provides a consolidated, step-by-step protocol for performing a photo-leucine crosslinking experiment in mammalian cells, followed by analysis using both Western blot and mass spectrometry.
Metabolic Labeling of Mammalian Cells
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Cell Culture: Grow the mammalian cell line of interest to 60-70% confluency in standard DMEM media.
-
Preparation of Labeling Media: Prepare DMEM lacking L-leucine and L-methionine (DMEM-LM) supplemented with 10% dialyzed fetal bovine serum (dFBS). Just before use, add L-photo-leucine to a final concentration of 4 mM and L-photo-methionine to a final concentration of 2 mM.
-
Cell Starvation and Labeling:
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Remove the PBS and add the prepared labeling medium.
-
Incubate the cells for 12-24 hours in a standard cell culture incubator.
-
In-Cell UV Crosslinking
-
Preparation for Irradiation:
-
Remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a thin layer of ice-cold PBS to cover the cells, preventing them from drying out during irradiation.
-
-
UV Irradiation:
-
Place the cell culture dish on ice, approximately 3-5 cm below a UV lamp (e.g., Stratalinker 2400 with 365 nm bulbs).
-
Irradiate the cells for 1-15 minutes. The optimal time should be determined empirically for each experimental system.
-
Sample Preparation for Analysis
-
Cell Lysis:
-
After irradiation, immediately lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Analysis by Western Blot
-
SDS-PAGE:
-
Mix an appropriate amount of protein lysate with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the protein of interest.
-
Wash and incubate with a corresponding secondary antibody.
-
Detect the protein bands using an appropriate detection reagent. Crosslinked complexes will appear as higher molecular weight bands.
-
Analysis by Mass Spectrometry
-
Protein Digestion:
-
The protein sample (either from a gel band or in-solution) is reduced, alkylated, and then digested with a protease, typically trypsin.
-
-
Enrichment of Crosslinked Peptides (Optional): Crosslinked peptides can be enriched using size-exclusion chromatography (SEC) to improve their detection.
-
LC-MS/MS Analysis:
-
The digested peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database using specialized software (e.g., MeroX, StavroX) to identify the crosslinked peptides and the specific amino acid residues involved in the interaction.
-
Caption: Experimental workflow for photo-leucine crosslinking.
Application in Elucidating Protein Interactions: The PGRMC1 and Insig-1 Interaction
A key application of photo-leucine crosslinking is the identification of novel protein-protein interactions within cellular signaling pathways. For instance, this technique was instrumental in discovering a previously unknown direct interaction between the progesterone-binding membrane protein (PGRMC1) and Insulin-induced gene 1 (Insig-1), a crucial regulator of cholesterol homeostasis.
PGRMC1 is involved in various cellular processes, and its interaction with Insig-1 sheds light on its role in lipid metabolism. The study demonstrated that in living cells containing photo-leucine and photo-methionine-labeled proteins, UV irradiation led to the formation of a crosslinked PGRMC1-Insig-1 complex, which was subsequently detected by Western blotting. This finding provides a valuable piece of the puzzle in understanding the molecular mechanisms that control cholesterol levels within cells.
Caption: PGRMC1-Insig-1 interaction in cholesterol homeostasis.
Conclusion
Photo-leucine crosslinking has emerged as an indispensable tool for the study of protein-protein interactions in a native-like context. Its ability to capture fleeting interactions with high specificity and spatial resolution provides invaluable insights into the intricate molecular networks that govern cellular processes. As mass spectrometry techniques continue to advance, the application of photo-leucine crosslinking is expected to further unravel the complexities of the cellular interactome, paving the way for new discoveries in basic research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
The Inner Workings of a Molecular Flashbulb: An In-depth Technical Guide to Diazirine-Based Photo-Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Diazirine-based photo-crosslinkers have emerged as indispensable tools in chemical biology and drug discovery, offering a powerful method to capture and identify transient molecular interactions. Their utility lies in their ability to be activated by light, transforming a seemingly inert molecule into a highly reactive species that can covalently bind to nearby interacting partners. This in-depth technical guide delves into the core mechanism of diazirine photo-crosslinkers, providing a comprehensive overview of their activation, subsequent reactions, and practical applications, supplemented with quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding for researchers at all levels.
The Mechanism of Action: A Two-Step Photochemical Transformation
The functionality of diazirine photo-crosslinkers is rooted in their unique three-membered ring structure containing a carbon and two nitrogen atoms. While stable under ambient light and various chemical conditions, this ring system becomes a potent source of a highly reactive intermediate upon irradiation with ultraviolet (UV) light, typically in the range of 330-370 nm.[1] This activation wavelength is advantageous as it is generally less damaging to biological macromolecules compared to shorter UV wavelengths required for other photophores.[2]
The photoactivation process initiates a cascade of events, primarily leading to the formation of a carbene , a neutral carbon atom with two unshared valence electrons. This transformation proceeds via the expulsion of a molecule of nitrogen gas (N₂).[1][2] The generated carbene is an electron-deficient and highly reactive species with a short lifetime, compelling it to rapidly insert into proximal chemical bonds to achieve stability.[3]
However, the photochemical pathway is not always a direct conversion to a carbene. A significant competing pathway involves the photoisomerization of the diazirine to a linear diazo intermediate. This diazo compound can then be further photolyzed to generate the reactive carbene. The formation and reactivity of this diazo intermediate can influence the overall crosslinking outcome and selectivity. For instance, alkyl diazo intermediates have been shown to react selectively with acidic residues like glutamate and aspartate. The balance between the direct carbene formation and the diazo-mediated pathway can be modulated by factors such as the diazirine substituent, irradiation wavelength, and duration.
The highly reactive carbene can insert into a wide variety of chemical bonds, including strong, typically unreactive carbon-hydrogen (C-H) bonds, as well as heteroatom-hydrogen bonds like oxygen-hydrogen (O-H) and nitrogen-hydrogen (N-H). This broad reactivity profile allows for the "unbiased" labeling of interacting molecules in the immediate vicinity of the photo-crosslinker, providing a snapshot of molecular proximity.
Quantitative Insights into Diazirine Photochemistry
To provide a clearer picture of the efficiency and kinetics of these processes, the following table summarizes key quantitative data gathered from various studies. It is important to note that these values can be influenced by the specific diazirine structure, solvent, and experimental conditions.
| Parameter | Value | Diazirine Type | Conditions | Source |
| Quantum Yield of Diazo Formation | ~0.10 - 0.13 | Chloroalkyldiazirines | Isooctane, Room Temperature | |
| Quantum Yield of Carbene Formation | < 10% | Isopropylchlorodiazirine | Not specified | |
| Crosslinking Efficiency | Higher than alkyl diazirine (with single protein) | Trifluoromethylphenyl diazirine (TPD) | In vitro with a carbohydrate-binding protein | |
| Crosslinking Selectivity | Higher than TPD (in cell lysate) | Alkyl diazirine | K562 cell lysate | |
| Photolysis Half-life | 2.6 - 5.4 min | Dialkyl diazirines | 365 nm irradiation in organic solvent | |
| Photolysis Half-life | ~70% consumed in < 2 min, then slow decay (t½ = 29 min) | Aryl diazirine | 365 nm irradiation in organic solvent | |
| Crosslinking Yield | 5-10% of probe-alkyne click chemistry method | Rhodamine-conjugated probe | ER microsomes |
Visualizing the Molecular Machinery
To further elucidate the complex processes involved in diazirine-based photo-crosslinking, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Mechanism of diazirine photo-crosslinker activation and reaction pathways.
Caption: A typical experimental workflow for photoaffinity labeling using a diazirine-based probe.
Detailed Experimental Protocols
The successful application of diazirine photo-crosslinkers hinges on meticulous experimental design and execution. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: General Photoaffinity Labeling in a Complex Protein Mixture
This protocol is adapted from a method for identifying protein targets of small molecules.
Materials:
-
Diazirine-based photoaffinity probe with a terminal alkyne.
-
Complex protein mixture (e.g., cell lysate) at 1 mg/mL total protein concentration.
-
Phosphate-buffered saline (PBS).
-
UV lamp (e.g., 1000W Hg(Xe) lamp) with a bandpass filter for ~350 nm irradiation.
-
Azide-containing reporter tag (e.g., TAMRA-azide for fluorescence or biotin-azide for enrichment).
-
Click chemistry reagents: CuSO₄, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).
Methodology:
-
Incubation: Prepare samples by incubating the photoaffinity probe with the protein mixture in PBS. Include necessary controls: a sample without the probe, a sample with a photo-stable control compound, and a sample that will not be irradiated.
-
Irradiation: Position the samples approximately 6 cm from the UV lamp. Irradiate for 1-5 minutes. Protect the non-irradiated control sample from light. The optimal irradiation time depends on the lamp's power and the probe's stability and should be empirically determined.
-
Click Chemistry: To the irradiated samples, add the azide-containing reporter tag, CuSO₄, and the reducing agent. Incubate at room temperature to allow the click reaction to proceed, covalently linking the reporter tag to the alkyne on the crosslinked probe.
-
Analysis by SDS-PAGE: Quench the click reaction and analyze the samples by SDS-PAGE. Visualize fluorescently tagged proteins using a gel scanner. For biotin-tagged proteins, proceed to Western blotting and detection with streptavidin-HRP.
-
Enrichment and Identification (for Biotinylated Proteins):
-
Capture biotinylated proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins.
-
Identify the eluted proteins by mass spectrometry (LC-MS/MS).
-
Protocol 2: Synthesis of a Minimalist Diazirine-Alkyne Photo-Crosslinker
This protocol outlines a concise, four-step synthesis of a commonly used diazirine-alkyne probe with a 36% overall yield.
Step 1: Weinreb Amide Formation
-
Start with commercially available 4-pentynoic acid.
-
Convert the carboxylic acid to the corresponding Weinreb amide. This reaction typically involves activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
Step 2: Keto-alcohol Synthesis
-
Utilize the Normant reagent, prepared in situ from 3-chloropropan-1-ol, to react with the Weinreb amide, yielding a keto-alcohol intermediate.
Step 3: Diazirine Formation
-
Convert the ketone functionality of the keto-alcohol to a diazirine. This is a multi-step process within this step, often involving:
-
Formation of an oxime from the ketone using hydroxylamine.
-
O-sulfonylation of the oxime.
-
Cyclization to a diaziridine in the presence of ammonia.
-
Oxidation of the diaziridine to the final diazirine using an oxidizing agent like iodine or silver oxide.
-
Step 4: Final Probe Synthesis
-
The resulting molecule is the minimalist diazirine-alkyne photo-crosslinker. Further modifications can be made to the alcohol group if desired.
Purification: The synthesis involves two silica gel column chromatography purifications to obtain the final product in high purity.
Conclusion
Diazirine-based photo-crosslinkers represent a cornerstone technology for dissecting the intricate web of molecular interactions within biological systems. Their small size, stability, and efficient photoactivation provide a versatile platform for capturing protein-protein, protein-small molecule, and protein-nucleic acid interactions in their native context. A thorough understanding of the underlying photochemical mechanism, including the dual pathways involving carbene and diazo intermediates, is crucial for the rational design of experiments and the accurate interpretation of results. By leveraging the quantitative data and detailed protocols presented in this guide, researchers can effectively harness the power of diazirine photo-crosslinkers to illuminate the dynamic molecular landscapes of life.
References
- 1. researchgate.net [researchgate.net]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the mechanism and origins of selectivity in palladium-catalysed carbene insertion cross-coupling reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01702D [pubs.rsc.org]
A Technical Guide to Photo-Affinity Labeling with Unnatural Amino Acids: Illuminating the Interactome
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology, the transient and dynamic interactions between proteins govern a vast array of signaling pathways and cellular processes. Understanding these interactions is paramount for deciphering disease mechanisms and developing novel therapeutics. Photo-affinity labeling (PAL) utilizing unnatural amino acids (Uaas) has emerged as a powerful chemical biology tool to capture these fleeting interactions within their native cellular environment. By genetically encoding a photoreactive Uaa into a protein of interest, researchers can initiate a covalent crosslink to binding partners upon UV irradiation, effectively trapping and enabling the identification of interacting proteins.[1] This in-depth technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data analysis workflows for employing PAL with Uaas to elucidate protein-protein interactions and map complex signaling networks.
Core Principles of Photo-Affinity Labeling with Unnatural Amino Acids
Photo-affinity labeling is a sophisticated technique that transforms transient, non-covalent protein interactions into stable, covalent bonds. This is achieved through the site-specific incorporation of a Uaa containing a photoreactive moiety into a "bait" protein. A typical photo-affinity probe, in this case, the Uaa itself, possesses three key features: a specific recognition element (the protein into which it is incorporated), a photoreactive group, and often a reporter tag for detection and enrichment. Upon activation by a specific wavelength of light, the photoreactive group forms a highly reactive intermediate that rapidly forms a covalent bond with nearby molecules, thus "labeling" the interacting "prey" proteins.
Photoreactive Unnatural Amino Acids
The choice of the photoreactive Uaa is critical and depends on the specific biological question and the nature of the interaction being studied. The three main classes of photoreactive Uaas are:
-
Benzophenones: p-Benzoyl-L-phenylalanine (Bpa) is the most commonly used benzophenone derivative.[2][3][4] Upon excitation with UV light (typically 350-365 nm), the benzophenone moiety forms a triplet diradical which can abstract a hydrogen atom from a C-H bond of a nearby amino acid residue, leading to the formation of a stable covalent C-C bond.[3] A key advantage of Bpa is the reversibility of its photo-excited state; if no suitable reaction partner is in proximity, it can return to its ground state and be re-excited, which can increase the probability of a successful crosslinking event.
-
Aryl Azides: p-Azido-L-phenylalanine (AzF) is a widely used aryl azide. Upon UV irradiation (typically at shorter wavelengths than benzophenones), it forms a highly reactive nitrene intermediate that can insert into C-H, N-H, and O-H bonds. The reaction of the nitrene is irreversible.
-
Diazirines: Photo-leucine and photo-methionine are examples of diazirine-containing Uaas that closely mimic their natural counterparts. Upon UV irradiation (around 350 nm), diazirines generate a highly reactive carbene intermediate that can insert into a wide range of chemical bonds. Their small size makes them less likely to perturb the native protein interaction.
Quantitative Data in Photo-Affinity Labeling
The efficiency of each step in the PAL workflow is crucial for the successful identification of interaction partners. The following tables summarize key quantitative parameters for commonly used Uaas.
| Unnatural Amino Acid | Photoreactive Group | Typical Incorporation Rate | Crosslinking Efficiency | Reference |
| p-Benzoyl-L-phenylalanine (Bpa) | Benzophenone | Variable, depends on expression system | Often <5% in vivo, can be improved with analogs | |
| p-Azido-L-phenylalanine (AzF) | Aryl Azide | Variable, depends on expression system | Generally lower than Bpa | |
| Photo-leucine | Diazirine | 10-20% (metabolic labeling) | High, >90% recovery of crosslinked proteins | |
| Photo-methionine | Diazirine | 10-20% (metabolic labeling) | High, >90% recovery of crosslinked proteins |
| Parameter | Description | Typical Values | Reference |
| Dissociation Constant (Kd) | A measure of the binding affinity between the bait and prey proteins. Can be estimated through concentration-dependent crosslinking experiments. | Micromolar to millimolar for transient interactions | |
| SILAC Ratios | In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, the ratio of "heavy" to "light" labeled peptides indicates the specificity of the interaction. Specific interactors will have a high heavy/light ratio in the bait-containing sample compared to the control. | Ratios > 2 are often considered significant | |
| TMT Reporter Ion Intensities | In Tandem Mass Tag (TMT) experiments, the relative intensities of reporter ions from different samples allow for multiplexed quantitative analysis of protein abundance changes upon crosslinking. | Significant changes in intensity indicate interaction |
Experimental Protocols
The successful implementation of a PAL experiment requires meticulous attention to detail at each stage. Below are detailed methodologies for the key experiments.
Site-Specific Incorporation of Unnatural Amino Acids in Mammalian Cells (Amber Codon Suppression)
This protocol describes the incorporation of a Uaa at a specific site in a protein of interest in mammalian cells using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).
Materials:
-
Mammalian cell line of choice (e.g., HEK293T)
-
Expression plasmid for the protein of interest with a UAG codon at the desired position
-
Expression plasmid for the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the Uaa
-
Expression plasmid for the corresponding orthogonal amber suppressor tRNA
-
Transfection reagent
-
Complete cell culture medium
-
Uaa (e.g., p-Benzoyl-L-phenylalanine)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest using site-directed mutagenesis.
-
Obtain or construct plasmids encoding the orthogonal aaRS and suppressor tRNA specific for your chosen Uaa.
-
-
Cell Culture and Transfection:
-
Culture mammalian cells to 70-80% confluency in a suitable culture dish.
-
Co-transfect the cells with the three plasmids (protein of interest mutant, aaRS, and suppressor tRNA) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Uaa Incorporation:
-
24 hours post-transfection, replace the culture medium with fresh medium supplemented with the Uaa. The optimal concentration of the Uaa should be determined empirically but typically ranges from 0.1 to 1 mM for Bpa.
-
Incubate the cells for 24-48 hours to allow for expression of the protein of interest containing the Uaa.
-
-
Verification of Incorporation:
-
Harvest the cells and lyse them.
-
Confirm the expression of the full-length protein containing the Uaa by Western blotting using an antibody against the protein of interest or an epitope tag. The presence of a band at the expected molecular weight in the presence of the Uaa and its absence in the control (no Uaa) confirms successful incorporation.
-
UV Crosslinking of Live Cells
This protocol outlines the procedure for photo-crosslinking of Uaa-containing proteins in living cells to capture interacting partners.
Materials:
-
Cells with Uaa-incorporated protein
-
Ice-cold PBS
-
UV crosslinking apparatus (e.g., Stratalinker) with 365 nm bulbs
-
Cell scraper
Procedure:
-
Cell Preparation:
-
Wash the cells twice with ice-cold PBS to remove the culture medium.
-
Leave a thin layer of ice-cold PBS on the cells to prevent them from drying out during irradiation.
-
-
UV Irradiation:
-
Place the culture dish on a pre-chilled plate inside the UV crosslinker.
-
Remove the lid of the culture dish to maximize UV exposure.
-
Irradiate the cells with 365 nm UV light. The optimal energy dose and time should be determined empirically, but a common starting point is 1-5 J/cm² for 10-30 minutes.
-
-
Cell Harvesting:
-
Immediately after irradiation, place the dish on ice.
-
Harvest the cells by scraping them into ice-cold PBS.
-
Pellet the cells by centrifugation and store the pellet at -80°C for downstream analysis.
-
Enrichment of Crosslinked Proteins and Mass Spectrometry Analysis
This protocol describes the enrichment of crosslinked protein complexes using a click chemistry-based approach followed by identification of interacting partners by mass spectrometry. This protocol assumes the use of a Uaa that contains a bioorthogonal handle (e.g., an alkyne or azide) or the use of a bifunctional Uaa.
Materials:
-
Cell pellet from the crosslinking experiment
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents: biotin-azide or biotin-alkyne, copper(I) sulfate (CuSO4), and a copper chelator/ligand (e.g., TBTA).
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., high salt buffer, urea buffer, SDS-containing buffer)
-
Elution buffer (e.g., containing biotin or by changing pH)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Cell Lysis:
-
Lyse the cell pellet in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Click Chemistry Reaction:
-
To the cleared lysate, add the click chemistry reagents: biotin-azide (if the Uaa has an alkyne) or biotin-alkyne (if the Uaa has an azide), CuSO4, and a ligand.
-
Incubate the reaction for 1-2 hours at room temperature to attach biotin to the crosslinked complexes.
-
-
Affinity Purification:
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein complexes.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the captured proteins from the beads using an appropriate elution buffer.
-
Alternatively, perform on-bead digestion by resuspending the beads in a digestion buffer containing trypsin and incubating overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluted proteins or digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the MS/MS data using a protein database search algorithm. Interacting partners will be identified as proteins that are significantly enriched in the crosslinked sample compared to control samples (e.g., no UV irradiation, no Uaa).
-
Visualization of Signaling Pathways and Experimental Workflows
Diagrams created using the DOT language for Graphviz are provided below to illustrate key experimental workflows and signaling pathways investigated using PAL with Uaas.
References
An In-depth Technical Guide to Fmoc-L-photo-leucine: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-photo-leucine is a synthetically modified amino acid that serves as a powerful tool in chemical biology and drug discovery. As a photo-reactive analog of the natural amino acid L-leucine, it is designed for incorporation into peptides and other molecular probes to investigate and identify protein-protein interactions (PPIs).[1][2] This is achieved through photoaffinity labeling, a technique where a UV-light-inducible covalent bond is formed between the probe and its interacting protein partners.[3][4]
The core of this compound's functionality lies in its diazirine ring.[4] Upon irradiation with UV light (typically around 360 nm), this moiety loses nitrogen gas to generate a highly reactive carbene intermediate. This intermediate rapidly and non-selectively inserts into nearby chemical bonds, effectively creating a permanent, covalent cross-link between the photo-leucine-containing peptide and its binding partner. The presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the key properties, experimental protocols, and applications of this compound.
Core Properties and Specifications
The physicochemical properties of this compound are crucial for its application in peptide synthesis and biochemical assays. The following tables summarize its key specifications.
Table 1: Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(3-methyl-3H-diazirin-3-yl)propanoic acid | |
| Synonyms | Photo-Leu, (S)-2-(Fmoc-amino)-3-(3H-diazirin-3-yl)butanoic acid | |
| CAS Number | 1360651-24-6 | |
| Molecular Formula | C₂₀H₁₉N₃O₄ | |
| Molecular Weight | 365.38 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO | |
| Storage | 2-8°C, protect from light | |
| Reaction Suitability | Fmoc solid-phase peptide synthesis |
For comparative purposes, the properties of the closely related, but non-photoreactive, Fmoc-L-leucine are provided below. Note the differences in molecular weight and the absence of the photo-reactive diazirine group.
Table 2: Comparative Properties of Fmoc-L-leucine
| Property | Value | Reference |
| CAS Number | 35661-60-0 | |
| Molecular Formula | C₂₁H₂₃NO₄ | |
| Molecular Weight | 353.4 g/mol | |
| Appearance | White powder | |
| Purity | ≥99.7% (Chiral HPLC) | |
| Melting Point | 148 - 163 °C | |
| Optical Rotation | [a]D20 = -25 ±2 º (c=1 in DMF) |
Experimental Protocols
The following sections detail the methodologies for the incorporation of this compound into peptides and its subsequent use in photo-crosslinking experiments.
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid resin support.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Solid-phase synthesis resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To couple this compound, follow the same procedure as for other amino acids.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Protocol 2: Photo-crosslinking of a Photo-Leucine Containing Peptide
This protocol describes the general procedure for inducing covalent cross-linking between a photo-leucine-containing peptide probe and its protein target.
Materials:
-
Purified peptide containing photo-leucine
-
Purified target protein or cell lysate
-
Biologically relevant buffer (e.g., PBS, HEPES)
-
UV lamp (365 nm)
-
Ice bath or cooling block
-
Quartz cuvette or UV-transparent plate
Methodology:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the photo-leucine peptide and the target protein in a suitable buffer. The concentrations should be optimized based on the binding affinity of the interaction.
-
Incubate the mixture for a sufficient time to allow for binding equilibrium to be reached (e.g., 30-60 minutes at 4°C or room temperature).
-
-
UV Irradiation:
-
Transfer the sample to a quartz cuvette or a UV-transparent plate.
-
Place the sample on ice or a cooling block to minimize heat-induced damage.
-
Irradiate the sample with a 365 nm UV lamp. The irradiation time and distance from the lamp need to be optimized, but a typical starting point is 5-20 minutes.
-
-
Quenching (Optional): The reaction is self-quenching as the reactive carbene is short-lived. However, if desired, a scavenger like dithiothreitol (DTT) can be added after irradiation.
-
Analysis of Cross-linked Products:
-
Add SDS-PAGE loading buffer to the sample.
-
Analyze the products by SDS-PAGE. A successful cross-linking event will result in a new band corresponding to the molecular weight of the peptide-protein complex.
-
The cross-linked complex can be visualized by Coomassie staining, silver staining, or Western blotting if an antibody against the target protein is available.
-
Protocol 3: Analysis of Cross-linked Products by Mass Spectrometry
Mass spectrometry is a powerful technique to identify the cross-linked protein and map the site of interaction.
Methodology:
-
In-gel Digestion:
-
Excise the band corresponding to the cross-linked complex from the SDS-PAGE gel.
-
Destain the gel piece.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins in-gel with a protease such as trypsin overnight.
-
-
Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and generate MS/MS spectra.
-
-
Data Analysis:
-
Use specialized cross-linking analysis software (e.g., pLink, MaxLynx, StavroX) to search the MS/MS data against a database containing the sequences of the peptide probe and the target protein.
-
The software identifies the cross-linked peptides based on their unique fragmentation patterns, allowing for the precise identification of the amino acid residues involved in the interaction.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created with Graphviz DOT language provide a clear visual representation of complex biological processes and experimental designs.
Leucine-Mediated mTOR Signaling Pathway
Leucine is a critical activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. A photo-leucine containing probe could be used to identify novel interacting partners within this complex pathway.
General Experimental Workflow for Photoaffinity Labeling
The following diagram illustrates the typical workflow for identifying protein-protein interactions using a peptide probe containing this compound.
Conclusion
This compound is an invaluable reagent for the study of protein-protein interactions. Its compatibility with standard peptide synthesis protocols allows for its straightforward incorporation into custom-designed probes. The ability to form a covalent, zero-length cross-link upon UV activation provides a robust method for capturing transient and stable interactions in their native context. This technical guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound in their efforts to map interaction networks, validate drug targets, and elucidate complex biological mechanisms.
References
- 1. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Photo-leucine incorporation reveals the target of a cyclodepsipeptide inhibitor of cotranslational translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
Applications of Fmoc-L-photo-leucine in Chemical Biology: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Protein Interactions with Light
Fmoc-L-photo-leucine is a powerful tool in chemical biology, enabling researchers to investigate and map protein-protein interactions (PPIs) within their native cellular environment.[1][2][3] This photo-activatable amino acid analogue, structurally similar to the natural amino acid L-leucine, can be incorporated into proteins during synthesis.[1][2] Upon activation with UV light, it forms a highly reactive carbene intermediate that covalently crosslinks with interacting proteins in close proximity. This "photo-affinity labeling" technique allows for the capture of both stable and transient interactions that are often missed by other methods.
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group makes this amino acid compatible with standard solid-phase peptide synthesis (SPPS), allowing for its site-specific incorporation into peptides and proteins. This guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols, and data interpretation strategies for researchers in chemical biology and drug discovery.
Core Concepts and Advantages
The utility of this compound stems from its diazirine moiety, a small, photo-activatable functional group. When irradiated with UV light (typically around 345-360 nm), the diazirine ring loses a molecule of nitrogen gas, generating a highly reactive and short-lived carbene intermediate. This carbene can then insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink with an interacting protein.
Advantages over Traditional Crosslinking Methods:
-
Zero-Length Crosslinking: The reactive carbene forms a direct covalent bond, providing high-resolution information about the interaction interface.
-
Temporal Control: The crosslinking reaction is initiated by light, allowing for precise control over the timing of the experiment.
-
In Vivo Applications: Its ability to be incorporated metabolically allows for the study of PPIs in living cells, providing a more physiologically relevant context.
-
Reduced Interference: Compared to bulkier photo-crosslinkers, the small size of the diazirine group on photo-leucine is less likely to disrupt natural protein interactions.
Data Presentation: Quantitative Insights into Photo-Crosslinking
Quantitative proteomics approaches, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free quantification, can be coupled with photo-crosslinking experiments to determine the stoichiometry and dynamics of protein interactions.
| Parameter | Typical Value/Range | Notes |
| Metabolic Incorporation Rate | 10 - 20% | Dependent on cell line, protein expression levels, and culture conditions. Can be optimized by using leucine-deficient media. |
| UV Activation Wavelength | 320 - 370 nm (Optimal ~345 nm) | Use of a UV lamp with a specific wavelength is crucial to avoid photodamage to cells and proteins. |
| Irradiation Time (In Vivo) | < 15 minutes | Shorter exposure times are recommended for living cells to maintain viability. |
| Crosslinking Efficiency | Variable | Highly dependent on the proximity and orientation of the interacting partners, as well as the specific amino acid residues at the interface. |
| SILAC Quantification Accuracy | High | Allows for the direct comparison of crosslinked and non-crosslinked samples, enabling the identification of specific interaction partners with high confidence. |
| Label-Free Quantification | Moderate to High | Provides relative quantification based on spectral counting or precursor ion intensity. Requires careful experimental design and data analysis to minimize variability. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-Rink Amide or Wang resin
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for another 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU/HATU (3 eq.), and HOBt/HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
This compound Coupling:
-
Due to the bulkier nature of this compound, a longer coupling time or a more potent coupling reagent like HATU is recommended.
-
Follow the same procedure as in step 3, but extend the coupling time to 4 hours or overnight if necessary. Monitor the coupling efficiency using a Kaiser test.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vivo Photo-Crosslinking in Mammalian Cells
This protocol describes the metabolic labeling of mammalian cells with L-photo-leucine and subsequent photo-crosslinking.
Materials:
-
Mammalian cell line of interest
-
Leucine-deficient cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (FBS)
-
L-photo-leucine
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Cell lysis buffer
Procedure:
-
Cell Culture Preparation: Culture cells in standard medium until they reach the desired confluency (typically 70-80%).
-
Metabolic Labeling:
-
Wash the cells twice with PBS.
-
Replace the standard medium with leucine-deficient medium supplemented with dialyzed FBS and L-photo-leucine (typically 4 mM).
-
Incubate the cells for 12-24 hours to allow for incorporation of the photo-amino acid into newly synthesized proteins.
-
-
Photo-Crosslinking:
-
Wash the cells twice with ice-cold PBS.
-
Place the cells on ice and irradiate with a 365 nm UV lamp for 10-15 minutes. The optimal distance from the lamp to the cells should be determined empirically.
-
-
Cell Lysis:
-
Immediately after irradiation, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crosslinked protein complexes.
-
-
Downstream Analysis: The resulting lysate can be analyzed by various methods, including SDS-PAGE and Western blotting to visualize crosslinked complexes, or subjected to proteomic analysis for identification of interaction partners.
Proteomic Analysis of Crosslinked Complexes
This workflow outlines the steps for identifying crosslinked proteins using mass spectrometry.
Materials:
-
Lysate from photo-crosslinking experiment
-
SDS-PAGE equipment
-
In-gel or in-solution digestion reagents (e.g., trypsin)
-
Enrichment columns (e.g., size-exclusion or ion-exchange chromatography)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Protein Separation: Separate the crosslinked protein complexes by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Excise the high molecular weight bands from the gel for in-gel digestion.
-
Alternatively, perform in-solution digestion of the entire lysate.
-
Enrich for crosslinked peptides using size-exclusion chromatography (SEC) or mixed-mode cationic exchange (MCX) chromatography. This step is crucial for reducing sample complexity and increasing the chances of identifying low-abundance crosslinked species.
-
-
Mass Spectrometry:
-
Analyze the enriched peptide fraction by LC-MS/MS.
-
Utilize optimized fragmentation methods for diazirine-crosslinked peptides. Higher-energy collisional dissociation (HCD) often provides a good balance of speed and identification of crosslinked peptides. Electron-transfer dissociation (ETD) and related methods can provide complementary fragmentation data.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer with appropriate plugins, or custom scripts) to identify the crosslinked peptides and the corresponding proteins.
-
For quantitative analysis, process SILAC or label-free data to determine the relative abundance of crosslinked partners under different experimental conditions.
-
Visualization of Pathways and Workflows
Signaling Pathway Elucidation
This compound can be used to map interactions within signaling pathways. For instance, in a hypothetical kinase signaling pathway, a peptide containing photo-leucine that mimics a substrate's binding motif can be used to trap and identify the interacting kinase and other regulatory proteins.
Caption: Elucidating a kinase signaling pathway using a photo-leucine probe.
Experimental Workflow
The following diagram illustrates the general workflow for a photo-crosslinking experiment coupled with quantitative proteomics.
Caption: General workflow for photo-crosslinking proteomics.
Case Study: Identification of a Drug Target
In a notable application, this compound was incorporated into a cyclodepsipeptide inhibitor of cotranslational translocation. This allowed for the successful identification of its direct binding target, Sec61α, the core component of the protein translocation channel. This study highlights the power of photo-leucine in target deconvolution for complex natural products.
Conclusion
This compound is a versatile and powerful tool for the study of protein-protein interactions in chemical biology and drug discovery. Its ability to be site-specifically incorporated into peptides and to capture interactions in a native cellular context provides researchers with a unique window into the dynamic world of the cellular interactome. The detailed protocols and workflows presented in this guide offer a starting point for researchers to apply this technology to their own biological questions, paving the way for new discoveries in cellular signaling and therapeutic development.
References
The Lens of Discovery: A Technical Guide to Fmoc-L-photo-leucine for Illuminating Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate cellular machinery, protein-protein interactions (PPIs) are the linchpin of countless biological processes. Understanding these interactions is paramount for deciphering cellular signaling, elucidating disease mechanisms, and developing targeted therapeutics. Photo-affinity labeling (PAL) has emerged as a powerful technique to capture these often transient and dynamic interactions. This guide provides an in-depth exploration of Fmoc-L-photo-leucine, a photoactivatable amino acid analogue, as a tool for identifying and characterizing PPIs.
The Principle of Photo-Affinity Labeling with L-photo-leucine
L-photo-leucine is a synthetic analogue of the essential amino acid L-leucine.[1][2] It possesses a diazirine ring, a small, photoactivatable moiety that is relatively inert until exposed to ultraviolet (UV) light.[1][2] Due to its structural similarity to leucine, L-photo-leucine can be incorporated into proteins during synthesis by the cell's own translational machinery, effectively replacing endogenous leucine residues.[1]
Upon irradiation with UV light (typically around 345-365 nm), the diazirine ring loses a molecule of nitrogen gas (N2) to generate a highly reactive and short-lived carbene intermediate. This carbene can then rapidly and indiscriminately form a covalent bond with any nearby molecule, including an interacting protein partner. This "freezes" the transient interaction, allowing for the subsequent isolation and identification of the crosslinked protein complex. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine of L-photo-leucine makes it suitable for solid-phase peptide synthesis, enabling the site-specific incorporation of the photo-crosslinker into peptide probes.
Experimental Workflow: From Probe to Identification
The successful application of this compound for PPI identification follows a multi-step workflow. This process begins with the synthesis of a probe containing the photoactivatable amino acid and culminates in the mass spectrometric identification of the interacting proteins.
References
- 1. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Interactome: A Technical Guide to Discovering Novel Protein Interactions with Photo-Leucine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of photo-leucine, a photoactivatable amino acid, for the discovery and characterization of novel protein-protein interactions (PPIs). We will delve into the core principles of this technology, provide detailed experimental protocols for its application in both mammalian cells and recombinant protein systems, and present quantitative data from key studies. Furthermore, this guide will visualize complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the methodology and its applications in drug discovery and biomedical research.
Introduction: The Power of Proximity-Based Labeling
Understanding the intricate network of protein-protein interactions is fundamental to deciphering cellular processes in both health and disease. Traditional methods for studying PPIs, such as co-immunoprecipitation and yeast two-hybrid screens, are invaluable but can be limited by their inability to capture transient or weak interactions and their potential for generating false positives.
Photo-leucine emerges as a powerful tool for overcoming these limitations through proximity-based labeling.[1][2][3] This synthetic analog of the essential amino acid L-leucine possesses a diazirine ring, a small, photo-activatable functional group.[3] Due to its structural similarity to natural leucine, photo-leucine is readily incorporated into proteins by the cell's own translational machinery, effectively "seeding" proteins with latent crosslinkers.[1] Upon activation with ultraviolet (UV) light, the diazirine ring forms a highly reactive carbene intermediate that covalently crosslinks with nearby interacting proteins, permanently capturing even transient interactions. This approach offers high specificity due to the short lifetime of the reactive intermediate, minimizing non-specific crosslinking.
Experimental Protocols
In Vivo Labeling and Crosslinking in Mammalian Cells
This protocol outlines the steps for metabolic labeling of mammalian cells with photo-leucine to identify endogenous protein-protein interactions.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM)
-
Leucine-free cell culture medium
-
Photo-leucine (L-Photo-Leucine)
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for SDS-PAGE and Western blotting
-
Mass spectrometer for protein identification
Procedure:
-
Cell Culture and Labeling:
-
Culture mammalian cells to 70-80% confluency in complete medium.
-
Wash the cells twice with warm PBS.
-
Replace the complete medium with pre-warmed leucine-free medium supplemented with photo-leucine. The final concentration of photo-leucine may need to be optimized, but a starting point of 1-4 mM is common.
-
Incubate the cells for 18-24 hours to allow for incorporation of photo-leucine into newly synthesized proteins.
-
-
UV Crosslinking:
-
Wash the cells twice with cold PBS.
-
Aspirate the PBS and add a thin layer of cold PBS to cover the cells.
-
Place the cell culture dish on ice and irradiate with 365 nm UV light for 5-15 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.
-
-
Cell Lysis and Protein Extraction:
-
Immediately after UV irradiation, aspirate the PBS and lyse the cells on ice using a suitable lysis buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Analysis of Crosslinked Complexes:
-
The supernatant containing the protein lysate can be analyzed by SDS-PAGE and Western blotting to visualize the formation of higher molecular weight crosslinked complexes.
-
For identification of interacting partners, the crosslinked complexes can be enriched (e.g., via immunoprecipitation of a bait protein) and subsequently analyzed by mass spectrometry.
-
Recombinant Protein Expression and Labeling in E. coli
This protocol describes the high-yield production of proteins labeled with photo-leucine in Escherichia coli for in vitro interaction studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest
-
Luria-Bertani (LB) medium
-
M9 minimal medium
-
Leucine
-
Photo-leucine
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
UV lamp (365 nm)
-
Purification resin (e.g., Ni-NTA for His-tagged proteins)
-
Equipment for SDS-PAGE and mass spectrometry
Procedure:
-
Protein Expression and Labeling:
-
Transform the E. coli expression strain with the expression vector.
-
Grow a starter culture overnight in LB medium.
-
Inoculate a larger volume of M9 minimal medium with the overnight culture.
-
Grow the culture at 37°C until the OD600 reaches 0.6-0.8.
-
To induce protein expression and incorporate photo-leucine, add IPTG to a final concentration of 1 mM and photo-leucine to a final concentration of 1-4 mM. A small amount of natural leucine (e.g., 0.1 mM) can be added to reduce the toxicity of photo-leucine.
-
Continue to grow the culture for an additional 3-4 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding.
-
-
Cell Harvest and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the photo-leucine-labeled protein from the supernatant using an appropriate purification method (e.g., affinity chromatography).
-
-
In Vitro Crosslinking and Analysis:
-
Mix the purified photo-leucine-labeled protein with its potential interaction partner(s) in a suitable buffer.
-
Irradiate the mixture with 365 nm UV light for an optimized period.
-
Analyze the reaction mixture by SDS-PAGE to observe the formation of crosslinked products.
-
For identification of the crosslinked sites and interacting partners, the samples can be subjected to mass spectrometry analysis.
-
Quantitative Data Presentation
A key advantage of photo-leucine crosslinking coupled with mass spectrometry is the ability to quantitatively identify novel protein interactions. The following table summarizes representative data from a study that utilized photo-leucine to identify intracellular cross-links in the E. coli chaperone Trigger Factor.
| Cross-linked Residue 1 | Cross-linked Residue 2 | Peptide Sequence 1 | Peptide Sequence 2 | MeroX Score |
| LEU13 | GLU23 | VLEUINGDR | FEIGVEALER | 85 |
| LEU45 | ASP55 | ALIEGLK | DLVVSDFR | 92 |
| LEU112 | GLU120 | LQQAEAEVE | EQLGELER | 78 |
| LEU245 | ASP251 | ILEAQAGER | DAAIVK | 95 |
| LEU301 | GLU308 | LAAAVTKK | ELAEAK | 88 |
This table is a representative example compiled from data presented in a study on high-yield production of photo-leucine-labeled proteins in E. coli. The MeroX score is a measure of the confidence of the cross-link identification.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for discovering protein-protein interactions using photo-leucine.
References
Unveiling Transient Protein Interactions: A Technical Guide to Fmoc-L-photo-leucine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Fmoc-L-photo-leucine, a photo-activatable amino acid analogue, for the study of transient and stable protein-protein interactions (PPIs). By enabling covalent capture of interacting partners upon UV irradiation, this methodology provides a powerful tool to elucidate complex biological pathways and identify novel therapeutic targets. This document provides a comprehensive overview of the experimental workflows, from peptide synthesis to mass spectrometry-based identification of crosslinked proteins, supported by detailed protocols and quantitative data.
Core Principles and Advantages
L-photo-leucine is a synthetic analogue of the natural amino acid L-leucine, featuring a diazirine ring.[1][2] This photo-reactive moiety is relatively small and chemically inert under normal laboratory conditions, minimizing interference with protein structure and function.[3][4] When incorporated into a protein and exposed to UV light (typically around 350-365 nm), the diazirine ring is activated to form a highly reactive carbene intermediate.[5] This intermediate rapidly and non-specifically inserts into neighboring C-H, N-H, or O-H bonds, forming a stable covalent crosslink with interacting molecules in close proximity.
The use of this compound in solid-phase peptide synthesis (SPPS) allows for the site-specific incorporation of the photo-reactive probe into peptides, which can then be used as baits to identify binding partners. Alternatively, L-photo-leucine can be metabolically incorporated into proteins in living cells, enabling the capture of interactions within their native cellular environment.
Key Advantages:
-
Captures Transient Interactions: Covalent crosslinking "traps" weak or transient interactions that are often missed by other methods like co-immunoprecipitation.
-
In Vivo and In Vitro Applications: Can be used with purified proteins or in living cells to study interactions in a physiological context.
-
High Specificity: The short-lived reactive carbene ensures that crosslinking is restricted to very close proximities.
-
Zero-Length Crosslinker: The covalent bond is formed directly between the interacting molecules without a spacer arm, providing high-resolution structural information.
Quantitative Data Overview
The following tables summarize key quantitative parameters associated with the experimental workflows described in this guide.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Performance
| Parameter | Typical Value | Notes |
| Resin Loading Capacity | 0.3 - 1.0 mmol/g | Varies with the type of resin and linker. |
| Fmoc Deprotection Efficiency | >99% | Monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct. |
| Amino Acid Coupling Efficiency | >99% | Can be monitored using qualitative tests like the Kaiser test. |
| Crude Peptide Purity (Standard Peptides) | >70% | Varies based on synthesis efficiency and sequence. |
| Final Purity (after HPLC) | >95 - 99% | Dependent on the efficiency of the purification process. |
| Purity Increase with Purified Fmoc-Amino Acids | ~15% | Using pre-purified Fmoc-amino acids can significantly improve the purity of the crude peptide. |
Table 2: In Vivo L-photo-leucine Incorporation and Crosslinking
| Parameter | Typical Value | Conditions/Notes |
| In Vivo Incorporation Rate (E. coli) | up to 34% | High-cell density expression protocols can enhance incorporation while reducing the amount of photo-amino acid needed. |
| In Vivo Incorporation Rate (Mammalian Cells) | 10 - 20% | Dependent on amino acid frequency, protein abundance, and turnover. |
| L-photo-leucine Concentration in Media | 4 mM | For mammalian cell culture, in combination with 2 mM L-photo-methionine in leucine/methionine-free media. |
| UV Irradiation Wavelength | 350 - 365 nm | Optimal photoactivation is around 345 nm. Wavelengths below 300 nm should be avoided. |
| UV Irradiation Time (In Vivo) | ≤ 15 minutes | To maintain cell viability. |
| Crosslinking Efficiency | 5 - 10% | Can be influenced by the binding affinity of the probe and the geometry of the interaction. |
Table 3: Mass Spectrometry Analysis of Crosslinked Peptides
| Parameter | Typical Value/Setting | Software/Method |
| Precursor Mass Tolerance | 5 - 20 ppm | MeroX, Proteome Discoverer (XlinkX) |
| Fragment Ion Tolerance | 10 - 20 ppm (Orbitrap) / 0.36 - 0.5 Da (Ion Trap) | MeroX, SEQUEST |
| Peptide Spectrum Matches (PSM) FDR | < 1% - 5% | MeroX, PeptideProphet |
| Enrichment of Crosslinked Peptides | > 2-fold increase in identification | Strong Cation Exchange (SCX) and Size Exclusion Chromatography (SEC) are common methods. |
| Search Database | Target protein sequences + common contaminants + decoy sequences | Standard practice for all XL-MS experiments. |
Experimental Workflows and Protocols
This section provides detailed methodologies for the key stages of a photo-crosslinking experiment using this compound.
Experimental Workflow Overview
Caption: Overall experimental workflow for identifying protein interactions using a photo-peptide probe.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol describes the manual synthesis of a peptide containing L-photo-leucine using the Fmoc strategy.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
Coupling reagents: HCTU (or HATU/HOBt)
-
Activation base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF for 1 hour in the reaction vessel.
-
Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HCTU (or equivalent), and DIPEA in DMF. For this compound, pre-activation for 10-15 minutes may be beneficial.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. Note: Coupling times for the bulky this compound may require optimization.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 1 (deprotection) and 2 (coupling) for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
SPPS Logical Workflow
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Protocol 2: In Vivo Photo-Crosslinking in Mammalian Cells
This protocol provides a general guideline for metabolically labeling proteins with L-photo-leucine and performing in vivo crosslinking.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa) at 60-70% confluency
-
DMEM minus L-Leucine and L-Methionine (DMEM-LM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-photo-leucine and L-photo-methionine
-
Phosphate-Buffered Saline (PBS)
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to 60-70% confluency in standard DMEM.
-
Wash cells twice with PBS.
-
Replace the standard medium with DMEM-LM supplemented with dFBS, 4 mM L-photo-leucine, and 2 mM L-photo-methionine.
-
Incubate cells for 18-24 hours to allow for incorporation of the photo-amino acids.
-
-
UV Irradiation:
-
Remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a thin layer of ice-cold PBS to cover the cells and prevent drying.
-
Place the culture dish on ice and position the UV lamp 3-5 cm above the cells.
-
Irradiate with 365 nm UV light for 5-15 minutes. The optimal time should be determined empirically.
-
-
Cell Lysis and Analysis:
-
After irradiation, remove the PBS and lyse the cells directly in the dish using an appropriate lysis buffer.
-
Harvest the cell lysate by scraping and centrifuge to pellet cell debris.
-
The supernatant containing the crosslinked protein complexes is now ready for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry).
-
Protocol 3: Sample Preparation and Mass Spectrometry Analysis
This protocol outlines the steps for preparing crosslinked samples for identification by mass spectrometry.
Materials:
-
Crosslinked protein sample (from in-gel band or solution)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer
-
Formic acid and acetonitrile (LC-MS grade)
-
Strong Cation Exchange (SCX) or Size Exclusion Chromatography (SEC) columns/media
-
LC-MS/MS system (e.g., Orbitrap Fusion Lumos)
Procedure:
-
Reduction, Alkylation, and Digestion:
-
Reduce the protein sample with DTT (e.g., 10 mM in ammonium bicarbonate buffer) at 56°C for 30 minutes.
-
Alkylate cysteine residues with IAA (e.g., 55 mM) in the dark at room temperature for 20 minutes.
-
Digest the proteins with trypsin (1:50 w/w ratio) overnight at 37°C.
-
-
Enrichment of Crosslinked Peptides:
-
Acidify the digest with formic acid and desalt using a C18 StageTip.
-
Enrich for crosslinked peptides using either SCX or SEC.
-
SCX: Crosslinked peptides are typically more highly charged than linear peptides and will elute at higher salt concentrations.
-
SEC: Crosslinked peptides are larger than most linear peptides and will elute earlier.
-
-
-
LC-MS/MS Analysis:
-
Resuspend the enriched peptide fractions in a suitable buffer (e.g., 0.1% formic acid).
-
Analyze the samples using an LC-MS/MS system. Employ a data-dependent acquisition (DDA) method, prioritizing precursors with a charge state of 3+ or higher for fragmentation, as these are more likely to be crosslinked peptides.
-
-
Data Analysis:
-
Use specialized software (e.g., MeroX, pLink, XlinkX within Proteome Discoverer) to search the MS/MS data against a protein database.
-
Key search parameters include:
-
Enzyme: Trypsin (with a specified number of missed cleavages).
-
Fixed modifications: Carbamidomethyl (C).
-
Variable modifications: Oxidation (M), and the mass modification corresponding to the photo-leucine crosslink.
-
Crosslinker: Define a "zero-length" crosslink from leucine to any other amino acid.
-
-
Filter the results to a strict False Discovery Rate (FDR), typically 1-5%, to ensure high-confidence identifications.
-
Mass Spectrometry Data Analysis Workflow
Caption: Bioinformatic workflow for the identification of crosslinked peptides from mass spectrometry data.
Conclusion
The use of this compound provides a robust and versatile method for elucidating protein-protein interactions. By combining site-specific incorporation into synthetic peptides or metabolic labeling in live cells with the power of modern mass spectrometry, researchers can capture and identify both stable and transient interactions. This technical guide offers a foundational framework for designing and executing such experiments. Careful optimization of peptide synthesis, crosslinking conditions, and data analysis parameters will be critical for achieving high-quality, reliable results, ultimately advancing our understanding of cellular networks and facilitating novel drug discovery.
References
- 1. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assets.fishersci.com [assets.fishersci.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-photo-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-photo-leucine is a photo-reactive amino acid analog containing a diazirine moiety.[1] Its incorporation into peptides enables photo-affinity labeling to study protein-protein interactions and identify binding partners upon UV irradiation.[1] This document provides a detailed protocol for the successful incorporation of this compound into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).
The diazirine ring is a small, stable photo-reactive group that, upon exposure to UV light (typically around 350-360 nm), forms a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, effectively crosslinking the peptide to its binding partners. The stability of the diazirine group to both acidic and basic conditions makes it compatible with the standard steps of Fmoc-SPPS.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | Peptide Synthesis Grade | Sigma-Aldrich, Bachem |
| Rink Amide Resin | 100-200 mesh | Novabiochem |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |
| Piperidine | Reagent Grade | Acros Organics |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |
| Oxyma Pure | ≥99% | Novabiochem |
| Trifluoroacetic acid (TFA) | Reagent Grade | Fisher Scientific |
| Triisopropylsilane (TIS) | 99% | Acros Organics |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add sufficient DMF to cover the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.
Coupling of this compound
Standard coupling protocols are generally effective for incorporating this compound. Due to its bulkiness, a slightly extended coupling time or the use of a more potent activating agent may be beneficial to ensure high coupling efficiency.
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the peptide sequence.
Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
Cleavage and Deprotection
The diazirine ring is generally stable to TFA cleavage conditions. However, the use of appropriate scavengers is crucial to prevent side reactions with the reactive carbene that could potentially be generated by premature activation, and to protect other sensitive residues in the peptide.
Cleavage Cocktail (Reagent K):
| Component | Volume/Weight Percentage |
| Trifluoroacetic acid (TFA) | 82.5% |
| Water | 5% |
| Phenol | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
Procedure:
-
Wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen.
-
Prepare the cleavage cocktail in a fume hood.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Analytical Characterization
HPLC Analysis and Purification
The crude peptide should be analyzed and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes (analytical) or adjusted for preparative scale |
| Flow Rate | 1 mL/min (analytical) or 20 mL/min (preparative) |
| Detection | 220 nm and 280 nm |
Fractions containing the purified peptide are collected, pooled, and lyophilized.
Mass Spectrometry
The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The incorporation of photo-leucine will result in a specific mass shift compared to a native leucine-containing peptide.
| Parameter | Expected Value |
| Monoisotopic Mass of Leucine Residue | 113.08406 Da |
| Monoisotopic Mass of photo-Leucine Residue | 127.08476 Da |
| Mass Difference | +14.0007 Da |
Diagrams
Caption: Workflow for SPPS incorporating this compound.
Caption: Photo-crosslinking mechanism of a photo-leucine containing peptide.
Conclusion
The incorporation of this compound into peptides via solid-phase synthesis is a straightforward process that follows standard Fmoc chemistry protocols. The key to success lies in ensuring complete coupling of this bulky amino acid and using an appropriate scavenger cocktail during the final cleavage step to maintain the integrity of the photo-reactive diazirine ring. The resulting photo-activatable peptides are powerful tools for elucidating protein-protein interactions and advancing drug discovery efforts.
References
A Step-by-Step Guide to Photo-Crosslinking with Fmoc-L-photo-leucine Peptides
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step guide for utilizing Fmoc-L-photo-leucine in the synthesis of photo-activatable peptides and their subsequent application in photo-crosslinking studies to investigate protein-protein and peptide-protein interactions.
Introduction
Photo-crosslinking has emerged as a powerful technique to capture both stable and transient biomolecular interactions in their native states. The use of photo-reactive amino acid analogs, such as L-photo-leucine, allows for the formation of a covalent bond between interacting partners upon UV irradiation. L-photo-leucine contains a diazirine ring, which upon activation with UV light (typically around 365 nm), forms a highly reactive carbene intermediate. This carbene can then irreversibly crosslink with proximal amino acid residues of an interacting protein, providing a "snapshot" of the interaction.[1]
The incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) enables the precise placement of the photo-reactive moiety at a desired position within the peptide sequence. This site-specific modification is invaluable for mapping interaction interfaces and studying the structural dynamics of protein-peptide complexes. Subsequent analysis by mass spectrometry (XL-MS) can then identify the cross-linked species and the specific sites of interaction.
Principle of Photo-Crosslinking with Photo-Leucine
The core of this technique lies in the photo-activation of the diazirine ring on the photo-leucine residue.
Figure 1. General workflow of photo-crosslinking.
Experimental Protocols
Part 1: Synthesis of Photo-Leucine Containing Peptide
This protocol outlines the manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry to incorporate this compound into a peptide sequence.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU or HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[2]
-
Fmoc Deprotection:
-
Amino Acid Coupling (for standard amino acids and this compound):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.[2]
-
Add DIEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Note: For this compound, standard coupling times are generally sufficient. However, it is recommended to perform a Kaiser test to ensure complete coupling. If the test is positive, the coupling step should be repeated.
-
-
Washing: After coupling, drain the solution and wash the resin with DMF (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Figure 2. Solid-Phase Peptide Synthesis (SPPS) workflow.
Part 2: Purification and Characterization of the Photo-Peptide
Materials:
-
Crude photo-peptide
-
Solvents for HPLC: Acetonitrile (ACN) and water, both with 0.1% TFA
-
Reversed-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
-
Purify the peptide by reversed-phase HPLC using a C18 column.
-
Use a linear gradient of increasing acetonitrile concentration (e.g., 5-95% ACN with 0.1% TFA over 30 minutes) to elute the peptide.
-
Collect fractions corresponding to the major peptide peak.
-
-
Characterization:
-
Confirm the molecular weight of the purified peptide using mass spectrometry. The observed mass should correspond to the theoretical mass of the photo-peptide. This also serves as a confirmation that the diazirine ring, which is generally stable to the acidic cleavage conditions, is intact.
-
Assess the purity of the peptide by analytical HPLC. Purity should typically be >95%.
-
Lyophilize the pure fractions and store the peptide at -20°C or -80°C, protected from light.
-
| Parameter | Typical Value/Condition | Notes |
| HPLC Column | Reversed-phase C18 | Suitable for most peptides. |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% ACN with 0.1% TFA | |
| Gradient | Linear, 5-95% B over 30 min | Optimize based on peptide hydrophobicity. |
| Detection | UV at 214 nm and 280 nm | |
| Final Purity | >95% | Assessed by analytical HPLC. |
| Storage | -20°C or -80°C, dark | Protect the diazirine moiety from light. |
Table 1. Typical parameters for photo-peptide purification and storage.
Part 3: Photo-Crosslinking Reaction
Materials:
-
Purified photo-peptide
-
Target protein in a suitable buffer (e.g., PBS or HEPES)
-
UV lamp with an emission maximum around 365 nm (e.g., Stratalinker or hand-held UV lamp)
-
Reaction vessels (e.g., microcentrifuge tubes or quartz cuvettes)
-
SDS-PAGE materials
-
Coomassie stain or Western blot reagents
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein at a suitable concentration (e.g., 1-10 µM).
-
Prepare a stock solution of the photo-peptide.
-
Add the photo-peptide to the protein solution at a desired molar ratio (e.g., 1:1, 1:10, 1:50 protein:peptide). The optimal ratio should be determined empirically.
-
Incubate the mixture in the dark for a sufficient time to allow for binding (e.g., 30 minutes at room temperature or 4°C).
-
-
UV Irradiation:
-
Place the reaction mixture in a suitable vessel on ice to minimize heat-induced damage.
-
Irradiate the sample with a 365 nm UV lamp. The distance from the lamp and the irradiation time will need to be optimized. A typical starting point is 5-15 minutes at a distance of 1-5 cm.
-
Control Samples: It is crucial to include control samples:
-
No UV irradiation: To check for non-specific interactions or aggregation.
-
No photo-peptide: To assess the effect of UV light on the target protein alone.
-
A non-photo-reactive control peptide: To ensure crosslinking is dependent on the photo-leucine.
-
-
-
Analysis of Crosslinking:
-
After irradiation, add SDS-PAGE loading buffer to the samples.
-
Analyze the samples by SDS-PAGE. A successful crosslinking event will result in a new band of higher molecular weight corresponding to the peptide-protein conjugate.
-
Visualize the gel by Coomassie staining or perform a Western blot if an antibody for the target protein is available.
-
| Parameter | Recommended Starting Condition | Optimization Notes |
| UV Wavelength | 350-365 nm | Avoid lower wavelengths (<300 nm) which can cause protein damage. |
| UV Dose | Varies with lamp power | Start with 5-15 minutes irradiation. Titrate time to maximize crosslinking and minimize damage. |
| Protein:Peptide Molar Ratio | 1:1 to 1:50 | Optimize to favor the bound state and increase crosslinking efficiency. |
| Temperature | On ice or 4°C | Minimizes protein degradation and non-specific reactions. |
Table 2. Recommended conditions for photo-crosslinking.
Part 4: Mass Spectrometry Analysis of Cross-linked Products
Procedure:
-
Sample Preparation for MS:
-
Excise the band corresponding to the cross-linked complex from the SDS-PAGE gel.
-
Perform in-gel digestion using a protease such as trypsin. This involves reduction, alkylation, and overnight digestion.
-
Extract the peptides from the gel.
-
Desalt the peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Use specialized software (e.g., pLink, xQuest, or MaxLynx) to identify the cross-linked peptides. These programs are designed to search for peptide pairs linked by a mass modification corresponding to the photo-leucine residue.
-
-
Data Interpretation:
-
The identification of a peptide from the target protein cross-linked to the photo-peptide provides direct evidence of their interaction.
-
The sequence of the cross-linked peptide from the target protein reveals the specific region of interaction.
-
Figure 3. Mass spectrometry analysis workflow.
Example Application: Studying GPCR-Peptide Interactions
Photo-crosslinking with photo-leucine containing peptides is a powerful tool for studying the interactions between peptide ligands and G-protein coupled receptors (GPCRs). By synthesizing a peptide ligand with photo-leucine at a specific position, researchers can map the binding pocket of the GPCR.
Figure 4. GPCR-peptide interaction study workflow.
This approach can provide high-resolution structural information about the ligand-receptor complex directly in a cellular context, which is often challenging to obtain through traditional structural biology methods.
Concluding Remarks
The use of this compound in peptide synthesis provides a robust and versatile method for creating powerful tools to investigate biomolecular interactions. The protocols outlined in this application note provide a comprehensive framework for the successful implementation of this technology, from peptide synthesis to the identification of interaction sites by mass spectrometry. Careful optimization of the experimental conditions, particularly the UV irradiation step and reactant concentrations, is crucial for achieving high crosslinking efficiency and obtaining reliable results.
References
Application Notes and Protocols for UV Irradiation of Photo-Leucine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and application of UV-induced photocrosslinking of peptides containing the photo-activatable amino acid analog, photo-leucine. This technique is a powerful tool for elucidating protein-protein interactions in their native cellular environment.[1][2][3][4]
Introduction to Photo-Leucine Crosslinking
L-photo-leucine is a synthetic analog of the natural amino acid L-leucine. It possesses a diazirine ring that, upon exposure to ultraviolet (UV) light, becomes highly reactive and forms a covalent bond with nearby molecules.[1] This "zero-length" crosslinking provides high-resolution information about protein-protein interactions. Because photo-leucine closely mimics the structure of natural leucine, it can be incorporated into proteins by the cell's own translational machinery, enabling the study of interactions within living cells.
The primary application of this technique is to "trap" and identify both stable and transient protein-protein interactions. This is particularly valuable in drug development for identifying the targets of small molecules and for probing the structure of ligand binding sites.
Principle of Photo-Activation
The core of this technique lies in the photo-activation of the diazirine moiety on the photo-leucine side chain. When irradiated with UV light at an optimal wavelength, the diazirine ring loses a molecule of nitrogen gas (N2) to form a highly reactive carbene intermediate. This carbene can then rapidly and non-specifically insert into C-H, N-H, or O-H bonds of nearby molecules, resulting in a stable covalent crosslink.
Photo-Activation Signaling Pathway
References
- 1. L-Photo-leucine - Wikipedia [en.wikipedia.org]
- 2. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Capturing Cellular Interactions in Real-Time: A Guide to In Vivo Protein Crosslinking with Photo-Amino Acids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the dynamic cellular landscape, proteins engage in a complex ballet of interactions that govern virtually all biological processes. Many of these interactions are transient, making them challenging to study using traditional biochemical methods. In vivo photo-crosslinking with unnatural amino acids (UAAs) has emerged as a powerful technique to trap these fleeting interactions in their native cellular environment, providing a snapshot of protein networks in action. This document provides detailed application notes and protocols for performing in vivo protein crosslinking experiments using photo-activatable amino acids.
Introduction to Photo-Amino Acid Crosslinking
Photo-activatable amino acids are structural analogs of natural amino acids that can be incorporated into proteins during translation.[1] These UAAs contain a photo-reactive moiety, such as a diazirine or benzophenone group, which remains inert until activated by a specific wavelength of UV light.[2] Upon photo-activation, a highly reactive species is generated that forms a covalent bond with nearby molecules, effectively "trapping" interacting proteins.[2] This allows for the identification of both stable and transient protein-protein interactions within living cells.[1]
Commonly used photo-amino acids include L-Photo-leucine, L-Photo-methionine, p-benzoyl-L-phenylalanine (pBpa), and p-azido-L-phenylalanine (pAzpa).[3] The choice of photo-amino acid can influence crosslinking efficiency and specificity, as their reactive intermediates have different properties.
Experimental Workflow Overview
The general workflow for an in vivo photo-crosslinking experiment involves several key steps: incorporation of the photo-amino acid into the target protein(s), UV irradiation to induce crosslinking, cell lysis, and downstream analysis of the crosslinked complexes by methods such as SDS-PAGE, Western blotting, and mass spectrometry.
Caption: A generalized workflow for in vivo protein crosslinking using photo-amino acids.
Quantitative Data Summary
Successful in vivo photo-crosslinking experiments depend on the careful optimization of several parameters. The following tables summarize key quantitative data from the literature to guide experimental design.
Table 1: Photo-Amino Acid Concentrations for In Vivo Labeling
| Photo-Amino Acid | Cell Type | Concentration | Notes |
| L-Photo-leucine | Mammalian (HeLa) | 4 mM | Used in combination with L-Photo-methionine. |
| L-Photo-methionine | Mammalian (HeLa) | 2 mM | Used in combination with L-Photo-leucine. |
| p-benzoyl-L-phenylalanine (pBpa) | Yeast | 1 mM | Higher concentrations did not significantly improve incorporation. |
| p-benzoyl-L-phenylalanine (pBpa) | E. coli | 0.5 - 1 mM | Higher concentrations did not significantly affect results. |
| p-azido-L-phenylalanine (pAzpa) | Yeast | Varies | Can have an inhibitory effect on cell growth at higher concentrations. |
Table 2: UV Irradiation Parameters for In Vivo Crosslinking
| UV Lamp Type | Power | Wavelength | Distance from Cells | Exposure Time | Reference |
| Stratalinker 2400 | 5 x 15 W | 365 nm | 3-5 cm | < 15 min | Thermo Fisher Scientific |
| Mercury Vapor Lamp | 200 W | 300-360 nm | Not specified | Not specified | Thermo Fisher Scientific |
| Hand-held UV lamp | 8 W | 365 nm | 1 cm | < 15 min | Thermo Fisher Scientific |
| UVP B100-AP | 22 mW/cm² | 365 nm | 5 cm | 30 min |
Note: The optimal UV dose should be determined empirically, as excessive exposure can lead to cellular damage.
Experimental Protocols
Protocol 1: In Vivo Labeling of Mammalian Cells with Photo-Leucine and Photo-Methionine
This protocol is adapted from manufacturer's guidelines and is suitable for metabolic labeling of proteins in mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
DMEM lacking L-leucine and L-methionine (DMEM-LM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Photo-leucine
-
L-Photo-methionine
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed mammalian cells in a culture dish and grow to 60-70% confluency in complete growth medium.
-
Starvation (Optional but Recommended): To increase incorporation efficiency, gently wash the cells twice with warm PBS and then incubate in DMEM-LM supplemented with 10% dFBS for 1-2 hours.
-
Labeling: Prepare the labeling medium by dissolving L-Photo-leucine to a final concentration of 4 mM and L-Photo-methionine to a final concentration of 2 mM in DMEM-LM supplemented with 10% dFBS.
-
Remove the starvation medium and add the labeling medium to the cells.
-
Incubate the cells for 12-24 hours to allow for incorporation of the photo-amino acids into newly synthesized proteins.
Protocol 2: UV Crosslinking in Live Mammalian Cells
Materials:
-
Cells labeled with photo-amino acids
-
Ice-cold PBS
-
UV lamp (365 nm)
Procedure:
-
Place the cell culture dish on ice.
-
Aspirate the labeling medium and gently wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash, leaving a thin layer of PBS to prevent the cells from drying out.
-
Place the uncovered dish under a 365 nm UV lamp. The distance and time of irradiation should be optimized (see Table 2). A common starting point is 5 cm for 10-15 minutes.
-
Proceed immediately to cell lysis.
Protocol 3: Cell Lysis and Protein Extraction
The choice of lysis buffer is critical to maintain the integrity of the crosslinked protein complexes.
Table 3: Common Lysis Buffer Formulations
| Lysis Buffer | Components | Application Notes |
| RIPA Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease Inhibitors | Strong lysis buffer, suitable for whole-cell lysates. May disrupt some weaker interactions. |
| NP-40 Lysis Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, Protease Inhibitors | Milder than RIPA, good for cytoplasmic proteins and preserving protein complexes. |
| Digitonin Lysis Buffer | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Digitonin, Protease Inhibitors | Gentle lysis, suitable for isolating membrane protein complexes. |
Procedure:
-
After UV irradiation, place the culture dish on ice.
-
Aspirate the remaining PBS and add ice-cold lysis buffer (e.g., RIPA buffer) to the cells.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 4: Analysis of Crosslinked Proteins by SDS-PAGE and Western Blot
Materials:
-
Protein lysate
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Denaturation: Heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the bands using a chemiluminescence imaging system. Crosslinked complexes will appear as higher molecular weight bands compared to the non-crosslinked protein.
Protocol 5: Sample Preparation for Mass Spectrometry Analysis
Procedure:
-
In-gel Digestion: Run the crosslinked protein sample on an SDS-PAGE gel. Excise the band corresponding to the crosslinked complex of interest. Cut the gel band into small pieces and destain. Reduce the proteins with DTT and alkylate with iodoacetamide. Digest the proteins overnight with trypsin.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
Desalting: Desalt the extracted peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized software is required to identify the crosslinked peptides from the complex MS/MS data.
Application in Signaling Pathway Analysis
In vivo photo-crosslinking is a powerful tool for dissecting signaling pathways by identifying direct protein-protein interactions.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Ligand binding to EGFR induces receptor dimerization and autophosphorylation, initiating a downstream signaling cascade. Photo-crosslinking has been used to study the dimerization of EGFR and its interaction with downstream signaling partners like Grb2 and Shc.
Caption: EGFR signaling pathway highlighting crosslinkable interactions.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Upon activation, GPCRs recruit β-arrestins, which play a key role in receptor desensitization and signaling. Photo-crosslinking has been instrumental in defining the interaction interfaces between GPCRs and β-arrestins.
Caption: GPCR-Arrestin signaling showing the crosslinkable interaction.
Conclusion
In vivo photo-crosslinking using unnatural amino acids is a versatile and powerful technique for identifying and characterizing protein-protein interactions within their native cellular context. By providing a means to capture both stable and transient interactions, this method offers invaluable insights into the complex and dynamic nature of cellular protein networks. Careful optimization of experimental parameters is crucial for the success of these experiments. The protocols and data provided in this document serve as a comprehensive guide for researchers embarking on the study of in vivo protein interactions using this cutting-edge technology.
References
- 1. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-L-photo-leucine in Drug Discovery and Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-photo-leucine is a photoreactive amino acid analog that has become an invaluable tool in chemical biology and drug discovery.[1] It contains a diazirine moiety, a small, sterically unobtrusive functional group that, upon irradiation with UV light (typically around 350-360 nm), generates a highly reactive carbene intermediate.[2][3] This carbene can then form a covalent bond with nearby molecules, effectively "capturing" transient interactions.[1]
Incorporated into peptides or small molecules, this compound enables photo-affinity labeling (PAL), a powerful technique for identifying the cellular targets of bioactive compounds and for mapping protein-protein interactions.[4] Its compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) allows for the straightforward generation of photoreactive probes.
These application notes provide an overview of the utility of this compound in drug discovery and target validation, along with detailed protocols for its use.
Key Applications
-
Target Identification and Validation: By incorporating this compound into a bioactive peptide or small molecule, researchers can covalently crosslink the probe to its biological target upon UV irradiation. Subsequent isolation and identification of the crosslinked complex, typically by mass spectrometry, can reveal the molecular target of the compound.
-
Mapping Protein-Protein Interactions: Peptides containing photo-leucine can be used to probe and stabilize protein-protein interactions. Upon UV activation, the peptide will crosslink to its binding partner, allowing for the identification of interaction interfaces and the characterization of complex assembly.
-
Binding Site Elucidation: The short-lived and highly reactive nature of the carbene generated from the diazirine group ensures that crosslinking occurs only in close proximity to the binding site. This allows for the precise mapping of ligand-binding pockets on target proteins.
Data Summary
The following tables summarize typical quantitative data associated with the use of this compound in drug discovery applications. These values can vary depending on the specific probe, target, and experimental conditions.
| Parameter | Typical Value | Notes |
| Fmoc-SPPS Parameters | ||
| Coupling Efficiency | >99% | Can be monitored using standard methods like the Kaiser test. |
| Fmoc Deprotection Efficiency | >99% | Monitored by UV absorbance of the piperidine-dibenzofulvene adduct. |
| Final Peptide Purity (after HPLC) | >95-99% | Dependent on the efficiency of synthesis and purification. |
| Photo-Affinity Labeling Parameters | ||
| UV Irradiation Wavelength | ~350-365 nm | Minimizes damage to biological macromolecules. |
| Diazirine Photolysis Half-life | 2-30 minutes | Dependent on the specific diazirine structure and irradiation conditions. |
| Photo-Crosslinking Yield | 5-25% | Highly dependent on the binding affinity of the probe and the geometry of the binding site. A yield of ~23% has been reported for a photo-leucine probe to Sec61α. |
| Probe Type | Target | Binding Affinity (Kd) | IC50 | Crosslinking Efficiency | Reference |
| Diazirine-based histone peptide probe | SPIN1 | Not Reported | Not Reported | Higher than benzophenone-based probes | |
| Photo-leucine cyclodepsipeptide | Sec61α | Not Reported | Not Reported | ~23% | |
| Diazirine-based DNA probe | DNA-binding proteins | Not Reported | Not Reported | Efficient |
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Target Identification
The following diagram illustrates a typical workflow for identifying the cellular target of a peptide-based probe containing this compound.
Example Application: Identification of the Sec61 Translocon as a Target
A photo-leucine-containing cyclodepsipeptide inhibitor of cotranslational translocation was used to identify its target as the Sec61α subunit of the Sec61 translocon. The following diagram illustrates the Sec61-mediated protein translocation pathway.
Example Application: Probing the Protein Kinase D2 (PKD2) Signaling Network
Photo-leucine has been utilized to map the protein interaction network of Protein Kinase D2 (PKD2), a serine/threonine kinase involved in various cellular processes. The diagram below depicts a simplified representation of a PKD2 signaling pathway.
Experimental Protocols
Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) of a Photo-Leucine Containing Peptide
This protocol describes the manual synthesis of a peptide incorporating this compound using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-4 eq.), coupling reagent (e.g., HBTU, 3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (6-8 eq.) and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin as in step 2.
-
Confirm complete coupling using a Kaiser test (ninhydrin test).
-
-
Incorporation of this compound: Couple this compound using the same procedure as in step 3.
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Protocol 2: Photo-Affinity Labeling (PAL) in Cultured Cells
This protocol provides a general procedure for photo-affinity labeling of cellular targets using a photo-leucine containing probe.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Photo-leucine containing probe (dissolved in DMSO)
-
UV lamp (350-365 nm)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes and grow to 70-80% confluency.
-
Probe Incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh serum-free medium containing the desired concentration of the photo-leucine probe to the cells. As a negative control, treat a separate dish with vehicle (DMSO) only. For competition experiments, pre-incubate cells with an excess of a non-photoreactive competitor before adding the probe.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
-
UV Irradiation:
-
Remove the medium and wash the cells twice with ice-cold PBS.
-
Add a thin layer of ice-cold PBS to cover the cells.
-
Place the culture dish on ice and irradiate with a UV lamp (350-365 nm) for 5-15 minutes. The optimal irradiation time and distance from the lamp should be empirically determined.
-
-
Cell Lysis:
-
Aspirate the PBS and add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Downstream Analysis: The protein lysate containing the crosslinked target can now be used for downstream analysis, such as enrichment and mass spectrometry.
Protocol 3: Enrichment of Crosslinked Peptides and Mass Spectrometry Analysis
This protocol outlines a general strategy for the enrichment and identification of crosslinked peptides by mass spectrometry.
Materials:
-
Protein lysate from PAL experiment
-
Affinity purification resin (if the probe contains an affinity tag like biotin) or size-exclusion chromatography (SEC) column
-
Trypsin (sequencing grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Desalting columns (e.g., C18 ZipTips)
-
LC-MS/MS system
Procedure:
-
Enrichment of Crosslinked Proteins:
-
Affinity Purification (if applicable): If the probe contains a biotin tag, incubate the lysate with streptavidin-coated beads to capture the crosslinked complexes. Wash the beads extensively to remove non-specific binders and elute the captured proteins.
-
Size-Exclusion Chromatography (SEC): Fractionate the protein lysate by SEC. Crosslinked complexes will elute in earlier fractions corresponding to higher molecular weights.
-
-
In-solution or In-gel Digestion:
-
Denature the enriched protein fraction.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Enrichment of Crosslinked Peptides:
-
Further enrich for crosslinked peptides using SEC or strong cation exchange (SCX) chromatography. Crosslinked peptides are typically larger and more highly charged than linear peptides.
-
-
Desalting: Desalt the peptide mixture using C18 desalting columns.
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS.
-
Use a data-dependent acquisition method to acquire MS/MS spectra of the most abundant peptide ions.
-
-
Data Analysis:
-
Use specialized software (e.g., MeroX, pLink, MaxQuant with crosslinking search capabilities) to identify the crosslinked peptides from the MS/MS data.
-
The software will search for pairs of peptides that are linked by the mass of the photo-leucine residue after crosslinking.
-
The identification of the crosslinked peptides reveals the identity of the target protein and the site of interaction.
-
Conclusion
This compound is a versatile and powerful tool for drug discovery and target validation. Its seamless integration into solid-phase peptide synthesis allows for the creation of customized photoreactive probes. The application of photo-affinity labeling with these probes provides a direct and effective method for identifying the molecular targets of bioactive compounds and for dissecting complex protein-protein interaction networks. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their own research endeavors.
References
Mapping Protein Binding Sites Using Fmoc-L-photo-leucine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-photo-leucine is a photo-reactive amino acid derivative that has become an invaluable tool for elucidating protein-protein interactions and identifying the binding sites of small molecules.[1][2] This compound contains a diazirine moiety, a small, highly reactive group that, upon activation with UV light, forms a covalent bond with nearby molecules.[1][3] Its structural similarity to the natural amino acid leucine allows for its incorporation into peptides and proteins with minimal perturbation of their native structure and function.[4] This application note provides detailed protocols for the use of this compound in photoaffinity labeling (PAL) experiments, coupled with mass spectrometry, to map protein binding sites.
Photoaffinity labeling is a powerful technique for converting non-covalent interactions into covalent bonds, thereby enabling the identification and characterization of binding partners and sites. The general principle involves a ligand equipped with a photo-activatable group that binds to its target protein. Subsequent UV irradiation triggers the formation of a highly reactive intermediate that covalently crosslinks the ligand to the protein at or near the binding site.
Chemical Properties and Mechanism of Action
This compound, chemically known as (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(3-methyl-3H-diazirin-3-yl)propanoic acid, is a key reagent in modern chemical biology and drug discovery. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for standard solid-phase peptide synthesis (SPPS).
Mechanism of Photocrosslinking:
The photocrosslinking process is initiated by irradiating the diazirine-containing molecule with UV light, typically around 360 nm. This leads to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive and short-lived carbene intermediate. This carbene can then readily insert into a wide range of chemical bonds, including C-H and N-H bonds, present in the amino acid residues of the target protein, resulting in a stable covalent linkage. The short lifetime of the carbene ensures that crosslinking is highly specific to the immediate vicinity of the binding site.
Advantages of Diazirine-Based Photo-Crosslinkers:
-
Small Size: The diazirine group is small and minimally perturbing to the structure of the parent molecule, reducing the risk of altering its binding affinity and specificity.
-
High Reactivity: The generated carbene is highly reactive and can insert into a variety of chemical bonds, increasing the probability of successful crosslinking.
-
Chemical Stability: Diazirines are relatively stable in the dark and to a range of chemical conditions used in synthesis and biological experiments.
Data Presentation: Quantitative Analysis
The success of a photoaffinity labeling experiment can be quantified at various stages. The following tables provide examples of the types of quantitative data that can be generated.
Table 1: Incorporation Efficiency of Photo-Leucine in Recombinantly Expressed Proteins
| Protein | Expression System | Photo-Leucine Incorporation Rate (%) | Reference |
| Trigger Factor | E. coli | up to 34% | |
| SecB | E. coli | up to 34% |
Table 2: Time-Dependent Crosslinking Efficiency
| Target Protein | Peptide Ligand | Irradiation Time (min) | Crosslinking Efficiency (%) | Reference |
| BRD3-BD2 | Cyclic Peptide 1 | 5 | ~15 | |
| 10 | ~25 | |||
| 20 | ~35 | |||
| 40 | ~40 | |||
| BRD3-BD2 | Cyclic Peptide 2 | 5 | ~10 | |
| 10 | ~20 | |||
| 20 | ~30 | |||
| 40 | ~35 |
Table 3: Mass Spectrometry Analysis of Crosslinked Peptides
| Target Protein | Crosslinked Peptide Sequence | Observed Mass Shift (Da) | Theoretical Mass of Crosslinker | Reference |
| BRD3-BD2 | (Sequence not specified) | Corresponds to single peptide addition | (Varies by peptide) | |
| Sec61α | (Sequence not specified) | ~5-10% efficiency of tagged probe | (Varies by probe) |
Experimental Protocols
Protocol 1: Synthesis of Peptides Containing this compound
Peptides incorporating this compound can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Materials:
-
This compound
-
Rink Amide MBHA resin
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Piperidine in DMF (20%) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
HPLC for purification
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Perform the first amino acid coupling according to standard SPPS protocols.
-
For subsequent couplings, including the incorporation of this compound, perform the following cycle: a. Fmoc deprotection with 20% piperidine in DMF. b. Wash the resin with DMF. c. Couple the next Fmoc-amino acid (or this compound) using a suitable activating agent like HBTU/HOBt in DMF. Allow the reaction to proceed for 1-2 hours. d. Wash the resin with DMF.
-
Repeat the cycle until the desired peptide sequence is synthesized.
-
After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: Photoaffinity Labeling of a Target Protein
Materials:
-
Purified target protein
-
Peptide probe containing photo-leucine
-
UV lamp (365 nm)
-
Reaction buffer (e.g., PBS)
-
SDS-PAGE gels and reagents
-
Coomassie stain or in-gel fluorescence scanner (if the probe is fluorescently tagged)
Procedure:
-
Prepare a solution of the target protein in the reaction buffer at a suitable concentration (e.g., 1-20 µM).
-
Add the photo-leucine containing peptide probe to the protein solution at a desired molar excess (e.g., 2-10 fold).
-
(Optional) For competition experiments to demonstrate specificity, pre-incubate a control sample with a large excess (e.g., 100-fold) of a non-photoreactive competitor ligand before adding the photoreactive probe.
-
Incubate the mixture for a sufficient time to allow for binding (e.g., 15-30 minutes at 4°C or room temperature).
-
Irradiate the sample with a 365 nm UV lamp for a predetermined time (e.g., 5-40 minutes) on ice. The optimal irradiation time should be determined empirically.
-
Analyze the reaction products by SDS-PAGE. A successful crosslinking event will result in a new band with a higher molecular weight corresponding to the protein-peptide adduct.
-
Visualize the gel using Coomassie staining or in-gel fluorescence if applicable.
Protocol 3: Identification of the Binding Site by Mass Spectrometry
Materials:
-
Crosslinked protein-peptide sample from Protocol 2
-
SDS-PAGE gel
-
In-gel digestion kit (containing trypsin or other proteases)
-
LC-MS/MS system
-
Database search software (e.g., MeroX, MaxQuant)
Procedure:
-
Run the crosslinked sample on an SDS-PAGE gel and excise the band corresponding to the crosslinked adduct.
-
Perform in-gel digestion of the protein band using trypsin or another suitable protease. This will generate a mixture of peptides.
-
Extract the peptides from the gel slices.
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and generate MS/MS spectra.
-
Search the acquired MS/MS data against a protein database using specialized crosslinking software. This software can identify the crosslinked peptides based on their unique fragmentation patterns and mass shifts.
-
The identification of a peptide from the target protein covalently linked to the photoreactive peptide probe reveals the specific binding region.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Photoaffinity Labeling
Caption: General workflow for mapping protein binding sites using this compound.
Logical Relationship of Photoaffinity Labeling Components
Caption: Key components and their relationships in a photoaffinity labeling experiment.
Representative Signaling Pathway: Leucine-mTORC1 Signaling
This compound can be a valuable tool to dissect signaling pathways by identifying direct protein-protein interactions. The mTORC1 pathway, which is regulated by leucine, is a prime example of a complex signaling network that can be investigated using this technology.
Caption: A simplified diagram of the Leucine-mTORC1 signaling pathway.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09110C [pubs.rsc.org]
- 4. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enrichment and Identification of Photo-Crosslinked Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking-mass spectrometry (XL-MS) has become an indispensable tool for elucidating protein-protein interactions (PPIs) and mapping the architecture of protein complexes within their native environments.[1][2] Photo-crosslinking, in particular, offers a significant advantage by capturing interactions with high temporal resolution and targeting a broader range of amino acid residues, not just those with specific reactive groups like lysines.[3][4] This is achieved using photo-activatable crosslinkers, such as those containing diazirine moieties, which upon UV irradiation, generate highly reactive carbene intermediates that can form covalent bonds with any proximal amino acid.[5]
Despite its power, a key challenge in XL-MS is the low abundance of crosslinked peptides in the complex mixture generated after proteolytic digestion. Unmodified peptides often constitute over 99% of the sample, making the detection and identification of the information-rich crosslinked species difficult. Therefore, robust enrichment strategies are critical to increase the signal-to-noise ratio and improve the identification rate of crosslinked peptides. This document provides an overview of current techniques, quantitative data, and detailed protocols for the successful enrichment and identification of photo-crosslinked peptides.
Key Enrichment Strategies
The low stoichiometry of crosslinked peptides necessitates an enrichment step prior to mass spectrometry analysis. The most common strategies leverage the unique physicochemical properties of crosslinked peptides, such as their increased size, charge, or the presence of an affinity tag incorporated into the crosslinker.
1. Affinity Purification (AP): This is a highly specific method that relies on a crosslinker containing an affinity tag, most commonly biotin. After digestion, the biotin-tagged peptides are selectively captured using streptavidin- or neutravidin-coated beads. This method effectively removes the vast majority of unmodified peptides, significantly simplifying the sample for MS analysis.
2. Size Exclusion Chromatography (SEC): This technique separates peptides based on their hydrodynamic volume. Since crosslinked peptides consist of two covalently linked peptide chains, they are generally larger than the linear, unmodified peptides from the digestion. SEC can therefore be used to enrich for fractions containing these larger species.
3. Strong Cation Exchange Chromatography (SCX): SCX separates peptides based on their net positive charge at a low pH. Crosslinked peptides typically carry a higher positive charge than linear peptides because they possess two N-termini (unless one is the protein N-terminus) and basic residues from two peptide chains. This charge difference allows for their effective separation and enrichment using a salt gradient.
Quantitative Comparison of Enrichment Techniques
The choice of enrichment strategy can significantly impact the number of identified crosslinks. The following table summarizes quantitative data from studies comparing different methods.
| Enrichment Method | Sample Complexity | Fold-Increase in Identifications (vs. No Enrichment) | Percentage of Spectra from Crosslinks | Reference |
| Strong Cation Exchange (SCX) | Protein Complexes | > 7-fold | Not Reported | |
| Size Exclusion (SEC) | Protein Complexes | Not Reported | High | |
| Affinity Purification (Biotin) | Protein Complexes | High | High | |
| SCX vs. SEC | Bovine Serum Albumin (BSA) | SCX (2 fractions) comparable to SEC (multiple fractions) | Not Reported |
Experimental and Data Analysis Workflows
Successful identification of photo-crosslinked peptides requires a systematic workflow, from sample preparation to data analysis. The diagrams below illustrate the general process and specific enrichment strategies.
Caption: General workflow for photo-crosslinking mass spectrometry.
Caption: Overview of common enrichment strategies for crosslinked peptides.
Identification of Photo-Crosslinked Peptides
Identifying photo-crosslinked peptides from tandem mass spectra is computationally challenging. A single MS/MS spectrum contains fragment ions from two different peptide chains, resulting in a complex mixture of signals. Specialized software is required to handle this complexity.
-
MS-Cleavable Crosslinkers: To simplify spectral analysis, MS-cleavable crosslinkers (e.g., DSSO, SDASO) have been developed. These reagents contain a bond that fragments under specific conditions (e.g., CID), separating the two peptides in the mass spectrometer. This allows for sequential MS/MS (or MS3) analysis, where the individual peptide chains can be fragmented and identified more easily.
-
Specialized Search Algorithms: The combinatorial explosion of potential peptide pairs makes standard database search algorithms unsuitable. Specialized software like xQuest, pLink, and xiSEARCH are designed to handle the "n-square" problem by using dedicated scoring functions and workflows to confidently identify crosslinked pairs from complex spectra. High-resolution and high-mass-accuracy data are crucial for reducing false-positive identifications.
Detailed Protocols
The following protocols provide a generalized framework. Optimization will be required based on the specific protein complex, crosslinker, and instrumentation used.
Protocol 1: Photo-Crosslinking Reaction
This protocol is adapted for a generic diazirine-containing photo-crosslinker.
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES, PBS), free of primary amines if using an NHS-ester diazirine crosslinker.
-
Photo-activatable crosslinker (e.g., Sulfo-SDA).
-
UV lamp (350-365 nm).
-
Ice bucket.
Procedure:
-
Prepare the protein sample at a suitable concentration (e.g., 1-5 µM) in the reaction buffer.
-
Add the photo-crosslinker to the protein sample. A molar excess of 20-50 fold is a common starting point. If using an NHS-ester-diazirine linker, incubate for 1-2 hours at room temperature to allow the NHS-ester to react with lysines.
-
Transfer the sample to a non-binding plate or the cap of a microcentrifuge tube to create a thin film.
-
Place the sample on ice, approximately 5 cm from the UV lamp.
-
Irradiate with UV light (350-365 nm) for 15-30 minutes to activate the diazirine and induce crosslinking.
-
Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) if desired, although excess reactive species are short-lived.
-
Verify crosslinking efficiency by running a small aliquot on an SDS-PAGE gel and observing higher molecular weight bands.
Protocol 2: Protein Digestion
This protocol uses a standard in-solution trypsin digestion.
Materials:
-
Crosslinked protein sample.
-
Urea or Guanidine HCl.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Ammonium bicarbonate buffer (50 mM, pH 8.0).
-
Formic acid.
Procedure:
-
Denature the crosslinked protein sample by adding Urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
Protocol 3: Enrichment using Biotin-Streptavidin Affinity Purification
This protocol is for crosslinkers that include a biotin affinity tag.
Materials:
-
Desalted peptide digest containing biotinylated crosslinks.
-
High-capacity streptavidin or neutravidin magnetic beads.
-
Wash Buffer 1 (e.g., RIPA buffer).
-
Wash Buffer 2 (e.g., 1 M KCl).
-
Wash Buffer 3 (e.g., 2 M Urea in 10 mM Tris-HCl, pH 8.0).
-
Elution Buffer (e.g., 0.1% TFA in 80% Acetonitrile, or on-bead digestion).
Procedure:
-
Equilibrate the streptavidin beads by washing them 2-3 times with Wash Buffer 1.
-
Add the desalted peptide digest to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of biotinylated peptides.
-
Pellet the beads using a magnetic rack and discard the supernatant (which contains unmodified peptides).
-
Perform a series of stringent washes to remove non-specifically bound peptides. For example:
-
2x with Wash Buffer 1.
-
1x with Wash Buffer 2.
-
1x with Wash Buffer 3.
-
3x with a final buffer like 10 mM Tris-HCl, pH 8.0.
-
-
Elute the bound biotinylated peptides. Due to the strong biotin-streptavidin interaction, this often requires harsh conditions (e.g., high organic solvent, low pH) or on-bead digestion with a second protease.
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
Protocol 4: Enrichment using Strong Cation Exchange (SCX)
This protocol uses SCX to enrich for the more highly-charged crosslinked peptides.
Materials:
-
Desalted peptide digest.
-
SCX spin columns or StageTips.
-
SCX Buffer A (e.g., 5 mM KH2PO4, 30% ACN, pH 2.7).
-
SCX Buffer B (e.g., 5 mM KH2PO4, 350 mM KCl, 30% ACN, pH 2.7).
-
Elution Buffer (e.g., 100 mM and 500 mM sodium chloride in 20% acetonitrile, 0.1% formic acid).
Procedure:
-
Equilibrate the SCX column/tip by washing with SCX Buffer A.
-
Load the desalted peptide digest onto the column.
-
Wash the column with SCX Buffer A to remove any unbound material.
-
Perform a step-gradient elution to separate peptides by charge. A simple two-step elution can be effective:
-
Elute lower-charge (mostly linear) peptides with a low-salt buffer (e.g., 100 mM NaCl).
-
Elute higher-charge (enriched crosslinked) peptides with a high-salt buffer (e.g., 500 mM NaCl).
-
-
Collect the high-salt fraction(s).
-
Desalt the collected fraction(s) using C18 StageTips to remove the high concentration of salt.
-
Dry the samples and reconstitute for LC-MS/MS analysis.
Protocol 5: LC-MS/MS Analysis and Data Identification
Procedure:
-
Analyze the enriched and desalted peptide samples using a high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled to a nano-LC system.
-
Use a "high/high" acquisition strategy, acquiring both MS1 precursor scans and MS/MS fragment scans in the Orbitrap at high resolution.
-
Set the instrument to select precursor ions with a charge state of 3+ and higher for fragmentation, as crosslinked peptides are typically more highly charged.
-
If using an MS-cleavable crosslinker like DSSO or SDASO, implement a data-dependent MS3 method. Trigger MS3 scans on the characteristic fragment ion pairs generated in the MS2 scan.
-
Process the raw data files using a specialized crosslink identification software (e.g., xiSEARCH, MaxQuant with crosslinking functionality, pLink).
-
Search the spectra against a FASTA database containing the sequences of the proteins in the complex. Specify the crosslinker mass, reaction specificities, and any potential modifications (e.g., oxidation).
-
Estimate the False Discovery Rate (FDR) at the peptide-spectrum match, residue-pair, and protein-pair levels to ensure high-confidence identifications.
References
- 1. Identification of crosslinked peptides using isotopomeric crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-L-photo-leucine in Combination with Click Chemistry for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Target identification is a critical and often rate-limiting step in drug discovery and chemical biology. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture and identify the cellular targets of small molecules. This method utilizes a photo-reactive probe, an analogue of the bioactive small molecule, to form a covalent bond with its binding partner(s) upon UV irradiation. The incorporation of a "clickable" handle, such as an alkyne or azide, into the probe design allows for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via bioorthogonal click chemistry. This two-step approach provides a versatile and sensitive method for the enrichment and identification of target proteins from complex biological samples.
Fmoc-L-photo-leucine, a diazirine-containing, Fmoc-protected analogue of the amino acid leucine, is a valuable building block for the synthesis of such photo-reactive probes.[1][2][3] The small size of the diazirine group minimizes perturbation to the parent molecule's biological activity, and its activation with long-wave UV light (~350-360 nm) reduces potential damage to biological samples.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in combination with click chemistry for target identification.
Principle of the Method
The overall strategy involves three key stages:
-
Probe Synthesis: A bioactive small molecule is chemically modified to incorporate a photo-reactive moiety (diazirine from photo-leucine) and a bioorthogonal handle (e.g., an alkyne). This compound can be incorporated into peptide-based probes using standard solid-phase peptide synthesis.
-
Photo-crosslinking: The photo-affinity probe is incubated with a biological sample (e.g., live cells, cell lysates, or purified proteins). Upon UV irradiation, the diazirine group is activated to form a highly reactive carbene intermediate, which rapidly and indiscriminately inserts into nearby C-H or N-H bonds, forming a stable covalent linkage with the target protein.
-
Click Chemistry and Target Identification: Following crosslinking, the alkyne handle on the probe is used to attach a reporter tag (e.g., biotin-azide or a fluorescent-azide) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The tagged proteins can then be enriched (e.g., using streptavidin beads for biotinylated proteins) and identified by mass spectrometry-based proteomics.
Experimental Workflow
Detailed Protocols
Protocol 1: General Procedure for Photoaffinity Labeling and Target Identification
This protocol provides a general framework. Specific parameters such as probe concentration, incubation times, and UV irradiation conditions should be optimized for each specific small molecule and biological system.
Materials:
-
Photo-affinity probe containing a diazirine and an alkyne handle
-
Mammalian cells or cell lysate
-
Cell culture medium and reagents
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Click chemistry reagents:
-
Biotin-azide or fluorescent-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium ascorbate
-
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
-
Acetonitrile
-
UV lamp (350-365 nm)
Procedure:
-
Cell Culture and Probe Incubation: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, replace the medium with fresh medium containing the photo-affinity probe at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a sufficient time to allow the probe to engage its target(s).
-
UV Crosslinking: a. Wash the cells twice with ice-cold DPBS to remove excess probe. b. Add a thin layer of ice-cold DPBS to cover the cells. c. Place the cell culture dish on ice and irradiate with UV light (e.g., 365 nm) for an optimized duration (e.g., 10-30 minutes) at a fixed distance from the light source. A no-UV control should be included.
-
Cell Lysis and Protein Quantification: a. After irradiation, aspirate the DPBS and lyse the cells with an appropriate lysis buffer. b. Scrape the cells and collect the lysate. c. Clarify the lysate by centrifugation. d. Determine the protein concentration of the supernatant using a BCA assay.
-
Click Chemistry Reaction: a. To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry master mix. The final concentrations of reagents may need optimization but a starting point is:
- Biotin-azide: 50-100 µM
- THPTA or TBTA: 100-200 µM
- CuSO₄: 50-100 µM
- Sodium ascorbate: 1-2 mM (freshly prepared) b. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Enrichment of Biotinylated Proteins: a. Pre-wash streptavidin-agarose beads with lysis buffer. b. Add the bead slurry to the lysate and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to capture the biotinylated proteins. c. Pellet the beads by centrifugation and discard the supernatant. d. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., PBS with 1% SDS, followed by PBS with 4M urea, and finally PBS).
-
On-Bead Tryptic Digestion: a. Resuspend the washed beads in ammonium bicarbonate buffer. b. Reduce the proteins by adding DTT and incubating at 56°C. c. Alkylate the cysteines by adding IAA and incubating in the dark. d. Add sequencing-grade trypsin and incubate overnight at 37°C. e. Collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis and Data Processing: a. Acidify the peptide solution with formic acid. b. Analyze the peptides by LC-MS/MS. c. Process the raw data using a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. d. Specifically enriched proteins in the probe-treated, UV-irradiated sample compared to the controls are considered potential targets.
Protocol 2: Synthesis of a Photo-Leucine Containing Peptide Probe
This protocol outlines the general steps for incorporating this compound into a peptide using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain using a solution of piperidine in DMF (e.g., 20%).
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Activate the carboxyl group of the Fmoc-protected amino acid (including this compound) using a coupling reagent and a base in DMF. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide probe by mass spectrometry and HPLC.
Data Presentation
Table 1: Example Quantitative Data from a Photoaffinity Labeling Experiment
This table is a hypothetical representation of data that could be obtained in a quantitative proteomics experiment to identify the targets of a small molecule.
| Protein Accession | Gene Name | log₂(Fold Change Probe+UV / Control) | p-value | Description |
| P04075 | LXRB | 4.5 | 0.001 | Liver X receptor beta |
| Q9UNQ2 | SEC61A1 | 3.8 | 0.005 | Protein transport protein Sec61 subunit alpha isoform 1 |
| P60709 | ACTB | 0.2 | 0.85 | Actin, cytoplasmic 1 |
| P08670 | VIM | -0.1 | 0.92 | Vimentin |
Fold change represents the relative abundance of the protein in the photo-affinity probe treated and UV-irradiated sample compared to a control sample (e.g., probe without UV irradiation or vehicle control with UV irradiation). A high fold change and low p-value indicate a potential target.
Case Studies and Signaling Pathways
Identification of LXRβ as the Target of an ApoE Secretion Enhancer
A study by Seneviratne et al. utilized a clickable photoaffinity probe based on a pyrrolidine lead compound to identify the target of a small molecule that enhances astrocytic apolipoprotein E (apoE) secretion. Quantitative chemical proteomics identified Liver X receptor β (LXRβ) as the primary target. LXRβ is a nuclear receptor that plays a key role in cholesterol homeostasis and lipid metabolism. Its activation is known to upregulate the expression of genes involved in these processes, including ABCA1, which is involved in apoE lipidation and secretion.
Identification of Sec61α as the Target of a Cotranslational Translocation Inhibitor
MacKinnon et al. employed a photo-leucine and alkyne-containing cyclodepsipeptide probe to identify the target of a small molecule inhibitor of cotranslational translocation. Photoaffinity labeling followed by click chemistry with a rhodamine-azide reporter identified Sec61α as the direct binding partner. Sec61α is the central component of the Sec61 translocon, the protein-conducting channel in the endoplasmic reticulum membrane responsible for the translocation of nascent secretory and membrane proteins.
Conclusion
The combination of this compound-based photo-affinity probes and click chemistry provides a robust and versatile platform for the identification of small molecule targets in a complex biological context. This approach offers several advantages, including the ability to capture transient interactions, minimal perturbation of the parent molecule's bioactivity, and high sensitivity and specificity. The detailed protocols and application examples provided herein serve as a valuable resource for researchers in drug discovery and chemical biology, facilitating the elucidation of drug mechanisms of action and the discovery of novel therapeutic targets.
References
- 1. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. confluore.com.cn [confluore.com.cn]
- 3. impactproteomics.com [impactproteomics.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting low crosslinking efficiency with Fmoc-L-photo-leucine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low crosslinking efficiency with Fmoc-L-photo-leucine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photo-activatable amino acid analog of L-leucine.[1] It contains a diazirine ring that, upon exposure to UV light, forms a highly reactive carbene intermediate.[1] This carbene can then form a covalent bond with nearby molecules, effectively "crosslinking" the protein containing the photo-leucine to its interaction partners.[1][2] The Fmoc protecting group makes it suitable for use in solid-phase peptide synthesis.
Q2: What is the optimal UV wavelength for activating this compound?
The optimal UV wavelength for activating the diazirine ring of photo-leucine is approximately 345-360 nm. It is critical to avoid shorter wavelengths, such as 254 nm, as they can cause damage to proteins and nucleic acids.
Q3: Why am I observing low or no crosslinking product?
Low crosslinking efficiency can stem from several factors, including suboptimal UV irradiation, issues with the photo-leucine incorporation, or problems with the experimental setup. A systematic troubleshooting approach is necessary to identify the root cause.
Q4: Can I reuse a stock solution of this compound?
It is highly recommended to prepare fresh solutions of this compound immediately before use. Many crosslinking reagents are sensitive to moisture and can lose reactivity over time when in solution. For long-term storage, the solid powder should be kept at 2-8°C.
Q5: How can I confirm the incorporation of this compound into my peptide or protein?
Mass spectrometry is the most direct method to confirm the successful incorporation of the photo-amino acid. The mass of the resulting peptide or protein will be slightly different from the native one due to the modification.
Troubleshooting Guide for Low Crosslinking Efficiency
Low crosslinking efficiency is a common challenge. The following sections provide a step-by-step guide to troubleshoot and optimize your experiments.
UV Irradiation Parameters
Inadequate UV activation is a primary cause of poor crosslinking.
Problem: Insufficient activation of the photo-reactive diazirine ring.
Solutions:
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Verify UV Lamp Specifications: Ensure your UV lamp emits light within the optimal range of 345-360 nm. High-wattage lamps are generally more effective and require shorter exposure times.
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Optimize Exposure Time: Irradiate for a sufficient duration. The required time can vary depending on the lamp's power and its distance from the sample. It is advisable to perform a time-course experiment to determine the optimal irradiation period. For in vivo crosslinking in live cells, it's recommended to keep the total UV irradiation time under 15 minutes to maintain cell viability.
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Minimize Distance to UV Source: The intensity of UV light decreases with distance. Position the UV lamp as close as possible to your sample without causing thermal damage. For lower-powered lamps, a distance of 1 cm may be necessary.
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Ensure Uniform Irradiation: For samples in plates or tubes, ensure even exposure to the UV light. Rotating the samples during irradiation can help improve efficiency. Using shallow, uncovered reaction vessels maximizes UV penetration.
| Parameter | Recommended Value | Notes |
| UV Wavelength | 345 - 360 nm | Avoid wavelengths below 310 nm to prevent damage to biological molecules. |
| UV Lamp Power | Higher wattage is better | High-power lamps (e.g., >150W) require greater distance (e.g., 20 cm) and may need filters. |
| Irradiation Time | Variable (optimize per setup) | For live cells, aim for ≤ 15 minutes. |
| Distance to Sample | 1 - 5 cm (for lower power lamps) | Minimize distance to maximize intensity. |
This compound Incorporation and Stability
Inefficient incorporation of the photo-amino acid during peptide synthesis or protein expression will naturally lead to low crosslinking yields.
Problem: Low incorporation rate of this compound.
Solutions:
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Solid-Phase Peptide Synthesis (SPPS):
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Ensure high-quality this compound and synthesis reagents. Impurities can interfere with coupling reactions.
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Optimize coupling conditions. Difficult sequences, especially those containing hydrophobic residues, may require extended coupling times or the use of stronger coupling reagents.
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Consider using a different solvent if aggregation is an issue during synthesis.
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In Vivo Incorporation (Cell Culture):
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Use a leucine-deficient medium to maximize the incorporation of the photo-leucine analog.
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Optimize the concentration of L-photo-leucine in the culture medium. A common starting point is 4 mM.
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Allow sufficient incubation time for the cells to incorporate the amino acid into newly synthesized proteins. An incubation period of 24 hours is often used.
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Experimental Setup and Sample Preparation
The physical and chemical environment of your experiment can significantly impact crosslinking efficiency.
Problem: Interference from buffer components or improper sample handling.
Solutions:
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Buffer Composition: Avoid using buffers that contain components that can quench the reactive carbene, such as Tris or other primary amines, in the final irradiation step. Phosphate-buffered saline (PBS) is a commonly used compatible buffer.
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Sample Concentration: Ensure that the concentration of your protein of interest and its potential binding partners are high enough to favor interaction.
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Quenching of Reactive Species: Be aware that some molecules can act as scavengers for the reactive carbene. While not always avoidable, minimizing their presence can improve efficiency.
Experimental Protocols
Protocol 1: In Vitro UV Crosslinking of a Photo-Leucine Containing Peptide
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Peptide Synthesis: Synthesize the peptide using standard Fmoc-based solid-phase peptide synthesis, incorporating this compound at the desired position(s).
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Purification and Quantification: Purify the synthesized peptide by HPLC and confirm its identity and purity by mass spectrometry. Determine the peptide concentration using a suitable method (e.g., UV absorbance at 280 nm if it contains Trp or Tyr, or a colorimetric assay).
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Binding Reaction: Incubate the photo-leucine containing peptide with its putative binding partner in a suitable, non-interfering buffer (e.g., PBS) to allow complex formation.
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UV Irradiation:
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Transfer the sample to a shallow, UV-transparent vessel (e.g., a quartz cuvette or an uncovered microplate).
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Place the sample directly under a UV lamp emitting at ~360 nm.
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Irradiate for a predetermined optimal time (e.g., 5-15 minutes).
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Analysis: Analyze the reaction products by SDS-PAGE and Western blotting or by mass spectrometry to identify the crosslinked species.
Protocol 2: In Vivo Photo-Crosslinking in Mammalian Cells
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Cell Culture Preparation: Plate mammalian cells and grow them to 60-70% confluency.
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Media Exchange: Wash the cells twice with PBS. Replace the standard culture medium with a leucine-deficient medium supplemented with dialyzed serum and L-photo-leucine (e.g., to a final concentration of 4 mM).
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Incubation: Incubate the cells for 24 hours to allow for the incorporation of the photo-amino acid into newly synthesized proteins.
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UV Irradiation:
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Wash the cells twice with PBS and add a sufficient volume of PBS to cover the cell monolayer.
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Place the culture dish on a cool surface (e.g., an ice pack) to minimize heat-induced stress.
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Position a UV lamp (~365 nm) above the open dish at an optimized distance.
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Irradiate for the optimal time (e.g., 5-15 minutes), rotating the dish for even exposure.
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Cell Lysis and Analysis: Harvest the cells, lyse them, and analyze the protein lysate by immunoprecipitation, SDS-PAGE, and Western blotting to detect the crosslinked complexes.
Visualizations
Caption: Experimental workflow for photo-crosslinking.
Caption: Troubleshooting logic for low crosslinking efficiency.
References
How to optimize UV irradiation time for photo-leucine activation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize UV irradiation for photo-leucine activation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of photo-leucine activation?
Photo-leucine is a leucine analog that contains a diazirine ring.[1][2] Upon exposure to UV light, this ring loses a nitrogen molecule to form a highly reactive carbene intermediate.[1][2][3] This carbene can then form a covalent bond with nearby molecules, effectively crosslinking the protein containing the photo-leucine to its interaction partners. This allows for the capture of both stable and transient protein-protein interactions within a cellular context.
Q2: What is the optimal wavelength for UV activation of photo-leucine?
The optimal wavelength for activating photo-leucine is approximately 345 nm to 365 nm. It is critical to use a UV source that emits in this range to ensure efficient activation of the diazirine ring.
Q3: Why should I avoid using a 254 nm UV source?
UV light at a wavelength of 254 nm can cause significant damage to proteins and DNA, leading to photodestruction and non-specific crosslinking. This can compromise the integrity of your experiment and lead to misleading results. Therefore, it is strongly recommended to use a UV source that emits light in the 320-370 nm range.
Q4: How is photo-leucine incorporated into proteins?
Photo-leucine is designed to closely mimic the structure of natural leucine. This structural similarity allows it to be recognized by the cell's own translational machinery and incorporated into newly synthesized proteins in place of leucine. For this to be effective, it is often necessary to use cell culture media that is deficient in natural leucine.
Q5: What is a typical incorporation rate for photo-leucine?
The overall incorporation rate of photo-leucine can vary depending on factors such as the frequency of leucine in a protein, protein abundance, and turnover rate, but it is generally in the range of 10-20%. However, protocols have been developed to achieve higher incorporation rates, with some studies reporting up to 34% in E. coli.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no crosslinking detected | Insufficient UV irradiation time or intensity. | Determine the half-life of your photo-leucine under your specific experimental conditions and irradiate for five times the half-life. Ensure the UV lamp is positioned at the recommended distance from the sample (e.g., 1-5 cm for a 15W lamp). Consider using a higher wattage lamp for shorter exposure times. |
| Suboptimal UV wavelength. | Verify that your UV lamp emits light in the optimal range of 345-365 nm. Do not use lamps that emit at 254 nm. | |
| Low incorporation of photo-leucine. | Ensure you are using leucine-deficient media supplemented with photo-leucine. Optimize the concentration of photo-leucine and the incubation time. | |
| Sample drying during irradiation. | Ensure cells are completely covered with a layer of PBS during UV exposure to prevent them from drying out. | |
| Non-specific crosslinking or high background | UV irradiation time is too long. | Reduce the total UV exposure time. For live cells, it is recommended to keep the irradiation time under 15 minutes. |
| Use of incorrect UV wavelength. | Using a 254 nm UV source can lead to non-specific crosslinking of proteins and DNA. Use a lamp that emits in the 320-370 nm range. | |
| Tyrosine residues crosslinked by UV treatment alone. | Thoroughly denature protein complexes by boiling in reducing sample buffer for more than 5 minutes. | |
| Crosslinking observed in the negative control (no photo-leucine) | Natural tyrosine residues in the binding domains are being crosslinked by the UV treatment. | Denature the protein complexes thoroughly by boiling them in a reducing sample buffer for over 5 minutes. |
Experimental Protocols
Determining Photo-Leucine Half-Life for Optimal UV Irradiation Time
This protocol is essential for calculating the total UV irradiation time required for efficient crosslinking.
Methodology:
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Prepare a 1 mg/mL solution of photo-leucine in PBS.
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Transfer the solution to a suitable reaction vessel (e.g., a petri dish).
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Turn on your UV lamp (e.g., Stratalinker 2400 with 365 nm bulbs) and allow it to warm up for 5 minutes.
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Position the UV lamp at a fixed distance (e.g., 3 cm) above the sample.
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Take an initial absorbance reading of the solution at 345 nm using a spectrophotometer.
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Begin UV irradiation and take absorbance readings at regular intervals (e.g., every 2-5 minutes) for a total of 30 minutes.
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Plot the absorbance at 345 nm against the irradiation time.
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Determine the time it takes for the absorbance to decrease by 50%. This is the half-life (t½).
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For your crosslinking experiments, the recommended total UV irradiation time is five times the determined half-life.
General Protocol for In Vivo Photo-Leucine Crosslinking
Methodology:
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Culture cells in standard medium until they reach 60-70% confluency.
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Remove the standard medium and wash the cells twice with PBS.
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Replace the medium with leucine-deficient medium supplemented with photo-leucine (e.g., 4 mM) and dialyzed serum.
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Incubate the cells for 24 hours to allow for the incorporation of photo-leucine into newly synthesized proteins.
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After incubation, wash the cells twice with PBS.
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Add a sufficient layer of PBS to cover the cells and prevent them from drying out during irradiation.
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Place the cells under a 365 nm UV lamp at a pre-determined distance (e.g., 1-5 cm for a 15W lamp).
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Irradiate for the optimized time (5 x t½), ensuring the total time is less than 15 minutes for live cells. Consider rotating the dish for even exposure.
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After irradiation, harvest the cells for lysis and subsequent analysis of crosslinked proteins by methods such as Western blotting or mass spectrometry.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Optimal UV Wavelength | 345 - 365 nm | |
| UV Lamp Power | Higher wattage lamps are more effective and require shorter exposure times. Examples include 15W, 200W. | |
| Irradiation Distance | 1-5 cm for 15W lamps; 20 cm for >150W lamps (with a 300 nm filter). | |
| Total Irradiation Time | 5 x the determined half-life of the photo-amino acid. For live cells, less than 15 minutes. | |
| Photo-Leucine Concentration | Typically 4 mM in leucine-deficient medium. |
Visualizations
Caption: Experimental workflow for in vivo photo-leucine crosslinking.
Caption: Troubleshooting logic for low or no crosslinking.
References
Common side reactions in Fmoc-L-photo-leucine peptide synthesis and how to avoid them.
Welcome to the technical support center for the synthesis of peptides containing Fmoc-L-photo-leucine. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in peptide synthesis?
A1: this compound is a derivative of the amino acid leucine that has been chemically modified to include a photo-activatable diazirine ring.[1] It is supplied with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amine, making it suitable for use in standard Fmoc-based solid-phase peptide synthesis (SPPS). Its primary application is in photo-affinity labeling studies to investigate protein-protein or peptide-receptor interactions.[2] Upon irradiation with UV light (typically around 360 nm), the diazirine group forms a highly reactive carbene that can covalently crosslink the peptide to its binding partner.[2]
Q2: Is the diazirine ring of this compound stable under standard Fmoc-SPPS conditions?
A2: The diazirine moiety is generally stable to the conditions used in Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and acidic conditions, such as trifluoroacetic acid (TFA), for cleavage from the resin. However, it is crucial to minimize exposure to UV light throughout the synthesis and purification process to prevent premature activation of the photo-reactive group.
Q3: Are there any known incompatibilities of this compound with other amino acids or reagents?
A3: While generally robust, some studies suggest that diazirines may exhibit a preference for reacting with acidic amino acid residues like glutamic acid and aspartic acid upon photoactivation. During synthesis, the primary concern is not direct incompatibility but rather ensuring efficient coupling and preventing side reactions common to all sterically hindered amino acids.
Troubleshooting Guides
Issue 1: Low Peptide Yield or Presence of Deletion Sequences
My mass spectrometry analysis shows a significant peak corresponding to a peptide sequence missing the photo-leucine residue. What is the likely cause and how can I resolve it?
This issue typically points to incomplete coupling of the sterically bulky this compound.
Cause & Troubleshooting Steps:
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Inefficient Coupling: The bulky nature of the photo-leucine side chain can hinder the coupling reaction.
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Solution 1: Optimize Coupling Reagent: Switch from standard coupling reagents like HBTU to more potent activators such as HATU, HCTU, or COMU. These are known to be more effective for sterically hindered amino acids.
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Solution 2: Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.
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Solution 3: Double Coupling: After the initial coupling reaction, wash the resin and then perform a second coupling step with a fresh solution of activated this compound.
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Solution 4: Increase Reagent Equivalents: Use a higher excess (e.g., 3-5 equivalents) of the this compound and coupling reagents relative to the resin loading capacity.
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Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing access of the activated amino acid.
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Solution: Change Solvent: Consider switching from DMF to NMP, which has superior solvating properties and can help disrupt secondary structures.
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Issue 2: Unexpected Mass Peaks in MS Analysis after Cleavage
My MS analysis shows unexpected peaks with mass additions or modifications to the photo-leucine-containing peptide. What could be the cause?
Unwanted modifications can occur during the final cleavage and deprotection step if not properly controlled.
Cause & Troubleshooting Steps:
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Alkylation from Scavenger Byproducts: During TFA cleavage, protecting groups from other residues (e.g., Boc, Trt) form reactive carbocations. If not properly quenched, these can alkylate sensitive residues, including potentially the photo-leucine side chain.
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Solution: Use an Optimized Cleavage Cocktail: Employ a cleavage cocktail with effective scavengers. A standard and generally effective non-malodorous cocktail is a mixture of TFA, triisopropylsilane (TIS), and water. For peptides with multiple sensitive residues, a more comprehensive cocktail like Reagent K may be necessary.
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Premature Activation of Photo-Leucine: Although the diazirine ring is stable, prolonged exposure to ambient lab light containing UV wavelengths can lead to its gradual degradation or reaction.
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Solution: Protect from Light: Perform all synthesis, cleavage, and purification steps in amber glass vials or by wrapping vessels in aluminum foil to minimize light exposure.
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Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Relative Potency | Recommended Use | Notes |
| HBTU | Standard | Routine couplings | May be insufficient for this compound. |
| HCTU | High | Hindered amino acids | More efficient than HBTU. |
| HATU | Very High | Recommended for this compound | Generally provides the best results for difficult couplings. |
| COMU | Very High | Alternative to HATU | Excellent performance, particularly in challenging sequences. |
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v) | Recommended Use |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, recommended for most sequences containing photo-leucine. |
| TFA/EDT/H₂O/TIS | 94:2.5:2.5:1 | For peptides containing cysteine to prevent disulfide formation. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For complex peptides with multiple sensitive residues (Trp, Met, Cys, Tyr). |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is for coupling this compound to a peptide-resin using HATU as the activating agent.
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Resin Preparation: After the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (5 x 1 min).
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Activation Mixture Preparation: In a separate light-protected vessel, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
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Coupling Reaction: Add the activation mixture to the washed resin. Agitate the reaction vessel at room temperature for 2-4 hours. Protect the vessel from light.
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Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
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Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) to remove any unreacted reagents before proceeding to the next deprotection step.
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(Optional) Double Coupling: If the Kaiser test is positive, repeat steps 3-5.
Protocol 2: Cleavage and Deprotection of Photo-Leucine Containing Peptides
This protocol describes a standard procedure for cleaving the synthesized peptide from the resin while removing side-chain protecting groups.
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Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry the resin under vacuum for at least 1 hour.
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Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh by mixing Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
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Cleavage Reaction: Add the cleavage cocktail to the dry resin in a light-protected vessel. Gently agitate the mixture at room temperature for 2-3 hours.
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Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
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Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether twice more, and then dry the crude peptide under vacuum.
Visualizations
Caption: Troubleshooting workflow for this compound peptide synthesis.
Caption: Photo-activation mechanism of a photo-leucine containing peptide.
References
Minimizing non-specific crosslinking with diazirine-based probes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific crosslinking when using diazirine-based probes in photoaffinity labeling (PAL) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific background labeling with diazirine probes?
A1: High non-specific binding in photoaffinity labeling experiments using diazirine probes can stem from several factors. A primary cause is the use of an excessively high probe concentration, which increases the likelihood of random collisions and reactions with non-target proteins[1][2]. The highly reactive carbene intermediate generated upon UV activation of the diazirine is inherently promiscuous and can react with any nearby molecule, including abundant "sticky" proteins or even the solvent[3][4][5]. Another significant factor is the duration and intensity of UV irradiation; prolonged exposure can lead to sample damage and increase the chances of non-specific crosslinking events. Additionally, the formation of a longer-lived diazo isomer as a side product of diazirine photolysis can contribute to non-specific labeling by reacting with nucleophiles in the dark. Alkyl diazirines, in particular, can form reactive diazo intermediates that show a preference for labeling acidic amino acid residues, which can be a source of systematic non-specific binding.
Q2: How does the structure of the diazirine probe affect non-specific crosslinking?
A2: The structure of the diazirine-containing probe plays a crucial role in its specificity. Bulky trifluoromethylphenyl diazirines, while generally stable, may not be ideal for pinpointing specific interaction sites and could contribute to labeling within a binding domain rather than at a precise site. Conversely, smaller alkyl diazirines are useful for close-range labeling but can be less stable and more prone to forming long-lived diazo intermediates that lead to non-specific reactions. The choice between an alkyl and an aryl diazirine is also critical; aryl diazirines tend to react primarily through a short-lived carbene, which can be rapidly quenched by water, potentially minimizing non-specific labeling. In contrast, alkyl diazirines can form a reactive diazo intermediate that preferentially labels acidic residues in a pH-dependent manner. The overall charge of the probe can also influence its interactions, with positively charged probes sometimes showing higher labeling yields, potentially due to interactions with negatively charged protein surfaces.
Q3: What is the optimal UV wavelength and irradiation time to minimize non-specific binding?
A3: The optimal UV wavelength for activating diazirine probes is typically in the long-wave UV-A range, between 330 nm and 370 nm. This wavelength range is energetic enough to activate the diazirine while minimizing damage to proteins and other biological molecules that can occur at shorter wavelengths (e.g., < 300 nm). The ideal irradiation time is a balance between achieving sufficient activation of the probe and minimizing non-specific crosslinking and cellular damage. This time is highly dependent on the experimental setup, including the wattage of the UV lamp and the distance of the sample from the light source. It is strongly recommended to perform a time-course experiment to determine the optimal irradiation time for your specific system, aiming for the shortest duration that yields maximal specific labeling. For live cells, total irradiation time should generally be kept under 15 minutes to maintain cell viability.
Q4: Can scavengers or quenching agents be used to reduce non-specific labeling?
A4: Yes, the inclusion of scavengers can help reduce non-specific labeling by quenching highly reactive carbene intermediates that diffuse away from the target binding site. Because carbenes generated from diazirines are highly reactive and short-lived, they can be quickly quenched by water, which helps to minimize non-specific binding by limiting the distance the reactive species can travel. While specific scavenger molecules are not extensively detailed for diazirine chemistry in the provided context, minimizing other reactive species in the buffer, such as thiols (e.g., DTT or BME), is a recommended practice to avoid quenching the desired reactive intermediates. After the photo-crosslinking step, it is crucial to stop the reaction, for instance by adding a quenching buffer containing Tris or glycine to react with any remaining unreacted probe.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding / High Background | 1. Probe concentration is too high. 2. Excessive UV irradiation time or intensity. 3. Probe is binding to highly abundant or "sticky" proteins. 4. Insufficient blocking of non-specific sites. 5. Suboptimal washing steps. 6. Formation of long-lived diazo intermediates. | 1. Titrate the probe concentration to the lowest effective level (e.g., 0.1-10 µM). 2. Optimize UV irradiation time by performing a time-course experiment. Reduce the duration or the lamp intensity. 3. Perform a pre-clearing step with beads to remove proteins known to bind non-specifically. 4. Increase the concentration or duration of the blocking step. 5. Increase the number and stringency of wash steps after enrichment. 6. Consider using an aryl-trifluoromethyl diazirine, which is less prone to forming reactive diazo intermediates compared to alkyl diazirines. |
| Low or No Specific Labeling | 1. Inefficient photoactivation of the diazirine probe. 2. Probe concentration is too low. 3. Insufficient binding of the probe to the target. 4. Quenching of the reactive carbene intermediate. 5. The probe design is sterically hindering binding. | 1. Verify the UV lamp output and ensure the wavelength is optimal (~350-365 nm). Check the distance between the lamp and the sample. 2. Increase the probe concentration in a stepwise manner. 3. Optimize incubation time and temperature to allow for sufficient target binding before UV activation. 4. Minimize potential quenching agents (e.g., thiols like DTT) in the labeling buffer. 5. Synthesize and test probes with different linker lengths or attachment points. |
| Irreproducible Results | 1. Inconsistent UV irradiation. 2. Probe degradation. 3. Variation in sample preparation. | 1. Ensure consistent sample geometry and distance from the UV source for all experiments. 2. Store the diazirine probe protected from light and at a cool temperature (e.g., -20°C) to prevent premature activation or degradation. Prepare stock solutions fresh. 3. Standardize all steps of the experimental protocol, including cell density, protein concentration, and buffer composition. |
| Labeling of Unexpected Proteins (e.g., highly acidic proteins) | 1. Use of an alkyl diazirine probe. | 1. Alkyl diazirines can form diazo intermediates that preferentially react with acidic residues (Glu, Asp). Be aware of this potential bias in your experimental design and interpretation. Consider using an aryl diazirine probe for more promiscuous labeling. |
Experimental Protocols
Protocol 1: General Photoaffinity Labeling (PAL) in a Complex Proteome
This protocol provides a general workflow for labeling target proteins in a cell lysate. Optimization of probe concentration and UV exposure is critical.
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Sample Preparation:
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Prepare cell lysate at a concentration of 0.5-10 mg/mL total protein in a buffer compatible with your target protein and downstream applications. Avoid buffers containing primary amines like Tris during the initial labeling step if using an NHS-ester functionalized probe.
-
-
Competition Control Setup:
-
Prepare multiple aliquots of the lysate for different experimental conditions:
-
Sample A (Experimental): Probe will be added.
-
Sample B (Competition Control): A 10-100-fold molar excess of a photostable competitor (e.g., the parent compound without the diazirine) is added to demonstrate specific binding. Incubate for 15 minutes at 0°C.
-
Sample C (No-Probe Control): An equivalent volume of DMSO (or probe solvent) is added.
-
Sample D (No-UV Control): Probe will be added, but the sample will not be irradiated.
-
-
-
Probe Incubation:
-
To samples A, B, and D, add the diazirine photo-affinity probe to a final concentration that has been optimized (typically in the range of 0.1-10 µM).
-
Incubate all samples for an additional 15 minutes at 0°C to allow for binding.
-
-
UV Irradiation:
-
Transfer the reactions to a shallow container (e.g., a 96-well plate) to maximize surface area exposure.
-
Place the samples under a UV lamp that emits light at ~365 nm. The distance from the lamp should be consistent (e.g., 5-10 cm).
-
Irradiate samples A, B, and C for the optimized duration (e.g., 1-15 minutes). Keep sample D protected from light (e.g., with aluminum foil).
-
-
Quenching and Downstream Analysis:
-
Stop the photoreaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
The samples are now ready for downstream analysis, such as click chemistry with a reporter tag, enrichment of labeled proteins (e.g., using streptavidin beads for biotin-tagged probes), and analysis by SDS-PAGE or mass spectrometry.
-
Protocol 2: Optimizing UV Irradiation Time
-
Prepare identical samples containing the target protein/lysate and the diazirine probe as described in Protocol 1.
-
Place the samples under the UV lamp.
-
Irradiate the samples for a range of different time points (e.g., 0, 1, 2, 5, 10, 15 minutes).
-
After each time point, quench the reaction.
-
Analyze the labeling efficiency and non-specific background for each time point using SDS-PAGE and immunoblotting or another suitable detection method.
-
Select the shortest irradiation time that provides a robust specific signal with the lowest background.
Data Summary
Table 1: Factors Influencing Diazirine Photo-Crosslinking Efficiency and Specificity
| Parameter | Recommendation/Observation | Rationale | Reference(s) |
| UV Wavelength | 330 - 370 nm (long-wave UV) | Efficiently activates the diazirine group while minimizing damage to biological molecules. | |
| Probe Concentration | 0.1 - 10 µM (must be optimized) | Balances specific target labeling with minimizing non-specific background from excess probe. | |
| Irradiation Time | 1 - 15 minutes (must be optimized) | Sufficient time for photoactivation without causing excessive protein damage or non-specific crosslinking. | |
| Probe Type | Aryl-trifluorodiazirine | Less prone to forming long-lived diazo intermediates, potentially reducing non-specific labeling of acidic residues. | |
| Quenching Buffer | 50-100 mM Tris or Glycine | Reacts with and neutralizes any unreacted probe after UV irradiation. |
Visualizations
Caption: A logical workflow for optimizing photoaffinity labeling experiments.
Caption: Pathways of diazirine photoactivation leading to specific and non-specific labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Fmoc-L-photo-leucine in peptide synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the use of Fmoc-L-photo-leucine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a chemically modified amino acid derivative. It incorporates the standard fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, a leucine amino acid structure, and a photo-activatable diazirine ring in the side chain. This trifunctional molecule is a valuable tool in chemical biology and drug discovery for photoaffinity labeling. Upon irradiation with UV light, the diazirine group forms a highly reactive carbene that can covalently crosslink the peptide to interacting proteins or other biomolecules, allowing for the identification and characterization of binding partners.
Q2: What are the primary solubility challenges with this compound?
The primary challenge is its often-limited solubility in standard solid-phase peptide synthesis (SPPS) solvents like N,N-dimethylformamide (DMF). This can lead to difficulties in preparing a homogenous solution for coupling, resulting in lower coupling efficiencies and the potential for peptide deletions. The bulky and somewhat polar diazirine-containing side chain, in combination with the hydrophobic Fmoc group, contributes to these solubility issues.
Q3: How does the solubility of this compound compare to Fmoc-L-leucine?
The addition of the diazirine moiety to the leucine side chain can impact its solubility. While Fmoc-L-leucine has a reported solubility of approximately 30 mg/mL in DMF and DMSO[1][2], this compound's solubility in DMSO is significantly higher at 100 mg/mL, although this requires sonication to achieve[3][4][5]. Its solubility in DMF is generally lower than in DMSO.
Troubleshooting Guide
Problem: this compound is not fully dissolving in DMF.
-
Immediate Action:
-
Sonication: Place the vial containing the this compound and solvent in an ultrasonic bath for 10-15 minutes. This is often sufficient to dissolve the compound, especially in DMSO.
-
Gentle Warming: Gently warm the solution to 30-40°C. Avoid excessive heat, as it can lead to degradation of the Fmoc-amino acid.
-
-
If the issue persists:
-
Use a Stronger Solvent: Switch to or use a co-solvent system. N-Methyl-2-pyrrolidone (NMP) is a stronger solvent than DMF and can be used as an alternative. Dimethyl sulfoxide (DMSO) has excellent solvating properties and can be used as the primary solvent or as a co-solvent with DMF. A mixture of DMF/DMSO (e.g., 1:1 v/v) can significantly improve solubility.
-
Prepare a More Dilute Solution: If the concentration is not critical for your reaction scale, try preparing a more dilute solution.
-
Problem: Low coupling efficiency of this compound.
-
Potential Cause: Incomplete dissolution of the amino acid leading to a lower effective concentration of the activated species. The bulky nature of the photo-leucine side chain can also cause steric hindrance, slowing down the coupling reaction.
-
Recommended Solutions:
-
Ensure Complete Dissolution: Before starting the coupling reaction, ensure that the this compound is fully dissolved using the methods described above.
-
Use a More Potent Coupling Reagent: For sterically hindered amino acids, stronger coupling reagents are recommended. Consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in place of standard reagents like HBTU.
-
Increase Coupling Time: Extend the coupling time to allow the reaction to proceed to completion. Monitoring the reaction with a qualitative test like the Kaiser test is recommended.
-
Double Coupling: Perform a second coupling step with a fresh solution of activated this compound to ensure all free amines on the resin have reacted.
-
Problem: Peptide aggregation during synthesis after incorporating this compound.
-
Potential Cause: The incorporation of bulky, hydrophobic, or otherwise aggregation-prone amino acids can lead to the formation of secondary structures (e.g., β-sheets) on the resin, hindering subsequent deprotection and coupling steps. While the diazirine group adds some polarity, the overall character of the photo-leucine side chain can contribute to aggregation in certain sequences.
-
Recommended Solutions:
-
Solvent Optimization: Switch to NMP or use a DMF/DMSO co-solvent system to improve solvation of the growing peptide chain.
-
Chaotropic Salts: In cases of severe aggregation, washing the resin with a solution of a chaotropic salt (e.g., 1M LiCl in DMF) before coupling can help disrupt secondary structures. Ensure to wash the resin thoroughly with DMF after the salt wash to remove any residual salt.
-
Incorporate Disruption Strategies: If synthesizing a long peptide, consider incorporating backbone protection strategies like pseudoproline dipeptides or Dmb-protected amino acids at strategic locations in the peptide sequence to disrupt aggregation.
-
Quantitative Data
The following table summarizes the available solubility data for this compound and its non-photo counterpart for comparison.
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| This compound | DMSO | 100 | Room Temperature | Requires sonication |
| DMF | Estimated < 30 | Room Temperature | Lower solubility than in DMSO is expected. | |
| NMP | Estimated > 30 | Room Temperature | Generally a better solvent for Fmoc-amino acids than DMF. | |
| DCM | Estimated < 10 | Room Temperature | Poor solubility expected due to lower polarity. | |
| Fmoc-L-leucine | DMF | ~30 | Room Temperature | |
| DMSO | ~30 | Room Temperature | ||
| Ethanol | ~30 | Room Temperature |
Experimental Protocols
Protocol 1: Dissolving this compound
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the desired volume of DMSO to achieve a concentration of up to 100 mg/mL.
-
Place the sealed vial in an ultrasonic bath and sonicate for 10-15 minutes, or until the solid is completely dissolved.
-
Visually inspect the solution to ensure no solid particles remain.
-
If using a co-solvent system with DMF, first dissolve the this compound in a minimal amount of DMSO and then dilute with DMF to the final desired volume.
Protocol 2: Coupling of this compound (Manual Synthesis)
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in your chosen solvent (e.g., DMSO/DMF mixture). Add a coupling reagent such as HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM.
Visualizations
Caption: Experimental workflow for a single coupling cycle of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
Optimizing cell culture conditions for incorporating photo-leucine in vivo.
Welcome to the technical support center for optimizing cell culture conditions for the in vivo incorporation of photo-leucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experiments.
I. Troubleshooting Guides
This section addresses common issues encountered during photo-leucine incorporation experiments.
Low Incorporation Efficiency
Q: My protein of interest shows low or no incorporation of photo-leucine after metabolic labeling. What are the possible causes and solutions?
A: Low incorporation efficiency is a frequent challenge. Here are several factors to consider and troubleshoot:
-
Competition with Leucine in Media: Standard cell culture media contain high concentrations of natural L-leucine, which will outcompete photo-leucine for incorporation into newly synthesized proteins.[1]
-
Solution: Use a leucine-deficient medium, such as Dulbecco's Modified Eagle's Medium - Limiting Medium (DMEM-LM), which lacks both leucine and methionine.[2] Supplement this medium with dialyzed serum (e.g., dialyzed FBS) to remove small molecules like amino acids that could interfere with labeling.[2]
-
-
Insufficient Photo-Leucine Concentration: The concentration of photo-leucine in the culture medium may be too low to achieve detectable labeling.
-
Solution: Optimize the concentration of photo-leucine. A common starting point for mammalian cells is 4 mM L-Photo-Leucine.[2] However, this may need to be adjusted depending on the cell line and experimental goals. For E. coli, concentrations between 4-8 mM have been shown to be effective, while concentrations as high as 10 mM can become toxic and inhibit protein synthesis.[3]
-
-
Inadequate Incubation Time: The duration of incubation with photo-leucine may not be sufficient for significant protein turnover and incorporation.
-
Solution: An incubation period of 24 hours is often recommended for mammalian cells to allow for adequate protein synthesis and turnover. However, the optimal time can vary between cell types and protein targets.
-
-
Cell Health and Proliferation: Poor cell health or slow proliferation rates will result in reduced protein synthesis and, consequently, lower incorporation of photo-leucine.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the labeling experiment. Aim for a cell confluency of 60-70% at the start of the incubation.
-
Cell Toxicity or Changes in Morphology
Q: I'm observing cell death, detachment, or significant changes in cell morphology after adding photo-leucine to my culture. What should I do?
A: Cell toxicity can be a concern with the introduction of unnatural amino acids. Here are the likely causes and mitigation strategies:
-
High Concentration of Photo-Leucine: While necessary for incorporation, excessive concentrations of photo-leucine can be toxic to some cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of photo-leucine for your specific cell line. Start with a lower concentration and gradually increase it while monitoring cell viability and morphology. For some E. coli strains, the addition of a small amount of natural leucine (e.g., 0.1 mM) can help alleviate the toxic effects of higher photo-leucine concentrations.
-
-
Nutrient Depletion from Limiting Media: The use of leucine-deficient media can stress cells over long incubation periods, leading to decreased viability.
-
Solution: Minimize the time cells are cultured in the limiting medium. If long incubation times are necessary, consider partially supplementing the medium with a very low concentration of leucine to maintain basic cellular functions without significantly outcompeting photo-leucine.
-
-
Contamination: As with any cell culture experiment, microbial contamination can lead to rapid cell death.
-
Solution: Practice sterile techniques and regularly check cultures for any signs of contamination.
-
Poor Crosslinking Yields
Q: After UV irradiation, I'm not observing the expected shift in molecular weight on my Western blot, indicating poor crosslinking. What could be the problem?
A: Inefficient crosslinking can stem from several factors related to the UV activation step:
-
Incorrect UV Wavelength: The diazirine ring on photo-leucine requires a specific UV wavelength for activation.
-
Solution: Use a UV lamp that emits light in the range of 320-370 nm. Shorter wavelengths, such as 254 nm, can cause DNA damage and may not efficiently activate the diazirine group.
-
-
Insufficient UV Exposure: The duration or intensity of UV irradiation may not be adequate to activate a sufficient number of photo-leucine residues.
-
Solution: Optimize the UV irradiation time. A common starting point is 15 minutes. The distance between the UV lamp and the cells is also critical; a distance of 1-5 cm is often recommended. It's also beneficial to determine the half-life of the photo-amino acid under your specific UV setup and irradiate for five times the half-life.
-
-
UV Lamp Issues: The UV lamp may not be functioning correctly or may have lost intensity over time.
-
Solution: Check the manufacturer's specifications for your UV lamp and ensure it is performing within its expected parameters. Consider pre-warming the lamp for about 5 minutes before use.
-
-
Sample Drying During Irradiation: If cells are not adequately covered with buffer during UV exposure, they can dry out, leading to poor crosslinking.
-
Solution: Ensure cells are completely covered with a sufficient volume of PBS before and during irradiation. If using a high-wattage lamp that generates heat, consider placing the cells on ice during the procedure.
-
Non-Specific Crosslinking
Q: I'm observing crosslinking in my negative control samples (without photo-leucine). What is causing this?
A: Non-specific crosslinking can confound results. Here's a common cause:
-
UV-Induced Crosslinking of Natural Amino Acids: High-energy UV light can sometimes induce crosslinking between naturally occurring amino acids, such as tyrosine.
-
Solution: Ensure you are using the correct UV wavelength (320-370 nm). If background crosslinking persists, consider reducing the UV exposure time or intensity. Thoroughly denaturing the protein complexes by boiling in reducing sample buffer for more than 5 minutes can also help differentiate true photo-leucine-mediated crosslinks from non-specific interactions.
-
II. Frequently Asked Questions (FAQs)
General Questions
Q: What is photo-leucine and how does it work?
A: L-Photo-leucine is a synthetic analog of the essential amino acid L-leucine. It contains a diazirine ring, which is a photo-activatable functional group. When cells are cultured in the presence of photo-leucine, it is incorporated into newly synthesized proteins in place of natural leucine by the cell's own translational machinery. Upon exposure to UV light (typically 320-370 nm), the diazirine ring is activated, forming a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, effectively "crosslinking" the protein containing the photo-leucine to its interacting partners.
Q: Is photo-leucine toxic to cells?
A: Generally, photo-leucine is considered to have low toxicity and does not significantly affect cell viability at optimized concentrations. However, high concentrations can be toxic to some cell lines. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.
Q: Can I use photo-leucine in combination with photo-methionine?
A: Yes, using L-Photo-Leucine and L-Photo-Methionine together is a common and recommended practice. This combination increases the probability of having a photo-activatable amino acid at a protein-protein interaction interface, thereby maximizing the chances of successful crosslinking.
Experimental Design and Protocol
Q: What is a typical concentration of photo-leucine to use for labeling mammalian cells?
A: A commonly used starting concentration for L-Photo-Leucine in mammalian cell culture is 4 mM, often in combination with 2 mM L-Photo-Methionine.
Q: How long should I incubate my cells with photo-leucine?
A: For mammalian cells, a 24-hour incubation period is a good starting point to allow for sufficient protein turnover and incorporation of the photo-amino acid.
Q: What type of media and serum should I use?
A: It is crucial to use a medium that is deficient in the corresponding natural amino acid. For photo-leucine, a leucine-free medium is required. DMEM-LM (Dulbecco's Modified Eagle's - Limiting Medium) is a common choice as it lacks both leucine and methionine. This should be supplemented with dialyzed serum (e.g., dialyzed FBS) to remove any free amino acids that would compete with the photo-amino acid.
Q: What are the optimal UV conditions for crosslinking?
A: The optimal UV conditions involve a wavelength between 320-370 nm. The duration of exposure should be optimized, but a common starting point is up to 15 minutes. The distance from the UV source to the cells is also important, with 1-5 cm being a typical range.
Data Analysis
Q: How do I detect the crosslinked protein complexes?
A: Crosslinked protein complexes will have a higher molecular weight than the individual proteins. This size shift can be detected by techniques such as SDS-PAGE followed by Western blotting. Other methods for analyzing the crosslinked products include size exclusion chromatography, sucrose density gradient sedimentation, and mass spectrometry.
Q: Can I use "click chemistry" with photo-leucine?
A: While standard photo-leucine itself does not contain a "clickable" handle, it is possible to synthesize or obtain versions of photo-leucine that also incorporate an alkyne or azide group. This allows for a two-step labeling process where the photo-crosslinking is followed by a "click" reaction with a reporter molecule (e.g., a fluorescent dye or biotin) for easier detection and enrichment.
III. Quantitative Data Summary
| Parameter | Cell Type | Recommended Value/Range | Reference |
| Photo-Leucine Concentration | Mammalian Cells | 4 mM | |
| E. coli | 4 - 8 mM | ||
| Photo-Methionine Concentration | Mammalian Cells | 2 mM | |
| Incubation Time | Mammalian Cells | 24 hours | |
| UV Wavelength | General | 320 - 370 nm | |
| UV Irradiation Time | General | Up to 15 minutes | |
| Distance from UV Source | General | 1 - 5 cm | |
| Cell Confluency at Start | Mammalian Cells | 60 - 70% |
IV. Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Photo-Leucine
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
Materials:
-
Mammalian cells of interest
-
Complete growth medium
-
Leucine- and Methionine-free DMEM (DMEM-LM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Photo-Leucine
-
L-Photo-Methionine (optional, but recommended)
-
Phosphate-Buffered Saline (PBS)
-
UV lamp (365 nm)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 60-70% confluency in complete growth medium.
-
Media Preparation:
-
Prepare labeling medium by supplementing DMEM-LM with 10% dFBS.
-
Warm the labeling medium to 37°C.
-
Dissolve L-Photo-Leucine to a final concentration of 4 mM and L-Photo-Methionine to 2 mM in the warmed labeling medium. Ensure the photo-amino acids are fully dissolved. Gentle warming and vortexing can aid dissolution.
-
-
Metabolic Labeling:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells twice with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 24 hours in a standard tissue culture incubator (37°C, 5% CO₂).
-
-
UV Crosslinking:
-
Aspirate the labeling medium and wash the cells twice with cold PBS.
-
Add a sufficient amount of cold PBS to completely cover the cells to prevent drying during irradiation.
-
Place the cells on ice if using a high-power UV source that generates heat.
-
Position the UV lamp 1-5 cm above the cells and irradiate for up to 15 minutes at 365 nm. Rotating the dish can ensure even exposure.
-
-
Cell Lysis and Analysis:
-
After irradiation, aspirate the PBS.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells using an appropriate lysis buffer.
-
Analyze the crosslinked proteins by SDS-PAGE and Western blotting or other downstream applications.
-
Protocol 2: High-Yield Production of Photo-Leucine Labeled Proteins in E. coli
This protocol is adapted for high-density bacterial cultures to improve yield and reduce the cost of labeling.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.
-
Luria Broth (LB) medium.
-
Minimal medium.
-
L-Photo-Leucine.
-
L-Leucine (for toxicity reduction).
-
IPTG (for induction).
Procedure:
-
Overnight Culture: Inoculate a starter culture of the transformed E. coli in LB medium and grow overnight at 37°C with shaking.
-
Growth in Minimal Medium: Inoculate a larger volume of minimal medium with the overnight culture and grow at 37°C with vigorous shaking until the OD₆₀₀ reaches a mid-log phase (e.g., 0.6).
-
Cell Pelleting and Resuspension: Pellet the cells by centrifugation and resuspend them in fresh, pre-warmed minimal medium to a higher density (e.g., OD₆₀₀ of 8-10).
-
Adaptation and Labeling:
-
Incubate the high-density culture for 1 hour at 37°C to allow cells to adapt to the new medium conditions.
-
Add L-Photo-Leucine to a final concentration of 4-8 mM. To mitigate toxicity, a small amount of L-Leucine (0.1 mM) can also be added.
-
-
Induction: Induce protein expression by adding IPTG (e.g., to a final concentration of 1 mM).
-
Expression and Labeling: Continue to incubate the culture for 4 hours at 37°C with shaking to allow for protein expression and incorporation of photo-leucine.
-
Harvesting and Downstream Processing: Harvest the cells by centrifugation. The cell pellet can then be used for in vivo crosslinking experiments or for purification of the photo-leucine labeled protein.
V. Visualizations
Caption: General workflow for in vivo photo-leucine incorporation.
Caption: Troubleshooting guide for low photo-leucine incorporation.
Caption: Activation pathway of photo-leucine for protein crosslinking.
References
Technical Support Center: Preventing Photo-damage to Proteins During UV Exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with protein photo-damage during UV exposure.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Rapid loss of protein activity after UV exposure.
-
Question: My protein loses all of its functional activity after a short period of UV irradiation. What is the likely cause and how can I fix it?
-
Answer: Rapid inactivation suggests direct damage to the active site or critical structural motifs. The primary cause is often the absorption of UV light by aromatic amino acid residues like tryptophan and tyrosine, which are frequently found in active sites. This can lead to photo-oxidation and irreversible conformational changes.
Troubleshooting Steps:
-
Reduce UV Dose: The simplest approach is to minimize the UV exposure time and intensity to the absolute minimum required for your experiment.
-
Use a UV Filter: Employ a cut-off filter to block the most damaging short-wavelength UV radiation (e.g., below 300 nm) if it is not essential for your application.
-
Incorporate a Quencher: Add a triplet-state quencher to your buffer system. Quenchers can accept the energy from the excited state of the protein's chromophores, dissipating it harmlessly as heat and preventing oxidative damage.[1] See the "Protective Agents" FAQ for examples.
-
Work at Low Temperatures: If experimentally feasible, performing the UV exposure at lower temperatures (e.g., 4°C) can reduce the rate of photo-chemical reactions.[2]
-
Issue 2: My protein solution becomes cloudy or precipitates during UV exposure.
-
Question: I observe visible aggregation and precipitation of my protein sample during UV irradiation. What's happening and how can I prevent it?
-
Answer: UV exposure can induce protein unfolding, exposing hydrophobic regions that are normally buried within the protein's core.[2] These exposed hydrophobic patches can interact between protein molecules, leading to aggregation and precipitation.[2][3]
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI), as proteins are least soluble at their pI.
-
Ionic Strength: Adjust the salt concentration (e.g., 150-500 mM NaCl) to minimize charge-based aggregation.
-
-
Include Stabilizing Excipients: Additives like glycerol (5-20%), sucrose, or trehalose can help stabilize the native conformation of the protein and reduce aggregation.
-
Add Reducing Agents: For proteins with cysteine residues, the formation of non-native disulfide bonds upon UV-induced unfolding can lead to aggregation. Include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffer.
-
Use a Lower Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation. If possible, perform your experiment at a lower protein concentration.
-
Issue 3: I see unexpected changes in my protein's fluorescence spectrum after UV exposure.
-
Question: The intrinsic tryptophan fluorescence of my protein shows a red-shift and a decrease in intensity after UV irradiation. What does this indicate?
-
Answer: A red-shift (shift to longer wavelengths) in the tryptophan emission maximum suggests that the tryptophan residues are moving to a more polar or solvent-exposed environment, which is a hallmark of protein unfolding. A decrease in fluorescence intensity can be due to quenching effects or photo-bleaching of the fluorophore itself.
Troubleshooting Steps:
-
Confirm Unfolding: Use a complementary technique like Circular Dichroism (CD) to confirm changes in the protein's secondary structure.
-
Control for Photobleaching: Irradiate a sample of free tryptophan under the same conditions to assess the degree of direct fluorophore photo-bleaching.
-
Implement Protective Measures: If unfolding is confirmed, apply the strategies outlined in Issues 1 and 2, such as using quenchers, optimizing buffers, and minimizing the UV dose.
-
Frequently Asked Questions (FAQs)
General Concepts
-
Q1: What are the primary mechanisms of protein photo-damage by UV light?
-
A1: There are two main pathways for UV-induced protein damage:
-
Direct Absorption: Aromatic amino acids, particularly tryptophan and tyrosine, as well as disulfide bonds, can directly absorb UV radiation. This excites the molecules to a higher energy state, making them highly reactive and susceptible to photo-oxidation, which can lead to bond cleavage and structural changes.
-
Photosensitization: In this indirect mechanism, a non-protein molecule in the solution, known as a photosensitizer, absorbs the UV light. The excited photosensitizer then transfers this energy to the protein, often through the generation of reactive oxygen species (ROS) like singlet oxygen, which then damage the protein.
-
-
Q2: Which amino acids are most susceptible to UV damage?
-
A2: Tryptophan and tyrosine are the most susceptible due to their strong absorption in the UV range (around 280 nm). Cysteine (especially in disulfide bonds), methionine, histidine, and phenylalanine are also prone to photo-oxidation.
Protective Agents
-
Q3: What are quenchers and how do they protect proteins?
-
A3: Quenchers are molecules that can accept the excess energy from an excited molecule (like a photo-excited amino acid or a photosensitizer) and dissipate it as heat, returning the excited molecule to its ground state before it can undergo a damaging chemical reaction. They are a key strategy in preventing photo-damage.
-
Q4: What are some common quenchers I can use in my experiments?
-
A4: The choice of quencher depends on the experimental system. Some commonly used quenchers include:
-
Sodium Azide: An effective quencher of singlet oxygen. However, it can be toxic and may interfere with some biological assays.
-
Histidine and Tryptophan (as free amino acids): These can act as scavengers of reactive oxygen species.
-
Ascorbic Acid (Vitamin C) and Trolox (a Vitamin E analog): These are well-known antioxidants that can neutralize reactive oxygen species.
-
Experimental Considerations
-
Q5: How can I monitor protein photo-damage during my experiment?
-
A5: Several spectroscopic techniques can be used:
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate light scattering due to protein aggregation.
-
Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of tryptophan can indicate unfolding and conformational changes.
-
Circular Dichroism (CD) Spectroscopy: Can be used to monitor changes in the secondary structure of the protein.
-
SDS-PAGE: Can reveal protein fragmentation or the formation of high-molecular-weight aggregates.
-
-
Q6: Are there any buffer components I should avoid when working with UV light?
-
A6: Some common laboratory reagents can act as photosensitizers. For example, riboflavin (Vitamin B2) and some components of cell culture media can absorb UV light and generate reactive oxygen species. It is important to use pure, well-defined buffer systems when possible and to be aware of the potential for any component to act as a photosensitizer.
Data Presentation
Table 1: UV Absorbance Maxima of Common Endogenous Photosensitizers
| Photosensitizer | Abbreviation | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |
| Riboflavin | - | ~445 | ~12,500 |
| Protoporphyrin IX | PpIX | ~406 | ~158,000 |
| Urocanic Acid | - | ~278 | ~18,800 |
Table 2: Effectiveness of Common Quenchers in Preventing Photo-damage
| Quencher | Target Excited Species | Typical Working Concentration | Reported Protection Efficiency |
| Sodium Azide | Singlet Oxygen | 10-50 mM | High |
| Ascorbic Acid | Various ROS | 1-20 mM | Moderate to High |
| Trolox | Peroxyl Radicals | 0.1-1 mM | Moderate |
| Histidine | Singlet Oxygen, Hydroxyl Radicals | 5-50 mM | Moderate |
Experimental Protocols
Protocol 1: Assessing Protein Aggregation using UV-Vis Spectroscopy
-
Sample Preparation: Prepare your protein sample in the desired buffer. Prepare a corresponding buffer blank.
-
Initial Spectrum: Record a baseline UV-Vis spectrum of your protein solution from 240 nm to 400 nm before UV exposure.
-
UV Exposure: Expose your protein sample to the UV source for the desired amount of time.
-
Post-Exposure Spectrum: Immediately after UV exposure, record another UV-Vis spectrum of the sample.
-
Analysis: Compare the pre- and post-exposure spectra. An increase in absorbance in the 320-400 nm range is indicative of light scattering from aggregated protein.
Protocol 2: Monitoring Protein Unfolding using Intrinsic Fluorescence Spectroscopy
-
Sample Preparation: Prepare your protein sample in a suitable buffer. The buffer should not have significant fluorescence in the emission range of tryptophan.
-
Instrument Setup: Set the excitation wavelength to 295 nm to selectively excite tryptophan residues. Set the emission scan range from 310 nm to 400 nm.
-
Initial Scan: Record the fluorescence emission spectrum of the non-irradiated protein sample.
-
UV Exposure: Irradiate the protein sample with the UV source.
-
Post-Exposure Scan: Record the fluorescence emission spectrum of the irradiated sample.
-
Analysis: Observe any changes in the wavelength of maximum emission (λmax) and the fluorescence intensity. A red-shift in λmax indicates unfolding and increased solvent exposure of tryptophan residues.
Protocol 3: Evaluating Secondary Structure Changes with Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of your protein (typically 0.1-0.2 mg/mL) in a buffer that has low absorbance in the far-UV region (e.g., phosphate buffer).
-
Instrument Setup: Use a CD spectrophotometer and set the wavelength scan range from 190 nm to 260 nm.
-
Baseline Correction: Record a spectrum of the buffer alone and subtract it from the protein sample spectra.
-
Initial Spectrum: Record the CD spectrum of the non-irradiated protein sample.
-
UV Exposure: Irradiate the protein sample.
-
Post-Exposure Spectrum: Record the CD spectrum of the irradiated sample.
-
Analysis: Compare the spectra. Changes in the shape and magnitude of the CD signal, particularly at the characteristic wavelengths for alpha-helices (~208 and 222 nm) and beta-sheets (~218 nm), indicate alterations in the secondary structure content of the protein.
Mandatory Visualizations
Caption: Mechanisms of UV-induced protein photo-damage.
Caption: Experimental workflow for assessing protein photo-damage.
Caption: Factors influencing and outcomes of protein photo-damage.
References
Improving the efficiency of Fmoc-L-photo-leucine coupling in SPPS.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Fmoc-L-photo-leucine coupling in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound, a sterically hindered amino acid, into a peptide sequence.
Issue 1: Low Coupling Efficiency or Incomplete Coupling
-
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, or mass spectrometry data of the final peptide showing a significant deletion of the photo-leucine residue.
-
Cause: The bulky nature of the photo-leucine side chain, including the diazirine ring, can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This slows down the reaction kinetics, leading to incomplete coupling within standard reaction times.[1]
-
Solutions:
| Solution | Recommendation | Rationale |
| Optimize Coupling Reagent | Switch to a more potent coupling reagent. Urinium/aminium salt-based reagents like HATU , HCTU , or COMU are highly recommended for sterically hindered amino acids.[2][3] | These reagents form highly reactive activated esters, which can significantly improve coupling kinetics and efficiency for challenging residues.[4] |
| Increase Coupling Time | Extend the coupling reaction time to 2-4 hours. For particularly difficult sequences, an overnight coupling at room temperature may be beneficial. | Allows more time for the sterically hindered reaction to proceed to completion. |
| Double Coupling | After the initial coupling reaction, drain the reagents and add a fresh solution of activated this compound for a second coupling step. | Ensures that any unreacted N-terminal amines from the first coupling are capped, maximizing the yield of the desired full-length peptide. |
| Increase Reagent Equivalents | Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents relative to the resin loading capacity). | Drives the reaction forward according to Le Chatelier's principle, increasing the likelihood of successful coupling. |
| Elevated Temperature | Perform the coupling reaction at an elevated temperature (e.g., 40-50°C). Caution is advised. | Increases reaction kinetics. However, this may also increase the risk of side reactions, including racemization. This should be a last resort and carefully optimized. |
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A decision-making workflow for troubleshooting incomplete coupling of this compound.
Issue 2: Appearance of Side Products
-
Symptom: Mass spectrometry analysis reveals unexpected masses, such as the addition of the coupling agent to the peptide or racemization.
-
Cause: The diazirine ring in photo-leucine is generally stable under standard SPPS conditions. However, certain coupling reagents or prolonged reaction times can lead to side reactions.
-
Solutions:
-
Guanidinylation: If using uronium/aminium reagents like HBTU or HATU in excess, the N-terminal amine can be guanidinylated, leading to chain termination. This is more problematic when carboxyl activation is slow. To mitigate this, avoid large excesses of the coupling reagent or switch to a phosphonium-based reagent like PyBOP.
-
Racemization: While the Fmoc group suppresses racemization, it can still occur, especially with hindered amino acids or if the wrong base is used. Use a weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases. The DIC/HOBt coupling method is also known for its very low levels of racemization.
-
Reaction with Acidic Residues: The diazirine group, upon photoactivation, forms a carbene or a diazo intermediate. While stable during synthesis, the diazo intermediate has been shown to preferentially react with acidic amino acid residues (Asp, Glu). This is not a concern during the coupling step itself but is the basis for its crosslinking functionality.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
A1: For sterically hindered amino acids like this compound, uronium/aminium salt reagents are generally superior. HATU and COMU often provide the highest coupling efficiencies and are highly recommended. HBTU and HCTU are also effective and can be more cost-effective alternatives. For routine synthesis where minimizing racemization is the absolute priority, the combination of DIC/HOBt is an excellent choice, though it may require longer reaction times.
Comparative Data on Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Relative Yield (%) | Key Considerations |
| HATU | HOAt | DIPEA | 30 | ~99 | Highly efficient for hindered couplings; lower racemization. |
| COMU | (Oxyma) | DIPEA | 15-30 | >99 | Efficiency comparable to HATU; non-explosive byproducts. |
| HBTU/TBTU | HOBt | DIPEA | 30 | ~95-98 | Robust and cost-effective; risk of guanidinylation side reaction. |
| PyBOP | HOBt | DIPEA | 30 | ~95 | Phosphonium salt, avoids guanidinylation; good for routine synthesis. |
| DIC/HOBt | HOBt | - | 60-120 | ~90-95 | Cost-effective; very low racemization, but slower kinetics. |
| Note: Data is synthesized from studies on various sterically hindered amino acids and serves as a general guideline. Actual yields will vary depending on the specific peptide sequence. |
Q2: What are the standard equivalents of reagents to use for coupling this compound?
A2: Due to its steric hindrance, it is recommended to use a higher excess of reagents than for standard amino acids. A typical starting point is:
-
This compound: 3-5 equivalents
-
Coupling Reagent (e.g., HATU): 2.9-4.9 equivalents
-
Base (e.g., DIPEA): 6-10 equivalents These ratios should be optimized based on the specific sequence and the scale of the synthesis.
Q3: Can I monitor the coupling efficiency of this compound quantitatively?
A3: Yes. The completion of the Fmoc deprotection step prior to coupling can be monitored quantitatively by measuring the UV absorbance (typically at 301 nm) of the piperidine-dibenzofulvene adduct that is released. A consistent absorbance reading after each deprotection step indicates a successful preceding coupling reaction. If the absorbance drops significantly, it suggests that the previous coupling (in this case, of photo-leucine) was incomplete.
Q4: Is the diazirine ring on photo-leucine stable during SPPS?
A4: Yes, the alkyl diazirine ring is small, relatively inert, and stable under the standard conditions of Fmoc-based SPPS, including repeated exposure to the mild base piperidine for Fmoc deprotection and the acidic conditions of the final TFA cleavage cocktail. It should be protected from prolonged exposure to direct UV light to prevent premature activation.
Key Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then repeat with a fresh 20% piperidine/DMF solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue/purple beads), refer to the troubleshooting guide (e.g., perform a second coupling).
-
Washing: Once coupling is complete, drain the coupling solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times). The resin is now ready for the next deprotection and coupling cycle.
General SPPS Workflow
References
Validation & Comparative
A Researcher's Guide to Validating Protein-Protein Interactions Identified by Photo-Leucine Crosslinking
For researchers, scientists, and drug development professionals, the identification of novel protein-protein interactions (PPIs) is a critical step in understanding cellular pathways and discovering new therapeutic targets. Photo-leucine crosslinking has emerged as a powerful tool for capturing both stable and transient interactions directly within the cellular environment. However, the journey from initial discovery to confident validation requires a robust and multi-faceted approach. This guide provides an objective comparison of common techniques used to validate PPIs identified through photo-leucine crosslinking, complete with supporting experimental data and detailed protocols.
Photo-leucine, a photo-activatable amino acid analogue, is metabolically incorporated into proteins in place of its natural counterpart.[1] Upon exposure to ultraviolet (UV) light, a highly reactive carbene intermediate is generated from the diazirine ring of photo-leucine, leading to the formation of a covalent crosslink with interacting proteins in close proximity.[2][3] This "zero-length" crosslinker permanently captures interactions that can then be identified by techniques such as mass spectrometry.[4] While this method provides a snapshot of the interactome in a native context, subsequent validation is essential to confirm the physiological relevance of these findings.
A Comparative Overview of Validation Techniques
The choice of validation method depends on several factors, including the nature of the interacting proteins, the desired level of quantitative data, and the available resources. This section compares the principles, strengths, and weaknesses of six widely used validation techniques.
| Technique | Principle | Strengths | Weaknesses | Quantitative Output |
| Co-Immunoprecipitation (Co-IP) & Western Blot | An antibody against a "bait" protein is used to pull down its interacting "prey" proteins from a cell lysate. The prey protein is then detected by Western blotting. | Relatively simple and widely used. Can be performed with endogenous proteins. | May not detect transient or weak interactions. Susceptible to non-specific binding. Provides indirect evidence of interaction. | Semi-quantitative (band intensity on Western blot). |
| Far-Western Blotting | A purified, labeled "bait" protein is used to probe a membrane containing separated "prey" proteins. | Can detect direct binary interactions.[5] | Requires a purified and labeled bait protein. Prey proteins are denatured, which may disrupt interaction sites. | Qualitative to semi-quantitative. |
| Förster Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore, each fused to a protein of interest. | Provides real-time information about PPIs in living cells. Can determine the proximity and stoichiometry of interactions. | Requires genetically fusing proteins with fluorescent tags, which can affect protein function. Signal is sensitive to the orientation and distance between fluorophores. | Quantitative (FRET efficiency, apparent affinity). |
| Bioluminescence Resonance Energy Transfer (BRET) | Similar to FRET, but the donor is a luciferase that generates light through a chemical reaction, reducing background fluorescence and phototoxicity. | Higher signal-to-noise ratio compared to FRET. Suitable for high-throughput screening. | Also requires genetic fusion of proteins. | Quantitative (BRET ratio, apparent affinity). |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the change in refractive index at a sensor surface as an "analyte" protein flows over an immobilized "ligand" protein. | Provides real-time kinetic data (association and dissociation rates) and affinity constants (KD). | In vitro technique that requires purified proteins. Immobilization of one protein may affect its conformation. | Highly quantitative (ka, kd, KD). |
| In-situ Proximity Ligation Assay (PLA) | Utilizes antibodies conjugated with oligonucleotides. When two antibodies bind to their respective target proteins in close proximity, the oligonucleotides are ligated, amplified, and detected as a fluorescent spot. | Highly sensitive and specific for detecting endogenous PPIs in fixed cells or tissues. Provides spatial information about the interaction. | Does not provide real-time kinetic data. | Quantitative (number of PLA signals per cell/area). |
Experimental Workflows and Signaling Pathways
To aid in the selection and implementation of these validation techniques, the following diagrams illustrate their respective experimental workflows.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) followed by Western Blot
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH buffer or SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the "prey" protein to confirm its presence.
Far-Western Blotting
-
Protein Separation: Separate proteins from a cell lysate (the "prey") by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Renaturation (Optional but Recommended): Incubate the membrane in a series of buffers with decreasing concentrations of a denaturant (e.g., guanidine-HCl) to allow proteins to refold.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific binding of the probe.
-
Probe Incubation: Incubate the membrane with a purified, labeled "bait" protein. The label can be a tag (e.g., GST, His) for subsequent antibody detection, biotin, or a radioactive isotope.
-
Washing: Wash the membrane extensively to remove unbound bait protein.
-
Detection: Detect the bound bait protein using an appropriate method (e.g., anti-tag antibody followed by a secondary antibody, streptavidin-HRP, or autoradiography).
Surface Plasmon Resonance (SPR)
-
Ligand Immobilization: Covalently attach the purified "ligand" protein to the surface of a sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the purified "analyte" protein in a suitable running buffer.
-
Association Phase: Inject the analyte solution over the sensor chip surface at a constant flow rate and monitor the change in resonance units (RU) over time, which corresponds to the binding of the analyte to the immobilized ligand.
-
Equilibrium Phase: Allow the binding to reach a steady state where the association and dissociation rates are equal.
-
Dissociation Phase: Inject running buffer without the analyte over the chip and monitor the decrease in RU as the analyte dissociates from the ligand.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In-situ Proximity Ligation Assay (PLA)
-
Sample Preparation: Fix and permeabilize cells or tissue sections on a slide.
-
Primary Antibody Incubation: Incubate the sample with two primary antibodies raised in different species, each recognizing one of the proteins of interest.
-
PLA Probe Incubation: Add secondary antibodies (PLA probes) that are conjugated with unique oligonucleotides and recognize the primary antibodies.
-
Ligation: If the two proteins are in close proximity (typically <40 nm), the oligonucleotides on the PLA probes are close enough to be ligated by a ligase, forming a circular DNA molecule.
-
Amplification: A DNA polymerase is added to perform rolling circle amplification of the DNA circle, generating a long DNA product.
-
Detection: Fluorescently labeled oligonucleotides complementary to the amplified DNA product are added, resulting in a bright fluorescent spot at the site of the interaction.
-
Imaging and Quantification: Visualize the fluorescent spots using a fluorescence microscope and quantify the number of signals per cell or per unit area.
Concluding Remarks
Validating protein-protein interactions identified through photo-leucine crosslinking is a critical process that requires careful consideration of the available techniques. While Co-IP and Western blotting are valuable for initial confirmation, methods like SPR, FRET, and BRET offer more quantitative insights into the interaction dynamics. In-situ PLA provides the unique advantage of visualizing endogenous interactions within their native cellular context. By employing a combination of these orthogonal validation methods, researchers can build a strong and confident case for the biological significance of newly discovered protein-protein interactions, paving the way for a deeper understanding of cellular processes and the development of novel therapeutic strategies.
References
- 1. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. [Detection of protein-protein interactions by FRET and BRET methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Fmoc-L-photo-leucine vs. Benzophenone Crosslinkers for Capturing Protein Interactions
In the quest to elucidate complex biological pathways and accelerate drug discovery, photo-crosslinkers have emerged as indispensable tools for capturing transient and stable protein-protein interactions. Among the most utilized classes of photo-activatable crosslinkers are those based on diazirines, such as Fmoc-L-photo-leucine, and benzophenones, commonly employed as the unnatural amino acid p-benzoyl-L-phenylalanine (Bpa). This guide provides a comprehensive comparison of their efficiency, applications, and experimental considerations, supported by published data, to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Key Performance Metrics
A direct quantitative comparison of crosslinking efficiency can be challenging due to variations in experimental systems. However, based on available literature, a qualitative and semi-quantitative assessment reveals distinct advantages and disadvantages for each crosslinker class.
| Parameter | This compound (Diazirine-based) | Benzophenone-based (e.g., p-Benzoyl-L-phenylalanine) | Key Insights |
| Photoreactive Group | 3-methyl-3H-diazirine | Benzophenone | Diazirines are smaller and may be less disruptive to native protein interactions. |
| Reactive Intermediate | Carbene | Triplet Diradical | Carbenes are highly reactive but can be quenched by water, potentially lowering yields but ensuring "zero-distance" crosslinking[1]. Benzophenone diradicals are less susceptible to water quenching, which can lead to higher crosslinking efficiency[1]. |
| Activation Wavelength | ~360 nm | ~350-365 nm | Both are activated by long-wave UV light, which minimizes damage to biological molecules[2]. |
| Crosslinking Efficiency | Can be lower than benzophenones due to water quenching. A study comparing diazirine methacrylamide (DZMA) and benzophenone methacrylamide (BPMA) found lower protein capture for DZMA at equal concentrations[3]. | Generally considered to have a higher photo-linking efficiency due to the diradical's preferential reaction with C-H bonds over water[1]. Halogenated Bpa analogs have been shown to further increase crosslinking yields. | The choice may depend on whether higher yield or higher spatial resolution is prioritized. |
| Specificity | The short-lived carbene ensures that only molecules in immediate proximity are crosslinked, offering high spatial resolution. | The longer-lived triplet state can potentially react with molecules that are not immediate binding partners, although it is still a short-range crosslinker. | Diazirines are often favored for precise mapping of binding interfaces. |
| Autofluorescence & Background | Diazirine derivatives have been shown to have lower background fluorescence compared to benzophenones, which can be advantageous in fluorescence-based detection assays. | The aromatic structure of benzophenone can contribute to increased autofluorescence and non-specific hydrophobic interactions, potentially leading to higher background signals. | For applications requiring high signal-to-noise, particularly with fluorescence detection, diazirines may be preferable. |
Delving into the Mechanisms: Photochemical Activation
The distinct chemistries of diazirines and benzophenones upon UV activation dictate their crosslinking behavior.
Experimental Corner: Protocols for Photo-Crosslinking
Successful photo-crosslinking experiments hinge on meticulous execution. Below are generalized protocols for incorporating these photo-activatable amino acids into proteins and performing the crosslinking reaction.
General Workflow
The overall experimental workflow for both types of crosslinkers is similar, involving incorporation of the photo-amino acid, UV irradiation, and analysis of the crosslinked products.
Protocol 1: Photo-Crosslinking with this compound in Peptides
This protocol is suitable for chemically synthesized peptides where this compound is incorporated during solid-phase peptide synthesis (SPPS).
-
Peptide Synthesis : Synthesize the peptide of interest using standard Fmoc-based SPPS, incorporating this compound at the desired position(s).
-
Purification and Quantification : Purify the synthesized peptide by HPLC and confirm its identity and purity by mass spectrometry. Quantify the peptide concentration accurately.
-
Binding Reaction : Incubate the photo-leucine-containing peptide with its putative binding partner(s) in a suitable buffer (e.g., PBS or HEPES-based buffer) at an appropriate concentration and temperature to allow for complex formation.
-
UV Irradiation : Transfer the sample to a UV-transparent plate or vessel (e.g., quartz cuvette or non-UV-absorbing plastic). Irradiate the sample with a 360 nm UV lamp. The irradiation time and distance from the lamp need to be optimized, but a common starting point is 5-30 minutes at a distance of 1-5 cm.
-
Analysis : Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked complexes. The crosslinked products can be further characterized by Western blotting or excised from the gel for identification by mass spectrometry.
Protocol 2: In Vivo Photo-Crosslinking with p-Benzoyl-L-phenylalanine (Bpa)
This protocol involves the genetic incorporation of Bpa into a protein of interest in living cells.
-
Genetic Encoding of Bpa : Co-transform cells (e.g., E. coli or mammalian cells) with a plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired incorporation site, and a second plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair for Bpa.
-
Cell Culture and Bpa Incorporation : Culture the transformed cells in a medium supplemented with Bpa (typically 1 mM). The evolved synthetase will charge its cognate tRNA with Bpa, which will then be incorporated at the amber codon during protein expression.
-
UV Irradiation of Live Cells : Once the cells have expressed the Bpa-containing protein, wash them to remove excess Bpa from the medium. Irradiate the live cells with a 350-365 nm UV source. Irradiation times for live cells are typically kept short (e.g., 5-15 minutes) to minimize cellular damage.
-
Cell Lysis and Enrichment : Harvest and lyse the irradiated cells. If the protein of interest is tagged (e.g., with a His- or Flag-tag), the crosslinked complexes can be enriched using affinity purification.
-
Mass Spectrometry Analysis : The enriched, crosslinked complexes are then digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the crosslinked proteins and map the sites of interaction.
Concluding Remarks
The choice between this compound and benzophenone-based crosslinkers is not a matter of one being definitively superior to the other, but rather a decision based on the specific experimental goals.
-
This compound (and other diazirines) is an excellent choice for high-resolution mapping of binding interfaces where precision is paramount and for applications where low background fluorescence is critical.
-
Benzophenone crosslinkers (like Bpa) are often the preferred tool when higher crosslinking yields are necessary to capture weak or very transient interactions, and their reversible photoactivation can be an advantage.
For any given biological system, empirical testing and optimization of crosslinking conditions are crucial for achieving reliable and insightful results. By understanding the distinct chemical properties and performance characteristics of these powerful molecular probes, researchers can better illuminate the intricate networks of protein interactions that govern cellular life.
References
Diazirine Photo-Crosslinkers Emerge as Superior Alternatives to Aryl Azides for Probing Molecular Interactions
For researchers in chemical biology and drug development, the precise identification of molecular interactions is paramount. Photo-crosslinkers are indispensable tools in this endeavor, and a growing body of evidence highlights the significant advantages of diazirine-based probes over their aryl azide counterparts. Diazirines offer higher crosslinking efficiency, greater stability, and are activated by longer, less damaging wavelengths of UV light, making them a more robust and effective choice for capturing cellular interactions.
Photo-crosslinkers are chemical probes that, upon activation by UV light, form a highly reactive species that can covalently bind to nearby molecules, thus providing a "snapshot" of transient or stable molecular complexes. For years, aryl azides have been a common choice, but their limitations, including potential side reactions and lower crosslinking yields, have paved the way for the adoption of more advanced alternatives like diazirines.
Key Performance Characteristics: Diazirine vs. Aryl Azide Probes
A direct comparison of their fundamental properties reveals the clear advantages of diazirine photo-crosslinkers.
| Feature | Diazirine Probes | Aryl Azide Probes |
| Photoreactive Group | Diazirine (a three-membered ring) | Aryl Azide |
| Reactive Intermediate | Carbene and Diazo Intermediate | Aryl Nitrene |
| Activation Wavelength | ~350-380 nm (Long-wave UV)[1][2][3] | ~254-460 nm (Short to long-wave UV)[2][4] |
| Reactivity | Highly reactive, short-lived intermediates | Moderately reactive, potential for rearrangements |
| Amino Acid Specificity | Broad reactivity with C-H, N-H, O-H, and S-H bonds; diazo intermediate shows preference for acidic residues (Asp, Glu) | Insertion into C-H and N-H bonds, addition to double bonds |
| Crosslinking Efficiency | Generally higher yields due to the high reactivity of the carbene intermediate | Generally lower yields (often a few percent) due to side reactions and longer-lived intermediates |
| Key Advantages | High reactivity, small size, greater stability, activation at less damaging wavelengths | Established chemistry |
| Key Disadvantages | Synthesis can be more complex | Potential for complex side reactions, lower crosslinking yields, activation at potentially damaging UV wavelengths for simple phenyl azides |
Delving into the Chemical Mechanisms
The superior performance of diazirines stems from their distinct photochemical reaction mechanism.
Diazirine Photoactivation Pathway
Upon exposure to long-wave UV light (~350-380 nm), the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate. This carbene is short-lived and can readily insert into a wide range of chemical bonds, including the C-H, N-H, and O-H bonds abundant in proteins. This broad reactivity contributes to the higher crosslinking efficiency observed with diazirine probes. Some studies have also shown that diazirines can react through a diazo intermediate, which exhibits a preference for polar residues.
Caption: Photoactivation pathway of a diazirine crosslinker.
Aryl Azide Photoactivation Pathway
Aryl azides, when irradiated with UV light, also release N₂ to form a reactive nitrene intermediate. However, the activation of simple phenyl azides often requires shorter, more energetic UV wavelengths (~254-275 nm), which can be damaging to biological molecules. While nitrophenyl azides can be activated at longer wavelengths, the nitrene intermediate is prone to intramolecular rearrangements, which can lead to a decrease in crosslinking efficiency and the formation of undesirable side products.
Caption: Photoactivation pathway of an aryl azide crosslinker.
Experimental Protocols: A General Guide
The following provides a generalized workflow for a photo-crosslinking experiment to identify protein-protein interactions. Specific parameters such as probe concentration, incubation time, and UV irradiation time and intensity should be optimized for each experimental system.
General Experimental Workflow
References
Illuminating Protein Interactions: A Comparative Guide to Mass Spectrometry Techniques for Photo-Crosslinking Site Confirmation
For researchers, scientists, and drug development professionals, deciphering the intricate network of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and developing targeted therapeutics. Photo-crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful strategy to capture and identify these interactions, providing residue-level insights into protein architecture and binding interfaces.
This guide offers an objective comparison of key mass spectrometry-based techniques used to confirm the site of photo-crosslinking. We will delve into the methodologies, present supporting data, and provide detailed experimental protocols to assist you in selecting the most appropriate approach for your research needs.
The Challenge of Identifying Photo-Crosslinked Peptides
Photo-crosslinking utilizes photo-activatable reagents that, upon UV irradiation, form covalent bonds between proximal amino acid residues.[1] While this elegantly traps both stable and transient interactions, the resulting crosslinked peptides are often present in low abundance, making their identification a significant analytical challenge.[2][3] Furthermore, the non-specific nature of some photo-crosslinkers can lead to a complex mixture of products.[1] Effective mass spectrometry workflows are therefore crucial for the confident identification and localization of these crosslinking sites.
Comparing Mass Spectrometry-Based Strategies
The choice of mass spectrometry strategy significantly impacts the depth and success of a photo-crosslinking study. Here, we compare several prominent techniques.
Data-Independent Acquisition (DIA) for Quantitative Analysis
Data-Independent Acquisition (DIA) has proven to be a robust method for quantitative crosslinking mass spectrometry (QCLMS).[4] Unlike traditional Data-Dependent Acquisition (DDA), where a limited number of precursor ions are selected for fragmentation, DIA systematically fragments all ions within a specified mass range. This comprehensive fragmentation pattern allows for the retrospective analysis of the data and provides excellent quantitative accuracy.
A key advantage of the photo-DIA-QCLMS workflow is its ability to study conformational changes in proteins under different conditions, as the reactivity of photo-crosslinkers is generally unaffected by environmental parameters like pH.
MS-Cleavable Crosslinkers: Simplifying Data Analysis
A major advancement in XL-MS is the development of MS-cleavable crosslinkers. These reagents contain a labile bond within their spacer arm that can be fragmented in the mass spectrometer. This feature significantly simplifies the identification of crosslinked peptides.
In a typical workflow using an MS-cleavable reagent like disuccinimidyl sulfoxide (DSSO) or sulfoxide-containing diazirine cross-linkers (e.g., SDASO), an initial MS2 scan fragments the crosslinker, releasing the individual peptides. Subsequent MS3 scans can then be performed on these individual peptides to determine their sequences. This multi-stage fragmentation strategy reduces the complexity of the spectra and increases the confidence of peptide identification.
Bottom-Up vs. Top-Down Proteomics
The vast majority of XL-MS studies employ a "bottom-up" proteomics approach. In this strategy, the crosslinked protein assembly is enzymatically digested (typically with trypsin) into smaller peptides prior to mass spectrometry analysis. This approach is well-established and compatible with standard liquid chromatography-mass spectrometry (LC-MS) platforms.
Conversely, "top-down" proteomics involves the analysis of intact crosslinked protein complexes. This technique can provide information about the stoichiometry of the complex and preserve post-translational modifications. However, it requires high-resolution mass spectrometers and sophisticated data analysis, and is generally limited to smaller, less complex proteins or protein assemblies. For most photo-crosslinking applications aimed at identifying specific interaction sites, the bottom-up approach remains the more practical and widely used method.
Quantitative Data Summary
The following table summarizes key performance metrics for different quantitative photo-crosslinking mass spectrometry approaches.
| Technique/Parameter | Reported Performance | Reference |
| photo-DIA-QCLMS | ||
| Quantifiable Unique Residue Pairs (HSA) | 93% across triplicates | |
| Quantifiable Unique Residue Pairs (Cytochrome C) | 95% across triplicates | |
| MS-Cleavable Crosslinkers (SDASO) | ||
| Identified Crosslinked Peptides (Yeast 26S Proteasome) | Comprehensive interaction network generated | |
| General XL-MS | ||
| False Discovery Rate (FDR) Control | Typically controlled at the residue-pair level |
Experimental Protocols and Workflows
A successful photo-crosslinking mass spectrometry experiment relies on a well-designed protocol. Below is a generalized workflow, followed by a more detailed experimental protocol.
General Experimental Workflow
Caption: A general experimental workflow for photo-crosslinking mass spectrometry.
Detailed Experimental Protocol: Photo-Crosslinking with Sulfo-SDA
This protocol is adapted from a study on pH-dependent conformational changes.
-
Reagents and Materials:
-
Protein of interest (e.g., Human Serum Albumin, HSA)
-
Photo-crosslinker: Sulfosuccinimidyl 4,4′-azipentanoate (sulfo-SDA)
-
Crosslinking buffer: 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl2, pH 7.8
-
Quenching solution
-
Reagents for SDS-PAGE, in-gel digestion (trypsin), and peptide desalting
-
-
Crosslinking Reaction:
-
Dissolve the protein in the crosslinking buffer to a final concentration of 1 µg/µL.
-
Add sulfo-SDA to the protein solution (a protein-to-crosslinker ratio of 1:0.5 w/w is a good starting point) and react in the dark for 50 minutes at room temperature. This step allows the NHS ester of the crosslinker to react with primary amines (e.g., lysine residues).
-
(Optional, for studying conformational changes) Adjust the pH of the samples to the desired values.
-
-
Photoactivation:
-
Place the samples in a thin film on a non-reactive surface (e.g., the inside of a microcentrifuge tube lid).
-
Place the samples on ice at a distance of approximately 5 cm from a UV lamp.
-
Irradiate with UV light at 365 nm for 30 minutes. This activates the diazirine group, which then reacts with nearby amino acid residues.
-
-
Sample Processing for Mass Spectrometry:
-
Separate the crosslinked proteins by SDS-PAGE.
-
Excise the protein bands of interest.
-
Perform in-gel reduction, alkylation, and digestion with trypsin.
-
Extract the peptides from the gel.
-
Desalt the peptides using C18 StageTips or a similar method.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution compatible with your LC-MS system (e.g., 2% v/v acetonitrile, 0.1% v/v formic acid).
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
Acquire data using either a DDA or DIA method.
-
-
Data Analysis:
-
Use specialized software to identify the crosslinked peptides from the complex MS/MS spectra.
-
Calculate the false discovery rate (FDR) to ensure the confidence of your identifications. The FDR can be calculated at the peptide-spectrum match, peptide-pair, or residue-pair level.
-
Logical Workflow for MS-Cleavable Crosslinkers
The use of MS-cleavable crosslinkers introduces a specific logic to the data acquisition and analysis process, which is depicted in the diagram below.
Caption: Data acquisition logic for MS-cleavable crosslinkers.
Conclusion
The identification of photo-crosslinking sites by mass spectrometry is a powerful tool for elucidating protein structure and interactions. The choice of the optimal technique depends on the specific research question.
-
For quantitative studies of protein conformational changes, photo-DIA-QCLMS offers high precision and reproducibility.
-
To simplify data analysis and increase the confidence of crosslink identification, especially in complex samples, the use of MS-cleavable crosslinkers is highly recommended.
-
The bottom-up proteomics workflow remains the most practical and widely applicable approach for identifying specific crosslinking sites.
By carefully selecting the appropriate crosslinking reagent, mass spectrometry technique, and data analysis workflow, researchers can successfully map protein interaction interfaces at the residue level, providing invaluable insights for basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal methods to validate findings from photo-crosslinking experiments.
For researchers, scientists, and drug development professionals, the identification of protein-protein interactions (PPIs) is crucial for understanding cellular processes and developing targeted therapeutics. Photo-crosslinking has emerged as a powerful technique to capture these interactions in their native cellular environment. However, the transient and often low-affinity nature of many PPIs necessitates rigorous validation of photo-crosslinking findings using orthogonal methods. This guide provides a comprehensive comparison of key orthogonal techniques, offering experimental insights and data to ensure the confidence and accuracy of your results.
Photo-crosslinking methods utilize photo-activatable amino acid analogs or small molecule crosslinkers to covalently link interacting proteins upon UV irradiation. This "freezes" interactions in time, allowing for their subsequent identification by techniques like mass spectrometry. While highly effective, the potential for non-specific crosslinking and the identification of indirect interactors underscores the importance of independent validation.
Comparison of Orthogonal Validation Methods
To aid in the selection of the most appropriate validation strategy, the following table summarizes the key characteristics of several widely used orthogonal methods.
| Method | Principle | Throughput | Quantitative Data | Key Strengths | Key Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known "bait" protein, pulling it down from a cell lysate along with its interacting "prey" proteins. | Low to Medium | Relative quantification (e.g., Western Blot band intensity) | Considered the "gold standard" for in vivo interaction validation. Detects interactions in a cellular context. | Dependent on high-quality antibodies. May miss transient or weak interactions. Potential for antibody-related artifacts. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor chip surface as an analyte flows over an immobilized ligand, providing real-time binding kinetics. | Medium | Association rate (ka), dissociation rate (kd), and affinity (KD) | Provides detailed kinetic and affinity data. Label-free. | Requires purified proteins. Immobilization of one partner may affect its conformation and binding. |
| Bio-Layer Interferometry (BLI) | Measures the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate, providing real-time binding kinetics. | High | Association rate (ka), dissociation rate (kd), and affinity (KD) | High-throughput and compatible with crude samples. Label-free. | Generally less sensitive than SPR. Requires immobilization of one partner. |
| Förster Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity (1-10 nm). | Low to High | FRET efficiency, apparent distance | Can be performed in living cells, providing spatial and temporal information. | Requires genetically encoded or chemically labeled fluorescent proteins. Distance and orientation dependent. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the non-radiative transfer of energy from a bioluminescent donor (luciferase) to a fluorescent acceptor when in close proximity. | High | BRET ratio | High signal-to-noise ratio in living cells as it does not require external excitation. | Requires genetically encoded fusion proteins. Less spatial resolution than FRET. |
Experimental Workflows and Signaling Pathways
A typical workflow for validating a protein-protein interaction identified through a photo-crosslinking experiment involves a multi-pronged approach.
Figure 1. A generalized workflow for the validation of protein-protein interactions identified by photo-crosslinking.
A practical application of these validation methods can be seen in the study of signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and is often dysregulated in cancer.
Figure 2. Validation of the EGFR-Grb2 interaction within the EGFR signaling pathway.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Validate a Photo-Crosslinking Hit
This protocol outlines the general steps for validating a putative interaction between a "bait" protein (the target of the photo-crosslinking experiment) and a "prey" protein (a potential interactor identified by mass spectrometry).
Materials:
-
Cell lysate from cells expressing the bait and prey proteins.
-
IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
-
Antibody specific to the bait protein.
-
Protein A/G magnetic beads or agarose resin.
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
Antibodies for Western blotting (anti-bait and anti-prey).
Procedure:
-
Cell Lysis: Lyse cells in IP Lysis/Wash Buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing (Optional): Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-bait antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with cold IP Lysis/Wash Buffer.
-
Elution: Elute the protein complexes from the beads using Elution Buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the bait and prey proteins. A band corresponding to the prey protein in the immunoprecipitated sample indicates an interaction.[1][2][3]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol describes the determination of binding kinetics for a validated interaction.
Materials:
-
Purified bait and prey proteins.
-
SPR instrument and sensor chip (e.g., CM5).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Amine coupling kit (EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5).
Procedure:
-
Ligand Immobilization: Covalently immobilize the bait protein (ligand) onto the sensor chip surface using amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the prey protein (analyte) over the sensor surface.
-
Association & Dissociation: Monitor the binding (association) and unbinding (dissociation) in real-time.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[4][5]
Bio-Layer Interferometry (BLI) for High-Throughput Screening
This protocol outlines a high-throughput method to screen multiple potential interactors.
Materials:
-
BLI instrument (e.g., Octet system).
-
Biosensors (e.g., Streptavidin-coated).
-
Biotinylated bait protein.
-
Purified prey proteins or cell lysates.
-
Assay buffer.
Procedure:
-
Baseline: Equilibrate the biosensors in the assay buffer to establish a baseline.
-
Loading: Immobilize the biotinylated bait protein onto the streptavidin-coated biosensors.
-
Second Baseline: Establish a new baseline for the immobilized biosensors.
-
Association: Dip the biosensors into wells containing different prey proteins to measure association.
-
Dissociation: Transfer the biosensors back to buffer-containing wells to measure dissociation.
-
Data Analysis: Analyze the resulting binding curves to determine kinetic parameters (ka, kd, KD) for each interaction.
Förster Resonance Energy Transfer (FRET) for In-Cell Validation
This protocol describes how to validate a PPI within living cells.
Materials:
-
Expression vectors for the bait protein fused to a donor fluorophore (e.g., CFP) and the prey protein fused to an acceptor fluorophore (e.g., YFP).
-
Mammalian cell line and transfection reagents.
-
Fluorescence microscope equipped for FRET imaging.
Procedure:
-
Transfection: Co-transfect cells with the donor- and acceptor-fused protein expression vectors.
-
Cell Culture: Culture the cells for 24-48 hours to allow for protein expression and localization.
-
Imaging: Image the cells using a fluorescence microscope. Acquire images in the donor, acceptor, and FRET channels.
-
Data Analysis: Calculate the FRET efficiency. A common method is acceptor photobleaching, where the acceptor is selectively photobleached, and the increase in donor fluorescence is measured. An increase in donor fluorescence after acceptor bleaching indicates FRET and thus proximity of the two proteins.
Bioluminescence Resonance Energy Transfer (BRET) for In-Cell Interaction Studies
This protocol provides a method for studying PPIs in living cells with high sensitivity.
Materials:
-
Expression vectors for the bait protein fused to a luciferase (e.g., Renilla luciferase, Rluc) and the prey protein fused to a fluorescent acceptor (e.g., YFP).
-
Mammalian cell line and transfection reagents.
-
Luciferase substrate (e.g., coelenterazine).
-
Luminometer capable of measuring BRET.
Procedure:
-
Transfection: Co-transfect cells with the donor and acceptor fusion constructs.
-
Cell Plating: Plate the transfected cells in a multi-well plate.
-
Substrate Addition: Add the luciferase substrate to the cells.
-
Signal Detection: Immediately measure the luminescence emission at the donor and acceptor wavelengths using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increased BRET ratio compared to control conditions (e.g., expression of donor with an unrelated acceptor) indicates an interaction.
Conclusion
The validation of protein-protein interactions identified through photo-crosslinking is a critical step in ensuring the biological relevance of the findings. By employing a combination of orthogonal methods, researchers can build a robust body of evidence to confirm interactions, elucidate their kinetics and affinity, and study their dynamics within the complex environment of a living cell. The choice of validation method will depend on the specific research question, the nature of the interacting proteins, and the available resources. A multi-faceted approach, as outlined in this guide, will ultimately lead to a more comprehensive and reliable understanding of the intricate networks that govern cellular function.
References
- 1. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocrosslinking Approach to Investigate Protein Interactions in the BCL-2 Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison: Quantitative Analysis of Protein Interactions Using SILAC and Photo-Leucine
For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions (PPIs), selecting the optimal quantitative analysis method is paramount. This guide provides an objective comparison of two powerful techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and photo-leucine-based photo-cross-linking, offering insights into their respective strengths, weaknesses, and ideal applications.
At the heart of cellular function, PPIs govern signaling cascades, metabolic pathways, and structural integrity. Accurately quantifying these dynamic events is crucial for understanding disease mechanisms and developing targeted therapeutics. SILAC has long been a gold standard for quantitative proteomics, while photo-leucine offers a unique approach to capture transient and direct interactions in a cellular context. This guide delves into the experimental data, protocols, and underlying principles of both methodologies to inform your experimental design.
At a Glance: SILAC vs. Photo-Leucine
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Photo-Leucine Cross-Linking with Label-Free Quantification |
| Principle | Metabolic incorporation of stable isotope-labeled amino acids ("light," "medium," "heavy") into proteins for relative quantification by mass spectrometry. | Metabolic incorporation of a photo-activatable leucine analog. UV activation induces covalent cross-links between interacting proteins, which are then identified and quantified, often using label-free mass spectrometry. |
| Quantification | Highly accurate and precise relative quantification based on the intensity ratios of isotopic peptide pairs. | Relative quantification is typically achieved through label-free methods such as spectral counting or precursor ion intensity measurements of the cross-linked peptides.[1] |
| Interaction Type | Identifies changes in the abundance of co-purifying proteins, reflecting alterations in stable and abundant interactions. | Captures both stable and transient protein interactions in vivo by forming a covalent bond upon UV activation.[2] |
| Direct vs. Indirect | Primarily identifies proteins in a complex, which may include both direct and indirect interactors. | Primarily identifies direct interaction partners that are in close proximity at the time of UV irradiation. |
| Workflow Complexity | Requires cell culture and complete metabolic labeling, which can be time-consuming. Sample mixing at the beginning minimizes experimental variability. | Requires specialized amino acid and a UV irradiation step. Label-free quantification can introduce more variability between samples. |
| Applicability | Limited to cells that can be metabolically labeled in culture. | Applicable to any cell type that can incorporate the photo-amino acid. |
Quantitative Performance: A Comparative Look
Direct, head-to-head quantitative comparisons of SILAC and photo-leucine in the same study are scarce. However, we can compare their performance based on data from independent studies investigating similar biological systems.
A systematic comparison of SILAC, Label-Free Quantification (LFQ), and Tandem Mass Tags (TMT) for studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway demonstrated SILAC's high precision, especially for quantifying phosphorylation sites.[3][4][5]
Table 1: Quantitative Analysis of EGFR Signaling Pathway Proteins using SILAC
| Protein | Log2 Fold Change (EGF Stimulation) | p-value | Reference |
| EGFR | 3.5 | < 0.001 | |
| SHC1 | 2.8 | < 0.001 | |
| GRB2 | 2.5 | < 0.005 | |
| GAB1 | 2.1 | < 0.01 | |
| PLCG1 | 1.9 | < 0.01 | |
| This table presents representative data synthesized from studies using SILAC to quantify changes in protein abundance or phosphorylation upon EGF stimulation. Actual values may vary based on experimental conditions. |
For photo-leucine, quantification is often performed using label-free methods. The following table illustrates the type of quantitative data that can be obtained from a photo-cross-linking experiment coupled with label-free mass spectrometry.
Table 2: Hypothetical Quantitative Data from a Photo-Leucine Cross-Linking Experiment
| Bait Protein | Interacting Protein | Spectral Counts (Control) | Spectral Counts (Stimulated) | Fold Change |
| Protein X | Protein Y | 5 | 55 | 11 |
| Protein X | Protein Z | 2 | 25 | 12.5 |
| Protein X | Non-specific Binder A | 10 | 12 | 1.2 |
| This table is a representative example of how quantitative data from a photo-leucine experiment with label-free quantification might be presented. The fold change is calculated based on the ratio of spectral counts between the stimulated and control samples. |
Experimental Protocols: A Step-by-Step Guide
SILAC Workflow for Protein Interaction Analysis
The SILAC workflow involves metabolic labeling, cell treatment, protein extraction, immunoprecipitation, and mass spectrometry analysis.
SILAC Experimental Workflow
Detailed Methodology for SILAC:
-
Metabolic Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (stable isotope-labeled) essential amino acids (e.g., Arginine and Lysine) for at least five cell divisions to ensure complete incorporation.
-
Cell Treatment: The "heavy" labeled cells are subjected to the experimental condition (e.g., drug treatment), while the "light" labeled cells serve as the control.
-
Cell Lysis and Mixing: The two cell populations are lysed, and the protein lysates are mixed in a 1:1 ratio based on protein concentration.
-
Immunoprecipitation: The protein of interest (bait) and its interacting partners are enriched from the mixed lysate using a specific antibody.
-
Protein Digestion: The immunoprecipitated protein complexes are separated by SDS-PAGE, and the gel is excised and subjected to in-gel digestion with an enzyme like trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of interacting proteins is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.
Photo-Leucine Cross-Linking Workflow
This workflow involves incorporating photo-leucine, UV cross-linking, and subsequent analysis.
Photo-Leucine Workflow
Detailed Methodology for Photo-Leucine Cross-Linking:
-
Metabolic Labeling: Cells are cultured in a medium where L-leucine is replaced with photo-leucine.
-
UV Cross-Linking: The cells are exposed to UV light (typically 365 nm) to activate the diazirine ring on the photo-leucine, leading to the formation of a reactive carbene that covalently cross-links with interacting proteins in close proximity.
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and the bait protein along with its covalently linked interactors is immunoprecipitated.
-
Protein Digestion: The protein complexes are digested into peptides.
-
Mass Spectrometry: The peptides, including the cross-linked species, are analyzed by LC-MS/MS.
-
Data Analysis: Interacting proteins are identified and quantified using label-free methods. Specialized software is often required to identify the cross-linked peptides.
Signaling Pathway Analysis
Both SILAC and photo-leucine can be applied to dissect complex signaling pathways.
EGFR Signaling Pathway Studied by SILAC
SILAC has been instrumental in elucidating the dynamics of the EGFR signaling pathway, identifying key phosphorylation events and protein recruitment upon EGF stimulation.
EGFR Signaling Pathway
TGF-β Signaling Pathway and Photo-Leucine
While specific studies applying photo-leucine to the entire TGF-β pathway are emerging, the technique is well-suited to identify direct interactors of key components like TGF-β receptors and SMAD proteins. Chemical cross-linking has been used to study interactions within the TGF-β latent complex.
TGF-β Signaling Pathway
Conclusion: Choosing the Right Tool for the Job
Both SILAC and photo-leucine are powerful techniques for the quantitative analysis of protein interactions, each with its own set of advantages and limitations.
-
SILAC excels in providing highly accurate and precise relative quantification of changes in protein complexes, making it ideal for studying the response of signaling pathways to stimuli or inhibitors. Its main limitations are its applicability only to cultured cells and its bias towards more stable and abundant interactions.
-
Photo-leucine cross-linking offers the unique ability to capture transient and direct protein interactions in their native cellular environment. This makes it particularly valuable for identifying novel interactors and mapping direct binding partners within a complex. When combined with label-free quantification, it provides a powerful discovery tool, though with potentially higher quantitative variability compared to SILAC.
For researchers aiming for precise quantification of well-defined protein complexes in response to perturbations, SILAC remains the method of choice . For those embarking on the discovery of novel or transient interactions and seeking to map direct binding events, photo-leucine provides an invaluable tool . The innovative iCLASPI approach, which combines photo-crosslinking with SILAC, represents an exciting frontier, merging the strengths of both techniques to provide quantitative data on direct protein interactions in living cells. The ultimate decision will depend on the specific biological question, the nature of the expected interactions, and the available experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Fmoc-L-photo-leucine Crosslinking: A Comparative Guide
For researchers, scientists, and drug development professionals investigating protein-protein interactions (PPIs), photo-crosslinking is a powerful technique to capture transient and stable interactions within a native cellular environment. The choice of the photo-crosslinking reagent is critical for the success of these experiments. This guide provides an objective comparison of Fmoc-L-photo-leucine with other common photo-crosslinking amino acids, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research needs.
This compound is a derivative of the amino acid leucine that contains a diazirine ring.[1][2][3] This photoreactive amino acid is incorporated into proteins during cellular translation, substituting for natural leucine.[4][5] Upon activation with UV light, the diazirine ring forms a highly reactive carbene intermediate that can covalently bind to nearby molecules, thus "crosslinking" interacting proteins. This zero-length crosslinking provides valuable information about protein interaction interfaces.
Comparison of Photo-Crosslinking Amino Acids
The specificity and efficiency of photo-crosslinking are paramount for obtaining reliable results. Here, we compare L-photo-leucine (a diazirine-based crosslinker) with L-photo-methionine (another diazirine-based crosslinker) and p-benzoyl-L-phenylalanine (BPA), a benzophenone-based alternative.
| Feature | L-photo-leucine / L-photo-methionine (Diazirine-based) | p-benzoyl-L-phenylalanine (BPA) (Benzophenone-based) |
| Reactive Intermediate | Carbene | Triplet excited state diradical |
| Activation Wavelength | ~350-365 nm | ~350-360 nm |
| Reactivity | Highly reactive, inserts into C-H and N-H bonds. Can react with a broad range of amino acids. | Abstracts a hydrogen atom, primarily from C-H bonds. |
| Crosslinking Efficiency | Can be lower than benzophenones, potentially due to quenching by water. | Generally high crosslinking yields. |
| Specificity & Side Products | The highly reactive carbene can lead to side products through reactions with electrophiles. This can sometimes lead to ambiguity in identifying the precise crosslinked residue. | If no crosslink is formed, the excited state can relax back to the ground state, leading to fewer side products. |
| Steric Hindrance | The diazirine group is relatively small, minimizing steric hindrance. | The benzophenone group is bulkier, which could potentially perturb protein interactions. |
| Photodamage | Activation at longer UV wavelengths can help reduce photodamage to biological samples compared to shorter wavelength UV. | Activation wavelengths are similar to diazirines. |
| Incorporation | Can be incorporated proteome-wide by replacing the canonical amino acid in specialized media. | Typically incorporated at specific sites using amber codon suppression for more targeted studies. |
Experimental Protocols
In Vivo Photo-Crosslinking with L-photo-leucine
This protocol describes the general steps for incorporating L-photo-leucine into cellular proteins and performing UV crosslinking.
Materials:
-
Mammalian cells of interest
-
DMEM medium lacking L-leucine (or other appropriate amino acid-deficient medium)
-
Dialyzed fetal bovine serum (dFBS)
-
L-photo-leucine
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Culture and Amino Acid Starvation: Culture cells to 60-70% confluency. To facilitate the incorporation of the photo-amino acid, replace the standard growth medium with an amino acid-deficient medium (e.g., DMEM lacking L-leucine) supplemented with dFBS. Incubate for a period optimized for your cell line to deplete the intracellular pool of the corresponding natural amino acid.
-
Incorporation of L-photo-leucine: Supplement the deficient medium with L-photo-leucine at a concentration typically ranging from 1 to 4 mM. The optimal concentration should be determined empirically. Incubate the cells for a period that allows for protein turnover and incorporation of the photo-amino acid (e.g., 18-24 hours).
-
UV Crosslinking: Wash the cells with PBS to remove excess photo-amino acid from the medium. Irradiate the cells with UV light (365 nm) on ice to induce crosslinking. The duration and intensity of UV exposure need to be optimized to maximize crosslinking while minimizing cellular damage.
-
Cell Lysis and Analysis: After irradiation, harvest the cells and lyse them in a suitable buffer containing protease inhibitors. The crosslinked protein complexes can then be analyzed by various methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Mass Spectrometry Workflow for Identification of Crosslinked Peptides
This workflow outlines the key steps for identifying crosslinked peptides from a complex protein mixture using mass spectrometry.
Procedure:
-
Protein Digestion: The crosslinked protein mixture is typically denatured, reduced, alkylated, and then digested with a protease, most commonly trypsin.
-
Enrichment of Crosslinked Peptides (Optional): Crosslinked peptides are often low in abundance. Enrichment methods like size-exclusion chromatography (SEC) or strong cation exchange (SCX) can be used to separate larger, crosslinked peptides from smaller, linear peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer acquires high-resolution mass spectra of the peptides (MS1) and fragmentation spectra of selected peptide ions (MS2).
-
Database Searching: The acquired MS/MS spectra are searched against a protein database using specialized software (e.g., MeroX, StavroX, Kojak) that can identify crosslinked peptides. These programs consider the mass of the crosslinker and search for pairs of peptides that are linked.
-
Data Validation and Analysis: The identified crosslinked peptides are filtered based on statistical measures such as the false discovery rate (FDR) to ensure high confidence in the results. The identified crosslinks can then be mapped onto protein structures or used to build models of protein complexes.
Visualizations
Caption: Experimental workflow for photo-leucine crosslinking.
Caption: A hypothetical signaling pathway studied with photo-leucine.
References
A Comparative Analysis of In Vivo and In Vitro Photo-Crosslinking Methodologies
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Photo-Crosslinking Strategy
Photo-crosslinking has emerged as a powerful technique for elucidating transient and stable molecular interactions within biological systems. By utilizing photo-activatable crosslinkers, researchers can covalently trap interacting molecules, such as proteins and nucleic acids, providing a snapshot of these interactions in time. The choice between performing these experiments within a living cell (in vivo) or in a controlled, artificial environment (in vitro) is a critical decision that significantly impacts the nature and physiological relevance of the results. This guide provides an objective comparison of in vivo and in vitro photo-crosslinking to aid researchers in selecting the most appropriate method for their scientific inquiries.
Quantitative Comparison of In Vivo vs. In Vitro Photo-Crosslinking
The following table summarizes the key quantitative and qualitative differences between in vivo and in vitro photo-crosslinking approaches. While direct head-to-head quantitative comparisons in a single study are scarce, the data presented is a synthesis of findings from multiple studies to provide a representative overview.
| Feature | In Vivo Photo-Crosslinking | In Vitro Photo-Crosslinking |
| Physiological Relevance | High: Captures interactions in their native cellular context, including cellular compartments and molecular crowding.[1][2][3] | Low to Moderate: Interactions are studied in a simplified, artificial environment, which may not fully recapitulate cellular conditions.[1][4] |
| Types of Interactions Captured | Can identify both stable and transient or weak interactions that are often lost during traditional biochemical purifications. | Primarily identifies stable and direct interactions within purified complexes. May miss transient interactions. |
| Specificity | Can be influenced by the high concentration of macromolecules, potentially leading to non-specific crosslinking. However, the use of genetically encoded photo-activatable amino acids can enhance specificity. | Higher specificity for the intended target molecules as the system is composed of purified components. |
| Efficiency & Yield | Generally lower yield of specific crosslinked products due to the complexity of the cellular environment. | Typically higher yield of crosslinked products due to the controlled and concentrated nature of the reaction. |
| Number of Identified Interactions | Can identify a large number of interactions in a single experiment. For example, a study in E. coli identified 65 cross-linked peptide pairs, while another in HEK293 cells identified 272 protein complexes, 92 of which were unique to the in vivo approach. | The number of identified interactions is limited to the components included in the in vitro system. |
| Throughput | High-throughput is achievable with proteome-wide approaches. | Lower throughput as it often focuses on the interaction between a few purified components. |
| Experimental Complexity | More complex, requiring cell culture, transfection or metabolic labeling, and potentially more extensive purification steps. | Simpler experimental setup with purified components. |
| Potential for Artifacts | Risk of capturing non-physiological interactions due to cellular stress responses or overexpression of bait proteins. | Risk of artifacts due to non-physiological buffer conditions, absence of essential co-factors, or incorrect protein folding. |
Experimental Protocols: A Side-by-Side Comparison
The following sections provide a generalized, comparative overview of the experimental workflows for in vivo and in vitro photo-crosslinking.
In Vivo Photo-Crosslinking Protocol
-
Introduction of the Photo-Crosslinker:
-
Metabolic Labeling: Cells are cultured in a medium containing a photo-activatable amino acid analog (e.g., photo-leucine, photo-methionine).
-
Genetic Encoding: Cells are engineered to incorporate a photo-activatable unnatural amino acid (e.g., p-azido-L-phenylalanine) at a specific site within a protein of interest.
-
Small Molecule Crosslinkers: A membrane-permeable photo-activatable small molecule crosslinker is added to the cell culture.
-
-
UV Irradiation:
-
The cultured cells are exposed to UV light at a specific wavelength (e.g., 365 nm) to activate the photo-crosslinker and induce covalent bond formation between interacting molecules.
-
-
Cell Lysis and Protein Extraction:
-
The cells are harvested and lysed to release the crosslinked protein complexes.
-
-
Enrichment of Crosslinked Complexes (Optional):
-
If the bait protein is tagged (e.g., with a His-tag or biotin), affinity purification can be used to enrich for the crosslinked complexes.
-
-
Protein Digestion:
-
The protein mixture is digested into smaller peptides using enzymes like trypsin.
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by mass spectrometry (MS) to identify the crosslinked peptides and the interacting proteins.
-
In Vitro Photo-Crosslinking Protocol
-
Preparation of Components:
-
The purified protein of interest (bait) and its potential interacting partners (prey) are prepared in a suitable reaction buffer.
-
The photo-crosslinker is added to the reaction mixture. This can be a photo-activatable amino acid incorporated into the bait protein during its expression and purification, or a small molecule crosslinker added to the solution.
-
-
Incubation:
-
The bait and prey molecules are incubated together to allow for the formation of non-covalent interaction complexes.
-
-
UV Irradiation:
-
The reaction mixture is exposed to UV light at the appropriate wavelength to activate the crosslinker and form covalent bonds.
-
-
Quenching of the Reaction (Optional):
-
A quenching reagent may be added to stop the crosslinking reaction.
-
-
Analysis of Crosslinked Products:
-
SDS-PAGE and Western Blotting: The crosslinked products can be visualized by SDS-PAGE, where a higher molecular weight band corresponding to the crosslinked complex will be observed. Western blotting can be used to confirm the identity of the proteins in the complex.
-
Mass Spectrometry: For more detailed analysis, the crosslinked complex can be excised from the gel, digested, and analyzed by mass spectrometry to identify the crosslinked peptides and the interaction sites.
-
Visualizing the Methodologies and a Key Signaling Pathway
To further clarify the experimental processes and a relevant biological context, the following diagrams were generated using the Graphviz DOT language.
Caption: Comparative workflows of in vivo and in vitro photo-crosslinking.
Caption: Simplified diagram of the MAPK signaling pathway.
References
- 1. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Protein Cross-Linking | Springer Nature Experiments [experiments.springernature.com]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of Photo-Crosslinkers on Protein Structure and Function: A Comparative Guide
For researchers, scientists, and drug development professionals, photo-crosslinkers are indispensable tools for capturing and identifying protein-protein interactions. However, the very act of covalently linking proteins can potentially perturb their native structure and function. This guide provides a comparative analysis of common photo-crosslinkers, offering insights into their impact on proteins and providing the necessary experimental frameworks to evaluate these effects.
This guide will objectively compare the performance of three major classes of photo-crosslinkers: aryl azides, benzophenones, and diazirines. We will delve into their mechanisms of action, and importantly, provide supporting experimental data and detailed protocols to assess their influence on protein integrity.
Performance Comparison of Photo-Crosslinkers
The choice of a photo-crosslinker is a critical decision that can significantly influence the outcome of an experiment. The ideal reagent will efficiently capture interactions with minimal disruption to the native protein conformation and function. The following tables summarize the key characteristics and performance metrics of the most common photo-crosslinker families.
| Feature | Aryl Azides (e.g., p-Azidophenylalanine) | Benzophenones (e.g., p-Benzoyl-L-phenylalanine) | Diazirines (e.g., Trifluoromethylphenyldiazirine) |
| Activation Wavelength (nm) | 250-460 | ~350-360 | 330-370 |
| Reactive Intermediate | Nitrene | Triplet Ketone (Biradical) | Carbene |
| Crosslinking Efficiency | Moderate | High | Moderate to High |
| Reactivity | Inserts into C-H, N-H, and O-H bonds; reacts with double bonds. | Preferentially abstracts hydrogen from C-H bonds. | Inserts into a wide range of bonds including C-H, N-H, and O-H. |
| Potential for Protein Damage | Higher, due to shorter wavelength activation for some variants and high reactivity of nitrene. | Lower, due to longer activation wavelength and more selective reactivity. | Lower, due to longer activation wavelength, but the high reactivity of carbene can be indiscriminate. |
| Non-specific Binding | Can be significant. | Moderate. | Generally lower than aryl azides. |
| Stability | Sensitive to reducing agents (e.g., DTT). | Generally stable. | Good photostability before activation. |
Quantitative Assessment of Structural and Functional Impact
Cross-linking mass spectrometry (XL-MS) can be used to quantify changes in protein conformation. For instance, a study by Ste-Furtwängler et al. utilized the diazirine-based photo-crosslinker sulfo-SDA to quantify pH-dependent conformational changes in human serum albumin (HSA) and cytochrome C.[1][2][3][4] The differential abundance of cross-linked residue pairs at different pH values provided a quantitative measure of structural alterations.[1]
| Protein | Crosslinker | Method | Key Finding |
| Human Serum Albumin (HSA) | sulfo-SDA (Diazirine-based) | Quantitative XL-MS | 93% of unique residue pairs were quantifiable across triplicates, revealing distinct pH-dependent conformations. |
| Cytochrome C | sulfo-SDA (Diazirine-based) | Quantitative XL-MS | 95% of unique residue pairs were quantifiable, distinguishing acidic and basic protein conformers. |
| 26S Proteasome | SDASO (Diazirine-based) | XL-MS | Captured interactions complementary to residue-specific crosslinkers, demonstrating the feasibility of photocross-linking for large protein complexes. |
While XL-MS provides insights into conformational changes, other techniques are crucial for a complete picture of the impact on structure and function.
Experimental Protocols
To enable researchers to evaluate the impact of their chosen photo-crosslinker on their protein of interest, we provide the following detailed experimental protocols.
Protocol 1: Evaluating Structural Changes using Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique to assess the secondary structure of a protein. Changes in the CD spectrum upon photo-crosslinking can indicate alterations in the protein's alpha-helical and beta-sheet content.
-
Sample Preparation:
-
Prepare your protein of interest at a concentration of 0.1-1.0 mg/mL in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should not contain components that absorb strongly in the far-UV region.
-
Prepare a stock solution of the photo-crosslinker in an appropriate solvent (e.g., DMSO).
-
Add the photo-crosslinker to the protein solution at a desired molar excess (e.g., 10-fold, 50-fold, 100-fold). Include a control sample with only the solvent.
-
Incubate the mixtures in the dark for 30 minutes at room temperature to allow for non-covalent binding.
-
-
Photo-crosslinking:
-
Transfer the samples to a UV-transparent cuvette.
-
Irradiate the samples with a UV lamp at the appropriate wavelength for the chosen crosslinker (see table above) for a defined period (e.g., 15-30 minutes) on ice. Keep a non-irradiated control.
-
-
CD Measurement:
-
Record the far-UV CD spectra (typically 190-260 nm) of the irradiated and non-irradiated samples using a CD spectropolarimeter.
-
Process the data to calculate the mean residue ellipticity.
-
Compare the spectra of the crosslinked protein to the non-crosslinked control. Significant changes in the spectral shape and intensity suggest alterations in the secondary structure.
-
Protocol 2: Assessing Functional Impact via Enzyme Activity Assay
For enzymes, a direct measure of the impact of photo-crosslinking is the change in their catalytic activity.
-
Sample Preparation and Photo-crosslinking:
-
Follow the same steps as in Protocol 1 for sample preparation and photo-crosslinking. Prepare a sufficient volume for multiple activity measurements.
-
-
Enzyme Activity Assay:
-
Choose an established activity assay for your enzyme of interest. This could be a colorimetric, fluorometric, or luminescent assay that measures the rate of substrate conversion or product formation.
-
Perform the activity assay on the photo-crosslinked enzyme and the non-crosslinked control. It is crucial to also include a control with the crosslinker but without UV irradiation to check for any direct inhibitory effects of the compound.
-
Measure the reaction rates and calculate the specific activity for each sample.
-
-
Data Analysis:
-
Express the activity of the crosslinked enzyme as a percentage of the activity of the non-crosslinked control. A significant decrease in activity indicates that the photo-crosslinking process has compromised the enzyme's function.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
References
- 1. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-L-Photo-Leucine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Fmoc-L-Photo-Leucine, a photosensitive amino acid analog used in photo-crosslinking studies.
This compound is not classified as an acutely hazardous substance; however, as with all laboratory chemicals, it requires careful management to ensure personnel safety and environmental protection. The following procedures are based on general best practices for chemical waste and should be adapted to comply with institutional and local regulations.
Chemical and Physical Properties
A clear understanding of the properties of this compound is the first step in its safe handling and disposal.
| Property | Value |
| Chemical Name | (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(3-methyl-3H-diazirin-3-yl)propanoic acid |
| CAS Number | 1360651-24-6 |
| Molecular Formula | C₂₀H₁₉N₃O₄ |
| Molecular Weight | 365.38 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (100 mg/mL), and other organic solvents like ethanol and DMF.[1] Sparingly soluble in aqueous buffers.[2][3] |
| Storage Temperature | 2-8°C |
| Key Feature | Contains a diazirine ring, which upon UV irradiation (~360 nm) forms a reactive carbene and releases nitrogen gas.[4][5] |
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the drain.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Disposal of Solid this compound and Contaminated Materials
This procedure applies to unused or expired solid this compound and any materials that have come into contact with it (e.g., weighing paper, gloves, pipette tips).
Step-by-Step Protocol:
-
Containerization: Place the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal by your institution's licensed chemical waste management service.
Disposal of Liquid Waste Containing this compound
Liquid waste may be generated from experimental procedures or from the photodegradation pre-treatment outlined below.
Step-by-Step Protocol:
-
Containerization: Collect all liquid waste containing this compound in a sealable, chemical-resistant container.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents.
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Final Disposal: Arrange for disposal through your institution's hazardous waste program.
Experimental Protocol: Photodegradation Pre-Treatment
Given the photosensitive nature of this compound, UV irradiation can be employed as a pre-treatment step to degrade the diazirine ring prior to disposal. This can reduce the reactivity of the waste.
Methodology:
-
Solution Preparation: Dissolve the this compound waste in a suitable solvent in which it is soluble, such as DMSO or ethanol, in a UV-transparent container (e.g., quartz or borosilicate glass). The concentration should be low enough to allow for efficient light penetration.
-
UV Irradiation: Place the container under a UV lamp that emits at or near 360 nm. The irradiation should be carried out in a chemical fume hood.
-
Duration: The time required for complete degradation will depend on the concentration, solvent, and the intensity of the UV source. It is recommended to monitor the degradation by a suitable analytical method (e.g., UV-Vis spectroscopy, looking for the disappearance of the diazirine absorbance) if possible. In the absence of monitoring, a prolonged irradiation time (e.g., 24 hours) is advisable.
-
Ventilation: Ensure adequate ventilation to safely disperse the nitrogen gas that is released during photolysis.
-
Final Disposal: After the irradiation is complete, the resulting solution should still be treated as hazardous liquid waste and disposed of according to the procedure for liquid waste described above. The degradation byproducts may still be hazardous.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-L-Photo-Leucine
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Fmoc-L-Photo-Leucine, a photo-reactive amino acid crucial for photoaffinity labeling and advancing drug discovery. By adhering to these protocols, you can ensure a safe and effective experimental workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
Given that this compound is a combustible solid and its structural analog, Fmoc-L-Leucine, is known to be a skin and eye irritant, a comprehensive PPE strategy is critical.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | ANSI-approved safety goggles and a face shield. | Protects against dust particles, splashes, and accidental contact. A face shield offers an additional layer of protection, especially during weighing and dissolution. |
| Hands | Chemical-resistant nitrile gloves (double-gloving recommended). | Nitrile gloves offer good resistance to a range of chemicals.[4] Double-gloving minimizes the risk of exposure in case of a tear in the outer glove. Always inspect gloves for integrity before use. |
| Body | Flame-resistant laboratory coat. | A flame-resistant coat is essential due to the combustible nature of the solid.[5] It should be fully buttoned to provide maximum coverage. |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95) or work in a certified chemical fume hood. | To prevent inhalation of the fine powder, especially when handling the solid form outside of a fume hood. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is crucial for minimizing risks when working with this compound. The following workflow provides a detailed, step-by-step guide from preparation to the completion of your experiment.
Pre-Operational Checks
-
Verify Equipment: Ensure a certified chemical fume hood, safety shower, and eyewash station are accessible and in good working order.
-
Gather Materials: Assemble all necessary PPE, spill containment materials (e.g., absorbent pads, sand), and waste disposal containers before starting work.
Handling the Solid Compound
-
Work in a Fume Hood: All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a tared, sealed container for weighing to prevent dispersal of the powder. An anti-static gun can be used to minimize static discharge, which can be an ignition source for combustible solids.
-
Storage: Store the compound in a tightly sealed container at 2-8°C, away from light and sources of ignition.
Dissolving the Compound
-
Solvent Selection: Choose an appropriate solvent based on your experimental protocol.
-
Dissolution: Slowly add the solvent to the solid this compound with gentle agitation. Avoid vigorous shaking that could create aerosols.
Experimental Use (Photoaffinity Labeling)
-
Incubation: Carry out the incubation of your sample with the this compound solution in a light-protected container to prevent premature activation of the photo-reactive group.
-
UV Irradiation:
-
Perform the UV irradiation step in a designated and shielded area to prevent exposure to harmful UV radiation.
-
Ensure all personnel in the vicinity are aware that a UV source is in use and are wearing appropriate eye protection.
-
The UV source should be properly shielded to prevent stray radiation.
-
Post-Operational Procedures
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Documentation: Record the details of the experiment, including the amount of compound used and any observations.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated should be considered hazardous unless determined otherwise by a qualified professional.
Solid Waste
-
Unused Compound: Collect any unused or expired this compound in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated Materials: Items such as weigh boats, pipette tips, and contaminated gloves should be collected in a separate, sealed bag or container labeled as "Solid Hazardous Waste."
Liquid Waste
-
Solutions: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous liquid waste.
Contaminated PPE
-
Gloves and Lab Coats: Dispose of used gloves and any disposable lab coats in the designated solid hazardous waste container. Non-disposable lab coats should be professionally laundered by a service experienced in handling laboratory-contaminated apparel.
Disposal Procedure
-
Segregation: Keep different waste streams (solid, liquid, sharps) separate.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the date.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
